molecular formula C7H7NO4S B1217220 1,3-Benzodioxole-5-sulfonamide CAS No. 5279-49-2

1,3-Benzodioxole-5-sulfonamide

Cat. No.: B1217220
CAS No.: 5279-49-2
M. Wt: 201.2 g/mol
InChI Key: JHTLPSNDZNHQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-5-sulfonamide is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3-benzodioxole moiety, a structural motif present in a variety of biologically active molecules and natural products, fused to a sulfonamide functional group . The 1,3-benzodioxole ring system is known for its broad range of biological activities and is a key pharmacophore in several established therapeutic agents . The sulfonamide group is a privileged structure in pharmacology, contributing to the activity of numerous drugs with diverse applications, including antimicrobial and anticancer properties . Researchers can utilize this compound as a key intermediate for designing novel capsaicin-like analogues . Structural modifications of the capsaicin scaffold, including the replacement of the methylcatechol group with a 1,3-benzodioxole system and the amide function with a sulfonamide group, have yielded compounds with enhanced stability and promising in vitro antiproliferative activity . Furthermore, sulfonamide derivatives are investigated as potential inhibitors of various enzymatic targets, such as phosphodiesterase-4 (PDE4) for inflammatory diseases like asthma and 15-lipoxygenase (15-LOX) for antioxidant applications . This product is intended for research purposes as a synthetic precursor or a core structure for the development of new pharmacological tools. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications or human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTLPSNDZNHQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967248
Record name 2H-1,3-Benzodioxole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-49-2
Record name 3,4-Methylenedioxyphenylsulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005279492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3-Benzodioxole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Novel 1,3-Benzodioxole-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic methodologies for preparing 1,3-benzodioxole-5-sulfonamide derivatives, a class of compounds recognized for their significant potential in medicinal chemistry. The unique structural motif of 1,3-benzodioxole is a key feature in numerous bioactive molecules, contributing to a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor properties.[1][2] This document outlines two primary, field-proven synthetic pathways, offering detailed protocols and insights into the chemical principles underpinning these transformations.

Introduction: The Significance of the 1,3-Benzodioxole-5-sulfonamide Scaffold

The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, is a privileged scaffold in drug discovery.[1] Its incorporation into molecular frameworks can significantly influence pharmacokinetic and pharmacodynamic properties. When combined with the sulfonamide functional group (–SO₂NH–), a pharmacophore renowned for its broad spectrum of biological activities, the resulting 1,3-benzodioxole-5-sulfonamide derivatives represent a promising avenue for the development of novel therapeutic agents.[3] Sulfonamides are integral to a wide array of pharmaceuticals, including antibacterial, anticancer, and antiviral drugs.[3][4] The strategic combination of these two pharmacophores offers a versatile platform for generating diverse chemical libraries for biological screening.

Synthetic Pathways to 1,3-Benzodioxole-5-sulfonamide Derivatives

Two principal synthetic routes are detailed herein, each offering distinct advantages depending on the desired final product and the availability of starting materials.

Pathway A: Synthesis via Sulfochlorination of 1,3-Benzodioxole

This classic and direct approach involves the introduction of a sulfonyl chloride group onto the 1,3-benzodioxole ring, followed by amination to yield the target sulfonamides. The key intermediate in this pathway is 1,3-benzodioxole-5-sulfonyl chloride .

Workflow for Pathway A

Pathway A start 1,3-Benzodioxole intermediate 1,3-Benzodioxole-5-sulfonyl Chloride start->intermediate Sulfochlorination product N-Substituted 1,3-Benzodioxole-5-sulfonamides intermediate->product Amination (R-NH₂)

Caption: Synthetic workflow for Pathway A.

Experimental Protocol: Synthesis of 1,3-Benzodioxole-5-sulfonyl Chloride

This protocol is adapted from established procedures for the sulfochlorination of bicyclic aromatic compounds.[5]

Materials:

  • 1,3-Benzodioxole

  • Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex

  • 1,2-Dichloroethane

  • Thionyl chloride (SOCl₂)

  • Water

Procedure:

  • Under a nitrogen atmosphere, a slurry of SO₃-DMF complex (60 mmoles) in 1,2-dichloroethane (20 ml) is prepared in a three-necked flask.

  • 1,3-Benzodioxole (50 mmoles) is added dropwise to the stirred slurry at room temperature.

  • The mixture is then slowly heated to 80°C, at which point it becomes a solution. The reaction is maintained at this temperature for approximately 5 hours.

  • After cooling the solution to 60°C, thionyl chloride (60 mmoles) is added dropwise.

  • The reaction mixture is then heated to 75-80°C and maintained in this temperature range for about 2 hours.

  • Upon cooling to room temperature, water is carefully added to the resulting slurry to precipitate the product.

  • The solid 1,3-benzodioxole-5-sulfonyl chloride is collected by filtration, washed with water, and dried.

Note: 1,3-Benzodioxole-5-sulfonyl chloride is also commercially available from suppliers such as Thermo Scientific Alfa Aesar, which can be a convenient starting point for further derivatization.[6][7]

Experimental Protocol: Synthesis of N-Substituted 1,3-Benzodioxole-5-sulfonamides

Materials:

  • 1,3-Benzodioxole-5-sulfonyl chloride

  • Primary or secondary amine (R₁R₂NH)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve 1,3-benzodioxole-5-sulfonyl chloride (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Add the desired amine (1.1 equivalents) and the base (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired N-substituted 1,3-benzodioxole-5-sulfonamide.

Pathway B: Synthesis from 1,3-Benzodioxol-5-amine

This alternative route begins with a commercially available starting material, 1,3-benzodioxol-5-amine, and involves the formation of a sulfonamide bond, which can then be further functionalized. This pathway is particularly useful for synthesizing N-substituted sulfonamides where the N-substituent is introduced via alkylation or aralkylation.

Workflow for Pathway B

Pathway B start 1,3-Benzodioxol-5-amine intermediate N-(1,3-Benzodioxol-5-yl) sulfonamide start->intermediate Sulfonylation (e.g., TsCl) product N-Substituted N-(1,3-Benzodioxol-5-yl) sulfonamides intermediate->product N-Alkylation/Aralkylation (R-X, Base)

Caption: Synthetic workflow for Pathway B.

Experimental Protocol: Synthesis of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide

This protocol is based on the work of Aslam et al. and describes the synthesis of a parent sulfonamide that can be further derivatized.[3][8]

Materials:

  • 1,3-Benzodioxol-5-amine

  • 4-Methylbenzenesulfonyl chloride (tosyl chloride, TsCl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Disperse 1,3-benzodioxol-5-amine (0.01 mol) in 25 mL of distilled water in a round-bottom flask with stirring.

  • Add tosyl chloride (0.01 mol) to the suspension.

  • Maintain the pH of the reaction mixture between 8 and 10 by the portion-wise addition of Na₂CO₃.

  • Continue stirring for 2-3 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC), add dilute HCl with shaking to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide.

Experimental Protocol: N-Alkylation/Aralkylation of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide

This procedure details the introduction of various substituents onto the sulfonamide nitrogen.[3]

Materials:

  • N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide

  • Alkyl or aralkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide (0.1 mmol) in DMF (10.0 mL) in a round-bottom flask.

  • Add sodium hydride (0.1 mmol) to the solution and stir the mixture for 40-45 minutes at room temperature.

  • Add the desired alkyl or aralkyl halide (0.1 mmol) to the reaction mixture.

  • Stir for an additional 3 to 4 hours, monitoring the reaction by TLC.

  • Upon completion, add ice-cold distilled water to the reaction mixture.

  • The product can be collected by filtration if it precipitates. If the product is an oil or remains in solution, it can be obtained through solvent extraction using a suitable organic solvent like chloroform.

Data Summary: Examples of Synthesized Derivatives

The following table summarizes representative N-substituted sulfonamide derivatives synthesized via Pathway B, as reported by Aslam et al.[3][8]

Compound IDN-SubstituentYield (%)Physical State
5a n-Butyl85Brown amorphous solid
5b sec-Butyl82Brown amorphous solid
5c 2-Chloroethyl89Tea pink amorphous solid
5d 2-Bromoethyl93Tea pink amorphous solid
5i 4-Bromobenzyl81Gummy brown liquid

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and versatile methods for accessing a wide range of novel 1,3-benzodioxole-5-sulfonamide derivatives. The choice of pathway will be dictated by the availability of starting materials and the specific substitution patterns desired in the final compounds. The biological significance of both the 1,3-benzodioxole scaffold and the sulfonamide functional group suggests that the derivatives synthesized through these methods hold considerable promise for the discovery of new therapeutic agents. Future work in this area could focus on expanding the diversity of the N-substituents, exploring alternative synthetic methodologies, and conducting comprehensive biological evaluations of these novel compounds to elucidate their structure-activity relationships and therapeutic potential.

References

  • European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - European Patent Office - EP 0583960 A2. Googleapis.com.
  • Aslam, S., et al. (2020). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Aslam, S., et al. (2020). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 16, 2026, from [Link]

  • Structures of Benzodioxole derivatives that have biological activities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved January 16, 2026, from [Link]

Sources

Biological activity of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,3-Benzodioxole-5-sulfonamide and Its Derivatives

Abstract

The 1,3-benzodioxole moiety, a prevalent scaffold in natural products and synthetic molecules, confers a remarkable spectrum of biological activities.[1][2] When functionalized with a sulfonamide group—a pharmacologically significant class of compounds in its own right—the resulting 1,3-benzodioxole-5-sulfonamide core presents a versatile platform for drug discovery.[3] This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of this chemical class. We delve into its roles as a potent carbonic anhydrase inhibitor, an anticancer agent, and an antibacterial compound, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams to equip researchers, scientists, and drug development professionals with actionable insights.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1,3-benzodioxole ring system is a key structural feature in numerous biologically active compounds, granting them unique pharmacological profiles.[2] Its derivatives have demonstrated potent anti-tumor, anti-hyperlipidemic, and antioxidant properties.[1] The sulfonamide functional group (-SO2NH-) is a cornerstone of modern pharmacotherapy, integral to drugs ranging from diuretics and antidiabetics to anti-inflammatory and antimicrobial agents.[3][4] The strategic combination of these two moieties in 1,3-benzodioxole-5-sulfonamide creates a molecule with significant potential, primarily through the inhibition of key metabolic enzymes. This guide will dissect the primary biological activities stemming from this unique chemical architecture.

Synthesis of 1,3-Benzodioxole-5-sulfonamide Derivatives

The synthesis of the core structure and its subsequent derivatives is a foundational aspect of exploring its biological potential. A common and efficient method involves the reaction of 1,3-benzodioxol-5-amine with a sulfonyl chloride, followed by alkylation or arylation to generate a library of diverse compounds.[5]

General Synthesis Workflow

The synthetic route is typically a two-step process. First, the primary sulfonamide is formed. Second, this intermediate is reacted with various electrophiles to create N-substituted derivatives, allowing for the fine-tuning of its pharmacological properties.[5]

G cluster_0 Step 1: Primary Sulfonamide Formation cluster_1 Step 2: N-Substitution for Derivative Library A 1,3-Benzodioxol-5-amine C N-(1,3-Benzodioxol-5-yl)-4- methylbenzenesulfonamide (Core Structure) A->C Mild basic conditions (e.g., Water, pH 8-10) B Tosyl Chloride B->C D Core Structure (from Step 1) F N-Substituted 1,3-Benzodioxole-5-sulfonamide Derivatives D->F Base (e.g., NaH) Solvent (e.g., DMF) E Electrophiles (R-X) (e.g., alkyl/aralkyl halides) E->F

Caption: General workflow for the synthesis of 1,3-benzodioxole-5-sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide

This protocol is adapted from established methodologies and serves as a self-validating system for producing the core sulfonamide structure.[5]

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxol-5-amine (1.0 eq) and tosyl chloride (1.05 eq) in water.

  • pH Adjustment: Maintain the pH of the reaction medium between 8 and 10 by the careful addition of a suitable base (e.g., 1M NaOH). The causality here is critical: the basic conditions deprotonate the amine, rendering it nucleophilic for attack on the sulfonyl chloride.

  • Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Precipitation: Upon reaction completion, acidify the mixture by adding dilute HCl dropwise while shaking. This protonates any remaining base and ensures the product, which is insoluble in acidic water, precipitates out.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Drying and Characterization: Dry the purified product under a vacuum. The structure of the synthesized compound should be confirmed using spectroscopic techniques such as IR, ¹H-NMR, and EI-MS to validate its identity and purity.[5]

Core Biological Activity I: Carbonic Anhydrase Inhibition

A primary and extensively studied activity of aromatic sulfonamides is the potent inhibition of carbonic anhydrases (CAs).[6]

Mechanism of Action

Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] The sulfonamide group is the key "zinc-binding group." It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the catalytically essential zinc-bound water molecule/hydroxide ion and thereby blocking the enzyme's function.[6][7] This mechanism is foundational to the therapeutic effects of many sulfonamide drugs.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Sulfonamide CA_Zn_OH CA Active Site (Zn²⁺-OH⁻) HCO3 HCO₃⁻ CA_Zn_OH->HCO3 Nucleophilic Attack CO2 CO₂ CO2->HCO3 CA_Zn_H2O CA Active Site (Zn²⁺-H₂O) HCO3->CA_Zn_H2O Product Release H2O H₂O CA_Zn_H2O->CA_Zn_OH Proton Transfer (Regeneration) CA_Zn CA Active Site (Zn²⁺) Inactive_Complex Inactive Enzyme-Inhibitor Complex (Zn²⁺-NH⁻-SO₂-R) CA_Zn->Inactive_Complex Sulfonamide R-SO₂NH₂ Sulfonamide->Inactive_Complex High-affinity binding

Caption: Mechanism of carbonic anhydrase (CA) inhibition by a sulfonamide compound.

Therapeutic Implications
  • Anticancer: Tumor-associated isoforms like CA IX and CA XII are crucial for pH regulation in hypoxic cancer cells, promoting their survival and proliferation.[8][9] Selective inhibition of these isoforms by sulfonamides is a validated strategy for anticancer therapy.[10][11]

  • Antiglaucoma: Inhibition of CAs in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[12]

  • Diuretic: CA inhibition in the renal tubules leads to decreased sodium bicarbonate reabsorption and diuresis.[3]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This stopped-flow assay is the gold standard for measuring CA activity and inhibition.

  • Reagent Preparation: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5). Prepare a stock solution of the purified human CA isoenzyme (e.g., hCA II or hCA IX) and the 1,3-benzodioxole-5-sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, causing a pH drop that is monitored by a colorimetric indicator (e.g., p-nitrophenol).

  • Procedure: a. Equilibrate the buffer, enzyme, and indicator solutions to a constant temperature (e.g., 25°C). b. In the stopped-flow instrument's syringe, mix the enzyme solution (with or without pre-incubated inhibitor) with the CO₂-saturated buffer solution. c. Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial rate of reaction from the slope of the absorbance curve. Determine the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the percentage of enzyme activity against a range of inhibitor concentrations. The causality is direct: a more potent inhibitor will require a lower concentration to achieve 50% inhibition.

Core Biological Activity II: Anticancer Properties

Both the 1,3-benzodioxole scaffold and the sulfonamide moiety contribute to significant anticancer activity.

Multifaceted Mechanisms of Action
  • CA IX Inhibition: As discussed, this is a key mechanism. By inhibiting tumor-associated CA IX, the sulfonamide disrupts pH homeostasis in cancer cells, leading to apoptosis.[9][10][11]

  • Induction of Apoptosis: 1,3-benzodioxole derivatives have been shown to induce programmed cell death in cancer cells through pathways involving oxidative stress and inhibition of the thioredoxin system.[1]

  • Inhibition of Cell Proliferation and Metastasis: Novel derivatives have been shown to suppress cancer cell proliferation, adhesion, invasion, and migration in vitro.[13]

  • Enhanced Efficacy of Other Agents: The 1,3-benzodioxole ring can inhibit certain enzymes, prolonging the duration and enhancing the efficacy of co-administered drugs, such as in the case of fabricated arsenicals for treating leukemia.[1][14]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes reported IC₅₀ values for various 1,3-benzodioxole derivatives.

Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference
Arsenical Conjugates (MAZ2)Molm-13Leukemia< 1[2][14]
Arsenical Conjugates (MAZ2)K562Leukemia< 1[2]
Arsenical Conjugates (MAZ2)4T1Breast Cancer< 1[2][14]
Acrylamide Derivative (YL201)MDA-MB-231Breast Cancer4.92 ± 1.09[13]
5-Fluorouracil (Control)MDA-MB-231Breast Cancer18.06 ± 2.33[13]
Chalcone DerivativesMDA-MB-231Breast Cancer5.24 - 10.39[2]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

  • Cell Culture: Seed human cancer cells (e.g., MDA-MB-231) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the 1,3-benzodioxole-5-sulfonamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The causality is biochemical: viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Core Biological Activity III: Antibacterial Action

The antibacterial properties of sulfonamides are historically significant and mechanistically well-understood.

Mechanism of Action: Folate Synthesis Inhibition

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[15] Bacteria cannot utilize external folic acid and must synthesize it de novo. Sulfonamides competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which incorporates PABA into dihydropteroic acid, a crucial precursor to folic acid.[4][] Without folic acid, bacteria cannot synthesize the nucleotides required for DNA replication and cell division, leading to a bacteriostatic effect (inhibition of growth).[17][18] This pathway is absent in humans, who obtain folate from their diet, providing the basis for the drug's selective toxicity.[15]

G Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Normal Reaction THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide 1,3-Benzodioxole-5-sulfonamide Blocked Inhibition Sulfonamide->Blocked Blocked->DHPS Competitive Inhibition

Caption: Antibacterial mechanism via competitive inhibition of the folic acid synthesis pathway.

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Dilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[19]

  • Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving. Cool the agar to 45-50°C in a water bath.

  • Compound Incorporation: Prepare serial twofold dilutions of the sulfonamide compound. Add a defined volume of each dilution to separate molten agar aliquots to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A drug-free control plate must be included.

  • Inoculum Preparation: Grow the test bacterial strains (e.g., E. coli, S. aureus) in broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, from the lowest to the highest drug concentration.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the sulfonamide compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

The 1,3-Benzodioxole-5-sulfonamide scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives exhibit a robust and diverse range of biological activities, most notably as inhibitors of carbonic anhydrase and as anticancer and antibacterial agents. The clear, well-defined mechanisms of action, coupled with straightforward synthetic accessibility, make this chemical class an attractive starting point for further drug development.

Future research should focus on designing derivatives with enhanced selectivity for specific carbonic anhydrase isoforms (e.g., CA IX over CA II) to minimize off-target effects and improve therapeutic indices. The development of hybrid molecules that combine the sulfonamide core with other pharmacophores could unlock novel mechanisms and overcome drug resistance. The continued application of the rigorous experimental protocols outlined in this guide will be essential for validating the efficacy and mechanism of these next-generation compounds.

References

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2019). National Institutes of Health. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). SciELO. [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2022). RSC Publishing. [Link]

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. (2014). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. (2018). SciELO. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). National Institutes of Health. [Link]

  • Carbonic Anhydrase inhibitors. Adooq Bioscience. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Springer. [Link]

  • Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. (2018). SciELO. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers. [Link]

  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). National Institutes of Health. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2014). National Institutes of Health. [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025). PubMed. [Link]

  • 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). PubChem. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2018). World Researchers Associations. [Link]

  • Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. (2005). PubMed. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2022). MDPI. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). PubMed. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). National Institutes of Health. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). National Institutes of Health. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (2023). Study.com. [Link]

  • Biological Activities of Sulfonamides. (2006). Indian Journal of Pharmaceutical Sciences. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. [Link]

  • Sulfonamides with proven anticancer activity. (2022). ResearchGate. [Link]

  • Sulfonamides: Mechanism of action. (2020). YouTube. [Link]

Sources

In Vitro Evaluation of 1,3-Benzodioxole-5-sulfonamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the in vitro evaluation of 1,3-Benzodioxole-5-sulfonamide, a molecule of significant interest in contemporary drug discovery. The unique structural amalgamation of the 1,3-benzodioxole moiety, a pharmacophore present in numerous biologically active natural products, with the well-established sulfonamide group, suggests a promising potential for diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to elucidating the compound's preclinical profile.

Introduction: The Scientific Rationale

The 1,3-benzodioxole nucleus is a key structural feature in a variety of bioactive compounds, contributing to activities ranging from antimicrobial to anticancer effects.[1][2] Sulfonamides, on the other hand, are a long-standing class of synthetic drugs renowned for their antibacterial properties and, more recently, for their potent and selective inhibition of key enzymes implicated in cancer, such as carbonic anhydrases.[3][4][5] The strategic combination of these two pharmacophores in 1,3-Benzodioxole-5-sulfonamide (CAS No. 5279-49-2) warrants a comprehensive in vitro investigation to unlock its therapeutic potential.[6]

This guide will detail the essential in vitro assays to profile the antibacterial and anticancer activities of this compound, with a particular focus on methodologies that ensure scientific integrity and reproducibility.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for accurate in vitro testing.

PropertyValueSource
Molecular Formula C₇H₇NO₄S[6]
Molecular Weight 201.20 g/mol [6]
CAS Number 5279-49-2[6]

In Vitro Evaluation of Antibacterial Activity

The sulfonamide moiety is a strong indicator of potential antibacterial action. A systematic evaluation should be conducted to determine the compound's spectrum and potency.

Rationale for Method Selection

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are recommended to ensure data consistency and comparability across different studies. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) and to assess the spectrum of activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Workflow: Antibacterial Screening

Caption: Workflow for in vitro antibacterial activity assessment.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Compound Dilution Series: Prepare a two-fold serial dilution of 1,3-Benzodioxole-5-sulfonamide in MHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Evaluation of Anticancer Activity

Emerging evidence suggests that sulfonamides can exhibit potent anticancer effects, often through the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX.[3][4][5][7][8][9]

Rationale for Cell Line and Assay Selection

The choice of cancer cell lines should be guided by the known targets of sulfonamides. Cell lines overexpressing CA IX, such as HeLa (cervical cancer) and MCF-7 (breast cancer), are highly relevant.[7] A preliminary screening against a panel of diverse cancer cell lines (e.g., HepG2 - liver cancer) can provide a broader understanding of the compound's activity. The MTT assay is a robust and widely accepted colorimetric method for assessing cell viability.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity Screening Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis CellLines Select Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2) Seeding Seed Cells in 96-well Plates CellLines->Seeding CompoundDilution Prepare Serial Dilutions of 1,3-Benzodioxole-5-sulfonamide Incubation Treat Cells and Incubate (24, 48, 72 hours) CompoundDilution->Incubation AddMTT Add MTT Reagent Incubation->AddMTT Formazan Incubate for Formazan Crystal Formation AddMTT->Formazan Solubilize Solubilize Crystals (e.g., with DMSO) Formazan->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 1,3-Benzodioxole-5-sulfonamide and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay: Carbonic Anhydrase IX

Given the prevalence of CA IX as a target for anticancer sulfonamides, a direct evaluation of the inhibitory activity of 1,3-Benzodioxole-5-sulfonamide against this enzyme is a logical and critical step.[3][4][5][7][8][9]

Rationale for Assay Principle

A common method for measuring CA activity is based on the esterase activity of the enzyme, where it catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA) to 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The inhibition of this reaction by the test compound is then measured.

Experimental Workflow: CA IX Inhibition Assay

CA IX Inhibition Assay Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Human Recombinant CA IX Preincubation Pre-incubate Enzyme and Inhibitor Enzyme->Preincubation Inhibitor 1,3-Benzodioxole- 5-sulfonamide Inhibitor->Preincubation Buffer Tris-HCl Buffer Buffer->Preincubation Initiation Add Substrate (p-NPA) Preincubation->Initiation Monitoring Monitor Absorbance Change at 400 nm Initiation->Monitoring ReactionRates Calculate Reaction Rates Monitoring->ReactionRates IC50_Ki Determine IC50 and Ki Values ReactionRates->IC50_Ki

Caption: Workflow for the in vitro carbonic anhydrase IX inhibition assay.

Detailed Protocol: CA IX Inhibition Assay
  • Reagent Preparation: Prepare solutions of recombinant human CA IX, 1,3-Benzodioxole-5-sulfonamide (in various concentrations), and the substrate p-NPA in a suitable buffer (e.g., Tris-HCl).

  • Assay Plate Setup: In a 96-well plate, add the buffer, enzyme solution, and the sulfonamide inhibitor at various concentrations. Include an enzyme control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each concentration of the sulfonamide and determine the IC50 and inhibition constant (Ki) values.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound framework for the initial in vitro evaluation of 1,3-Benzodioxole-5-sulfonamide. The data generated from these assays will provide a critical foundation for understanding the compound's potential as an antibacterial or anticancer agent. Positive results would warrant further investigation into its mechanism of action, selectivity against other CA isoforms and mammalian cells, and progression into more complex in vitro and in vivo models. The systematic approach detailed herein will enable researchers to make informed decisions regarding the future development of this promising molecule.

References

  • Aziz-ur-Rehman, Khalid, H., Abbasi, M. A., Malik, A., Ashraf, M., Rasool, S., & Ahmad, I. (2013). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 35(4), 1146-1151.
  • Angeli, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules, 22(12), 2093.
  • Gudimalla, N., et al. (2007). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. Bioorganic & Medicinal Chemistry Letters, 17(17), 4720-4726.
  • Durgun, M., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). International Journal of Molecular Sciences, 22(7), 3698.
  • Di Cesare Mannelli, L., et al. (2014). novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. Bioorganic & Medicinal Chemistry, 22(1), 388-394.
  • Aziz-ur-Rehman, et al. (2013). Synthesis and Antibacterial Evaluation of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. Tropical Journal of Pharmaceutical Research, 12(5), 759-764.
  • Rathi, E., et al. (2022). Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1454-1463.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). Pharmaceuticals, 16(5), 682.
  • Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(21), 7467.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). International Journal of Molecular Sciences, 23(19), 11789.
  • de Fátima, Â., et al. (2003). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Journal of the Brazilian Chemical Society, 14(3), 446-451.
  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). African Journal of Pharmacy and Pharmacology, 6(4), 254-258.
  • Ahmed, A. Y., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16819.
  • Aboul-Enein, H. Y., et al. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][3][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Medicinal Chemistry Research, 24(12), 4070-4079.

  • Cytotoxic activity of 5-benzoylimidazole and related compounds against human oral tumor cell lines. (2001). Anticancer Research, 21(6A), 3937-3942.
  • Cytotoxicities of 1-3 Against Human Cancer Cell Lines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Hermanowicz, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][10]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International Journal of Molecular Sciences, 22(19), 10398.

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Göktaş, O., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432.
  • Al-Hussain, S. A., & Al-Amri, J. F. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1219, 128581.
  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2022). Molecules, 27(19), 6512.
  • Szafrański, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 685-692.

Sources

1,3-Benzodioxole-5-sulfonamide: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of well-established pharmacophores into novel molecular scaffolds represents a promising strategy in modern drug discovery. This technical guide provides an in-depth exploration of 1,3-Benzodioxole-5-sulfonamide, a compound that marries the biologically versatile 1,3-benzodioxole moiety with the therapeutically proven sulfonamide group. We dissect its chemical rationale, propose robust synthetic routes, and elucidate its potential mechanisms of action across multiple therapeutic areas, including infectious diseases and oncology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational blueprint for preclinical evaluation, complete with detailed experimental workflows, data interpretation frameworks, and a forward-looking perspective on its journey from laboratory to clinic.

Part 1: The 1,3-Benzodioxole-5-sulfonamide Scaffold: A Strategic Molecular Design

The therapeutic potential of 1,3-Benzodioxole-5-sulfonamide stems from the synergistic combination of its two core components. The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its antibacterial properties and presence in drugs targeting a wide array of conditions including inflammation, diabetes, and glaucoma[1][2][3]. The 1,3-benzodioxole ring system is a prevalent motif in numerous natural products and synthetic compounds, exhibiting a diverse range of biological activities, including anti-tumor, anti-hyperlipidemia, antioxidant, and anti-inflammatory effects[4][5].

The strategic rationale for this scaffold is to leverage the established antibacterial mechanism of sulfonamides while exploring novel activities conferred by the benzodioxole moiety, such as enhanced cell permeability, modulation of new targets, or the potential to overcome existing drug resistance mechanisms[4][6].

Chemical and Physical Properties

A thorough understanding of the molecule's physicochemical properties is fundamental for predicting its behavior in biological systems and for formulation development.

PropertyValue / DescriptionSource
Molecular Formula C₇H₇NO₄S[7]
Molecular Weight 201.2 g/mol [7]
Structure (SMILES) C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N[7]
Predicted XlogP 0.2[7]
Appearance Expected to be a solid at room temperature.[8]
Solubility Moderate solubility anticipated in polar organic solvents (e.g., DMSO, Methanol) due to polar functional groups.[8]

Part 2: Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the systematic investigation of any new chemical entity. The synthesis of 1,3-Benzodioxole-5-sulfonamide can be approached from its precursor, 1,3-Benzodioxol-5-amine, a commercially available starting material[9].

Proposed Synthetic Pathway

The most direct pathway involves the reaction of a sulfonyl chloride with an amine[3]. A plausible two-step synthesis starting from the parent 1,3-benzodioxole is outlined below. This approach ensures high yields and purity, which are critical for accurate biological evaluation.

G A 1,3-Benzodioxole C 1,3-Benzodioxole-5-sulfonyl chloride A->C Sulfonation B Chlorosulfonic Acid (Excess, 0°C) E 1,3-Benzodioxole-5-sulfonamide C->E Amination D Aqueous Ammonia (NH4OH) G cluster_targets Potential Cellular Targets cluster_outcomes Therapeutic Outcomes Compound 1,3-Benzodioxole-5-sulfonamide Kinase Kinase Signaling (e.g., VEGFR) Compound->Kinase Inhibits Enzyme Carbonic Anhydrase Compound->Enzyme Inhibits Pgp P-gp Efflux Pump Compound->Pgp Inhibits Angio Inhibition of Angiogenesis Kinase->Angio pH Tumor pH Regulation Disrupted Enzyme->pH Chemo Increased Intracellular Chemotherapy Drug Level Pgp->Chemo Apoptosis Apoptosis / Cell Cycle Arrest Angio->Apoptosis pH->Apoptosis Chemo->Apoptosis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cancer cells in 96-well plate C Treat cells with compound (e.g., 48h incubation) A->C B Prepare serial dilutions of test compound B->C D Add MTT reagent (2-4h incubation) C->D E Add solubilizing agent D->E F Read absorbance (~570 nm) E->F G Calculate % Viability vs. Control F->G H Plot Dose-Response Curve & Determine IC50 G->H

Sources

A Technical Guide to the Spectroscopic Analysis of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Benzodioxole-5-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and data from structurally related analogs.

Introduction

1,3-Benzodioxole-5-sulfonamide is a molecule of interest due to the prevalence of the 1,3-benzodioxole moiety in numerous biologically active compounds and natural products. The sulfonamide functional group is also a well-established pharmacophore. Accurate structural elucidation and purity assessment are critical in the research and development of new chemical entities. Spectroscopic techniques are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry for the analysis of 1,3-Benzodioxole-5-sulfonamide.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 1,3-Benzodioxole-5-sulfonamide, highlighting the key functional groups that will be referenced throughout this guide.

Caption: Molecular structure of 1,3-Benzodioxole-5-sulfonamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of 1,3-Benzodioxole-5-sulfonamide.

A. ¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton.

Expected ¹H NMR Spectrum: Based on the analysis of similar structures, the following proton signals are anticipated for 1,3-Benzodioxole-5-sulfonamide.[1]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H~ 7.2 - 7.5Multiplet2H
Aromatic H~ 6.9 - 7.1Doublet1H
-OCH₂O-~ 6.1Singlet2H
-SO₂NH₂~ 5.0 - 6.0 (broad)Singlet2H

Interpretation:

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing sulfonamide group will deshield the adjacent protons, causing them to appear at a higher chemical shift.

  • Dioxole Methylene Protons: The two protons of the methylene group in the dioxole ring are chemically equivalent and will appear as a sharp singlet. Their chemical shift is characteristic of the -OCH₂O- moiety.

  • Sulfonamide Protons: The protons of the primary sulfonamide group are exchangeable and often appear as a broad singlet. The exact chemical shift can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of 1,3-Benzodioxole-5-sulfonamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

B. ¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Expected ¹³C NMR Spectrum: The anticipated carbon signals for 1,3-Benzodioxole-5-sulfonamide are as follows, based on data for the 1,3-benzodioxole core.[2]

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-S~ 140 - 145
Aromatic C-O~ 148 - 152
Aromatic C-H~ 108 - 125
-OCH₂O-~ 102

Interpretation:

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 100-155 ppm range. The carbons attached to the electronegative oxygen and sulfur atoms will be deshielded and appear at a higher chemical shift.

  • Dioxole Methylene Carbon: The carbon of the -OCH₂O- group is highly characteristic and typically appears around δ 102 ppm.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Prepare the sample as described for ¹H NMR, though a higher concentration may be needed due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same instrument setup as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

Expected IR Absorption Bands: The IR spectrum of 1,3-Benzodioxole-5-sulfonamide is expected to show the following characteristic absorption bands.[3]

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Sulfonamide)3300 - 3400 (two bands)
Aromatic C-H Stretch3000 - 3100
Asymmetric SO₂ Stretch~ 1330 - 1370
Symmetric SO₂ Stretch~ 1140 - 1180
C-O-C Stretch (Dioxole)1200 - 1250 and 1000 - 1050

Interpretation:

  • Sulfonamide Group: The two N-H stretching bands are characteristic of a primary sulfonamide. The strong absorptions for the symmetric and asymmetric stretching of the S=O bonds are also key identifiers.

  • 1,3-Benzodioxole Ring: The aromatic C-H stretches and the characteristic C-O-C stretches confirm the presence of the benzodioxole moiety.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Place the sample in the IR spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

III. Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule.

Expected Mass Spectrum: For 1,3-Benzodioxole-5-sulfonamide (C₇H₇NO₄S), the expected monoisotopic mass is approximately 201.01 g/mol .[4]

Ion Expected m/z Identity
[M]⁺˙~ 201Molecular Ion
[M-SO₂NH₂]⁺~ 121Loss of sulfonamide group
[M-NH₂]⁺~ 185Loss of amino radical

Interpretation:

  • Molecular Ion: The peak corresponding to the molecular weight of the compound should be observed.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is illustrated below.

M [C₇H₇NO₄S]⁺˙ m/z = 201 frag1 [C₇H₅O₂]⁺ m/z = 121 M->frag1 - SO₂NH₂ frag2 [C₇H₇NO₂S]⁺˙ m/z = 185 M->frag2 - NH₂

Caption: Plausible fragmentation pathway for 1,3-Benzodioxole-5-sulfonamide.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions in the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 1,3-Benzodioxole-5-sulfonamide through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. The expected data and protocols outlined in this guide serve as a valuable resource for researchers working with this compound and its derivatives, ensuring scientific integrity and facilitating advancements in drug discovery and development.

References

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link]

  • 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310. PubChem. Available at: [Link]

  • N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin. PubMed. Available at: [Link]

  • 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. Available at: [Link]

  • The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). Available at: [Link]

  • 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). PubChemLite. Available at: [Link]

Sources

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Benzodioxole-5-sulfonamide

The convergence of the sulfonamide group with the 1,3-benzodioxole moiety creates a molecule of significant interest to the pharmaceutical and life sciences sectors: 1,3-Benzodioxole-5-sulfonamide. The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The 1,3-benzodioxole ring system is also a privileged scaffold, appearing in numerous natural products and synthetic compounds with diverse biological activities.[4]

This guide offers a detailed exploration of the core physicochemical properties of 1,3-Benzodioxole-5-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It provides not only the fundamental properties that govern the compound's behavior but also the experimental rationale and detailed protocols for their determination. Understanding these characteristics—from solubility and pKa to its spectroscopic signature—is paramount for predicting its ADME (absorption, distribution, metabolism, and excretion) profile, designing effective formulations, and unlocking its full therapeutic potential.

Section 1: Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 1,3-Benzodioxole-5-sulfonamide is an aromatic sulfonamide built upon a bicyclic heterocyclic core.

Molecular Structure:

Caption: Chemical structure of 1,3-Benzodioxole-5-sulfonamide.

Table 1: Chemical Identity

IdentifierValueSource
IUPAC Name 1,3-benzodioxole-5-sulfonamide-
Molecular Formula C₇H₇NO₄S[5]
Molecular Weight 201.2 g/mol [5]
Monoisotopic Mass 201.00958 Da[5]

Section 2: Core Physicochemical Properties

The interaction of a drug candidate with a biological system is fundamentally governed by its physicochemical properties. These parameters dictate everything from how a compound dissolves to how it crosses cellular membranes.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Typical ValueSignificance in Drug Development
Melting Point (°C) Solid at room temperature; requires experimental determination.Purity assessment, stability, and formulation processing.[6]
Aqueous Solubility Sparingly soluble.Affects dissolution rate, bioavailability, and formulation options.[7][8]
pKa ~9-10 (Sulfonamide N-H)Governs ionization state, influencing solubility and membrane permeability.
LogP (XlogP) 0.2 (Predicted)Measures lipophilicity, a key predictor of membrane transport and absorption.[5]
Melting Point: A Criterion for Purity

The melting point is a critical thermal property used to confirm the identity and purity of a crystalline solid.[9] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[6] For 1,3-Benzodioxole-5-sulfonamide, a sharp, well-defined melting point would be indicative of a high-purity sample suitable for further studies.

Solubility: The Gateway to Bioavailability

Solubility, particularly aqueous solubility, is a gatekeeper for oral drug absorption. The molecule's structure, with a hydrophobic benzodioxole core and a polar sulfonamide group, suggests limited solubility in water.[4][8] It is expected to be more soluble in organic solvents like ethanol, acetone, and DMSO.[8] Low aqueous solubility can be a major hurdle in drug development, often requiring formulation strategies such as salt formation or the use of co-solvents to enhance bioavailability.

pKa: The Influence of Ionization

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The sulfonamide group (-SO₂NH₂) contains an acidic proton. The electron-withdrawing nature of the adjacent sulfonyl group enhances the acidity of the N-H bond, making it susceptible to deprotonation in basic environments. This ionization state is critical, as the charged (ionized) form is typically more water-soluble, while the neutral (non-ionized) form is more lipid-soluble and thus better able to cross biological membranes.

Lipophilicity (LogP): Balancing Water and Fat Solubility

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key factor in the "rule of five" for predicting oral bioavailability. The predicted XlogP of 0.2 suggests that 1,3-Benzodioxole-5-sulfonamide is a relatively balanced molecule, neither excessively hydrophobic nor hydrophilic.[5] This balance is often desirable in drug candidates, facilitating both sufficient aqueous solubility for dissolution and adequate lipid solubility for membrane permeation.

Section 3: Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques provide a definitive fingerprint for a molecule, allowing for unambiguous structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum of 1,3-Benzodioxole-5-sulfonamide is expected to show distinct signals. The aromatic protons on the benzodioxole ring will appear in the downfield region (typically 6.5-7.7 ppm).[10] A characteristic singlet at approximately 6.0 ppm corresponds to the two equivalent protons of the methylene (-O-CH₂-O-) group. The two protons on the sulfonamide nitrogen (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.[10]

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (110-160 ppm), with carbons attached to oxygen appearing further downfield.[10] The methylene carbon of the dioxole ring will have a characteristic signal around 100 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 1,3-Benzodioxole-5-sulfonamide

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Sulfonamide (N-H)N-H Stretch3300 - 3400
Aromatic C-HC-H Stretch> 3000
Sulfonamide (S=O)Asymmetric & Symmetric Stretch1310 - 1350 and 1140 - 1160[10]
Aromatic C=CC=C Stretch1450 - 1600
Dioxole (C-O-C)Asymmetric Stretch~1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For 1,3-Benzodioxole-5-sulfonamide, an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight.[11][12]

Section 4: Experimental Methodologies and Workflows

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their measurement. The following sections detail standard, validated methodologies.

Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus. The causality behind slow, controlled heating is to ensure the system remains at thermal equilibrium, allowing for a precise and reproducible measurement.[13]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Finely crush the crystalline 1,3-Benzodioxole-5-sulfonamide sample.[14] Pack a small amount into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[13]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[14]

  • Range Finding (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time during the precise measurement.[6]

  • Accurate Measurement: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate of approximately 1-2°C per minute.[13]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[14]

  • Validation: Repeat the measurement at least twice more to ensure reproducibility. Consistent results validate the purity of the sample.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1,3-Benzodioxole-5-sulfonamide to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (typically 25°C or 37°C to mimic physiological conditions) and agitate for a prolonged period (24-48 hours). This step is causal to reaching thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the suspension to stand, letting undissolved solids settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant, avoiding any solid particles.

  • Filtration: Immediately filter the sample through a low-binding 0.22 µm syringe filter to remove any remaining microscopic solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative NMR (qNMR).[15] A standard calibration curve is required for accurate quantification.

Conclusion

1,3-Benzodioxole-5-sulfonamide is a compound defined by a balance of established pharmaceutical scaffolds. Its physicochemical properties—moderate lipophilicity, expected low aqueous solubility, and an ionizable sulfonamide group—are defining characteristics that will steer its journey through the drug discovery pipeline. The experimental protocols detailed herein provide a validated framework for researchers to confirm these properties, ensuring the generation of high-quality, reliable data. A thorough understanding and precise measurement of this foundational dataset are indispensable for formulating this compound effectively and predicting its in vivo behavior, ultimately enabling a rigorous evaluation of its therapeutic promise.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. Retrieved from [Link]

  • ScienceGeek.net. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Bustamante, P., et al. (1996). Solubility prediction of sulfonamides at various temperatures using a single determination. Journal of Pharmacy and Pharmacology.
  • World Researchers Associations. (2016). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

  • Hampson, J. W., et al. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • de Almeida, J. R. R., et al. (2013). N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin. Acta Crystallographica Section E. Retrieved from [Link]

  • ResearchGate. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • PubMed. (2013). Ligand-based Discovery of N-(1,3-dioxo-1H,3H-benzo[de]isochromen-5-yl)-carboxamide and Sulfonamide Derivatives as Thymidylate Synthase A Inhibitors. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3-benzodioxole. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Retrieved from [Link]

  • Research India Publications. (2015). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid - Mass spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid - IR Spectrum. Retrieved from [Link]

  • Stork. (1972). Identification of sulfonamides by NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 304913-33-5 | N-(1,3-Benzodioxol-5-yl)-N,4-dimethylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]

  • Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • mzCloud. (2024). 2-[(3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-pyrrolidinyl]-5-fluoro-1H-benzimidazole. Retrieved from [Link]

  • PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • International Journal of Spectroscopy. (2011). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxamide. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). SODIUM 1,3-BENZODIOXOLE-5-SULFONATE. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-benzodioxole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3-Benzodioxol-5-ol. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from [Link]

Sources

Discovery and synthesis of 1,3-Benzodioxole-5-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of 1,3-Benzodioxole-5-sulfonamide Analogs

Executive Summary

The confluence of the 1,3-benzodioxole scaffold, a privileged structure found in numerous natural products, and the sulfonamide functional group, a cornerstone of modern medicinal chemistry, has given rise to a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships (SAR) of 1,3-benzodioxole-5-sulfonamide analogs. We delve into the rationale behind synthetic strategies, provide detailed experimental protocols for the synthesis of key intermediates and final products, and explore the therapeutic potential of these compounds, which ranges from antimicrobial to anticancer and enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical scaffold in their research endeavors.

Introduction: A Synthesis of Privileged Scaffolds

The 1,3-benzodioxole moiety is a prominent feature in a variety of natural products and pharmacologically active molecules.[1] Its unique electronic properties and rigid conformation can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. The structure is recognized for its diverse biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidative effects.[2]

Parallel to this, the sulfonamide group (-SO₂NH₂) is a classic functional group in drug design, renowned for its ability to mimic a carboxylate group, act as a hydrogen bond donor and acceptor, and coordinate with metal ions in enzyme active sites.[3][4] The historical success of sulfa drugs as antibacterial agents has paved the way for the development of sulfonamide-containing drugs for a wide array of therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and enzyme inhibitors.[3]

The strategic combination of these two pharmacophores into the 1,3-benzodioxole-5-sulfonamide core creates a powerful platform for the design of novel therapeutic agents. The benzodioxole ring serves as a versatile anchor that can be functionalized, while the sulfonamide nitrogen provides a convenient point for introducing diverse substituents to probe structure-activity relationships and optimize biological activity.[5]

Core Synthetic Pathways and Rationale

The synthesis of 1,3-benzodioxole-5-sulfonamide analogs is predominantly a two-stage process: first, the preparation of the crucial electrophilic intermediate, 1,3-benzodioxole-5-sulfonyl chloride, followed by its reaction with a diverse range of primary or secondary amines.

Synthesis of the Key Intermediate: 1,3-Benzodioxole-5-sulfonyl Chloride

The most direct and widely adopted method for synthesizing the sulfonyl chloride intermediate is through the chlorosulfonation of 1,3-benzodioxole. However, this reaction can be challenging due to the acid sensitivity of the methylenedioxy bridge. A more controlled and higher-yielding approach involves a two-step process: sulfonation followed by chlorination.[6]

A robust method involves reacting 1,3-benzodioxole with a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex.[6] This reagent is a milder sulfonating agent compared to fuming sulfuric acid or chlorosulfonic acid, which helps to prevent degradation of the acid-labile benzodioxole ring. The reaction proceeds to form the corresponding sulfonic acid, which is then converted to the desired sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂).[6]

The causality behind this choice is twofold:

  • Regioselectivity: Sulfonation occurs preferentially at the 5-position, which is electronically activated by the electron-donating oxygen atoms of the dioxole ring.

  • Reaction Control: The use of the SO₃-DMF complex and subsequent treatment with thionyl chloride allows for better temperature control and minimizes the formation of undesired byproducts that can arise from the harsh conditions of direct chlorosulfonation.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Diversification A 1,3-Benzodioxole B 1,3-Benzodioxole-5-sulfonic acid A->B  SO₃-DMF complex  1,2-dichloroethane  ~80°C C 1,3-Benzodioxole-5-sulfonyl Chloride B->C  Thionyl Chloride (SOCl₂)  ~75-80°C E 1,3-Benzodioxole-5-sulfonamide Analog C->E  Base (e.g., Pyridine, Et₃N)  Solvent (e.g., DCM, THF)  0°C to rt D Primary or Secondary Amine (R¹R²NH) D->E

Caption: General synthetic workflow for 1,3-benzodioxole-5-sulfonamide analogs.

Synthesis of N-Substituted 1,3-Benzodioxole-5-sulfonamide Analogs

With the sulfonyl chloride in hand, a library of analogs can be readily synthesized. The standard procedure involves the reaction of 1,3-benzodioxole-5-sulfonyl chloride with a selected primary or secondary amine in the presence of a base.

The choice of base is critical for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the reaction to completion. Common bases include pyridine, triethylamine (Et₃N), or even an excess of the reactant amine if it is inexpensive and sufficiently basic. The reaction is typically performed in an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature to control the exothermic reaction.[7]

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy and target selectivity of 1,3-benzodioxole-5-sulfonamide analogs are highly dependent on the nature of the substituent(s) on the sulfonamide nitrogen. This provides a fertile ground for SAR studies to optimize potency and other pharmacological properties.[3][8]

  • Antibacterial Agents: For antibacterial activity, the presence of a free (unsubstituted) aromatic amine is often a key feature, as seen in classic sulfa drugs. However, in the case of N-substituted sulfonamides, the nature of the R-group attached to the sulfonamide nitrogen dictates the spectrum of activity. Introducing various alkyl or aralkyl groups can modulate the compound's lipophilicity and steric profile, influencing its ability to penetrate bacterial cell walls and interact with its target, often dihydropteroate synthase.[7]

  • Enzyme Inhibitors (e.g., Carbonic Anhydrase): The sulfonamide moiety is a potent zinc-binding group, making this class of compounds excellent candidates for inhibiting zinc-containing metalloenzymes like carbonic anhydrases (CAs).[4] SAR studies have shown that small aromatic or heterocyclic substituents on the sulfonamide nitrogen can form additional hydrogen bonds and van der Waals interactions within the enzyme's active site, significantly enhancing inhibitory power.[4][5] The benzodioxole portion can interact with hydrophobic pockets of the enzyme, further anchoring the inhibitor.

SAR cluster_Core 1,3-Benzodioxole-5-sulfonamide Core cluster_R Modification Site (R-Group) cluster_Activity Biological Outcome Core R R-Group on Sulfonamide Nitrogen Activity Modulated Biological Activity R->Activity Influences A Alkyl/Aryl Groups: Modulate Lipophilicity (e.g., Antibacterial) R->A B Heterocyclic Rings: Additional H-Bonding (e.g., Enzyme Inhibition) R->B C Bulky Groups: Steric Hindrance, Selectivity R->C

Caption: Structure-Activity Relationship (SAR) logic for analog development.

Biological Evaluation & Therapeutic Applications

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications. The ability to easily generate a library of compounds by varying the amine component allows for rapid screening against various biological targets.

Compound ClassTherapeutic Target/ApplicationKey FindingsReference
N-Alkyl/Aralkyl Substituted AnalogsAntibacterialSeveral compounds showed moderate activity against P. aeruginosa. The nature of the N-substituent is crucial for activity.[7]
Analogs with Heterocyclic MoietiesAntidiabetic (α-amylase/α-glucosidase inhibition)Certain derivatives exhibited significantly higher inhibitory activity against α-amylase and α-glucosidase compared to the reference drug acarbose.[5]
Capsaicin AnalogsAnticancerReplacing the vanillyl group of capsaicin with a benzodioxole and the amide with a sulfonamide created analogs with potential anticancer activity.[9][10]
General Benzodioxole DerivativesAnti-tumor, Enzyme InhibitionConjugation of the benzodioxole moiety can enhance the anti-proliferative properties of other active agents by inhibiting metabolic enzymes.[2]

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and characterization of 1,3-benzodioxole-5-sulfonamide analogs.

Protocol 1: Synthesis of 1,3-Benzodioxole-5-sulfonyl Chloride[6]

G A 1. Charge Reactor: Add SO₃-DMF complex and 1,2-dichloroethane under N₂. B 2. Add Reactant: Slowly add 1,3-benzodioxole dropwise at room temp. A->B C 3. Sulfonation Reaction: Heat slurry to 80°C. Hold for ~5 hours. B->C D 4. Cool & Add Chlorinating Agent: Cool to 60°C. Add Thionyl Chloride (SOCl₂) dropwise. C->D E 5. Chlorination Reaction: Heat to ~75-80°C. Hold for ~2 hours. D->E F 6. Work-up & Isolation: Cool, quench with water/ice, separate layers, and remove solvent under vacuum. E->F G 7. Characterization: Obtain product as a solid. Analyze via NMR, MS. F->G

Caption: Experimental workflow for 1,3-benzodioxole-5-sulfonyl chloride synthesis.

Materials & Equipment:

  • 1,3-Benzodioxole

  • Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (DCE)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet

  • Heating mantle and condenser

Procedure:

  • Reactor Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, prepare a slurry of SO₃-DMF complex (e.g., 60 mmol) in 1,2-dichloroethane (20 mL).

  • Addition of Starting Material: Stir the slurry at room temperature and add 1,3-benzodioxole (e.g., 50 mmol) dropwise.

  • Sulfonation: Slowly heat the reaction mixture to 80°C. The slurry should become a more homogeneous solution. Maintain this temperature for approximately 5 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Chlorination: Cool the reaction mixture to 60°C. Cautiously add thionyl chloride (e.g., 60 mmol) dropwise. An initial temperature drop may be observed.

  • Reaction Drive: Slowly heat the mixture to 75-80°C and maintain this temperature for 2-3 hours until the conversion is complete (as monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice/water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization: The resulting solid can be purified by recrystallization (e.g., from hexanes/ethyl acetate). Characterize the final product (C₇H₅ClO₄S, MW: 220.62) using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11]

Protocol 2: General Procedure for the Synthesis of N-Substituted Analogs[7]

Materials & Equipment:

  • 1,3-Benzodioxole-5-sulfonyl chloride

  • Desired primary or secondary amine (R¹R²NH)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Pyridine, Triethylamine)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reactant Setup: Dissolve the desired amine (e.g., 1.0 mmol) and a base like triethylamine (e.g., 1.2 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 1,3-benzodioxole-5-sulfonyl chloride (e.g., 1.0 mmol) in a minimal amount of dichloromethane and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification & Characterization: Purify the crude product by either recrystallization or flash column chromatography on silica gel. Confirm the structure of the final sulfonamide analog using spectroscopic techniques (¹H-NMR, IR, EI-MS).[7]

Conclusion and Future Perspectives

The 1,3-benzodioxole-5-sulfonamide scaffold represents a highly adaptable and pharmacologically relevant platform for drug discovery. The synthetic routes are robust and allow for the creation of extensive compound libraries with diverse physicochemical properties. The demonstrated biological activities across multiple therapeutic areas, including infectious diseases, metabolic disorders, and oncology, underscore the immense potential of this compound class.

Future research should focus on:

  • Exploring Novel Substituents: Synthesizing analogs with more complex and functionally diverse heterocyclic systems to probe interactions with specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo applications.

  • Computational Modeling: Employing in silico methods, such as molecular docking and pharmacophore modeling, to guide the rational design of next-generation analogs with enhanced potency and selectivity.[12]

By integrating modern synthetic strategies with rational drug design principles, the 1,3-benzodioxole-5-sulfonamide core will undoubtedly continue to be a source of novel and effective therapeutic agents.

References

  • Hussain, M., Aziz-ur-Rehman, Abbasi, M. A., et al. (2013). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Al-Warhi, T., Sabt, A., et al. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • Diehr, H. J. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office, EP 0583960 A2.
  • Li, K., Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]

  • Li, K., Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). Available at: [Link]

  • Walker, D. P., Piotrowski, D. W., et al. (2003). Synthesis of sulfonyl chloride substrate precursors. US Patent, 232853 A1. Available at: [Link]

  • de Sá-Júnior, P. L., Caires, A. C. F., et al. (2013). N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin. Acta Crystallographica Section E. Available at: [Link]

  • de Sá-Júnior, P. L., Caires, A. C. F., et al. (2013). N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: an analogue of capsaicin. ResearchGate. Available at: [Link]

  • Al-Mokyna, F. H., Al-Ghorbani, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available at: [Link]

  • Stein, P. D., Floyd, D. M., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco. Available at: [Link]

  • Vedani, A., & Meyer, E. F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Balawi, M. Z., et al. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

Sources

Exploring the structure-activity relationship (SAR) of 1,3-Benzodioxole-5-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,3-Benzodioxole-5-sulfonamide Derivatives

Authored by: A Senior Application Scientist

Foreword: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the sulfonamide group is a cornerstone pharmacophore, renowned for its diverse therapeutic applications ranging from antibacterial agents to diuretics and anticancer drugs.[1][2] Similarly, the 1,3-benzodioxole moiety, a bicyclic system found in numerous natural products, is recognized for its ability to modulate metabolic pathways and interact with various biological targets, contributing to activities such as antitumor and anti-hyperlipidemia effects.[3][4]

The strategic fusion of these two "privileged scaffolds" into 1,3-Benzodioxole-5-sulfonamide derivatives creates a class of compounds with significant therapeutic potential. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these derivatives. It is designed for researchers and drug development professionals, offering not just a summary of findings but an in-depth analysis of the causality behind experimental design, synthetic strategy, and the interpretation of biological data. We will dissect how subtle molecular modifications influence potency, selectivity, and mechanism of action, with a primary focus on their roles as enzyme inhibitors.

The Core Moiety: Structural and Synthetic Foundations

The fundamental architecture of the molecules discussed herein consists of a 1,3-benzodioxole ring system where a sulfonamide group is attached at the 5-position. The versatility of this scaffold arises from the potential for substitution at the sulfonamide nitrogen (N1), which allows for the introduction of various "tail" fragments to modulate physicochemical properties and target engagement.

General Synthetic Strategy

The most common and efficient synthesis of this scaffold involves the reaction of 1,3-benzodioxole-5-amine with a substituted benzenesulfonyl chloride or, more directly, the sulfonation of a pre-existing 1,3-benzodioxole followed by amination. However, for creating a library of N-substituted derivatives, a two-step approach is typically favored. The parent sulfonamide is first synthesized and then alkylated or arylated at the nitrogen atom.

A representative synthetic pathway begins with the reaction of 1,3-Benzodioxol-5-amine with an appropriate sulfonyl chloride (e.g., tosyl chloride) under basic conditions to yield the foundational N-(1,3-Benzodioxol-5-yl)sulfonamide.[5] This intermediate serves as a versatile precursor for further derivatization at the sulfonamide nitrogen using various electrophiles in the presence of a base like sodium hydride.[5][6][7]

G cluster_0 Step 1: Formation of Parent Sulfonamide cluster_1 Step 2: N-Substitution A 1,3-Benzodioxol-5-amine C N-(1,3-Benzodioxol-5-yl)benzenesulfonamide A->C Base (e.g., Pyridine) B Benzenesulfonyl Chloride B->C D Parent Sulfonamide (C) F N-Substituted Derivatives D->F Base (e.g., NaH) E Electrophile (R-X) E->F

Caption: General synthetic workflow for N-substituted 1,3-Benzodioxole-5-sulfonamide derivatives.

Experimental Protocol: Synthesis of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide

This protocol is adapted from established methodologies and serves as a self-validating system for producing the core sulfonamide intermediate.[5]

  • Dissolution: Dissolve 1,3-Benzodioxol-5-amine (1.0 mmol) in a round bottom flask containing water (20 mL).

  • Basification: Adjust the pH of the reaction medium to 8-10 using an appropriate base (e.g., 1M NaOH solution) while stirring.

  • Addition of Sulfonyl Chloride: Add 4-methylbenzenesulfonyl chloride (tosyl chloride, 1.1 mmol) portion-wise to the stirring solution.

  • Reaction: Maintain stirring at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, acidify the mixture with dilute HCl. A precipitate will form.

  • Isolation & Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, and Mass Spectrometry.[5]

SAR as Carbonic Anhydrase Inhibitors

One of the most significant biological activities of sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[8][9] CAs are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer.

The Mechanism of Inhibition

The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it coordinates to the Zn(II) ion in the enzyme's active site, acting as a transition-state analog and potently inhibiting the enzyme's catalytic activity.[8][9] The SAR exploration, therefore, revolves around two key areas:

  • Maintaining the essential primary sulfonamide for zinc binding.

  • Modifying the "tail" portion of the molecule (the 1,3-benzodioxole ring and its substituents) to enhance binding affinity and achieve isoform selectivity.

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Sulfonamide R-SO₂NH₂ Anion R-SO₂NH⁻ Sulfonamide->Anion Deprotonation Anion->Zn Coordinates & Inhibits

Caption: Binding mechanism of a sulfonamide inhibitor to the zinc ion in the CA active site.

Influence of the 1,3-Benzodioxole Scaffold on Isoform Selectivity

Different CA isoforms (e.g., cytosolic hCA I and II, tumor-associated hCA IX and XII) have variations in their active site topology. The 1,3-benzodioxole "tail" can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site, which is the key to achieving isoform-selective inhibition.

  • Tumor-Associated Isoforms (hCA IX and XII): These isoforms are major targets in cancer therapy. Derivatives incorporating bulky or extended moieties attached to the sulfonamide nitrogen often show selectivity for hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[10][11] The 1,3-benzodioxole ring itself provides a rigid, planar structure that can be favorably accommodated in the active site of these isoforms.

  • Cytosolic Isoforms (hCA I and II): Inhibition of hCA II is relevant for treating glaucoma. SAR studies show that more compact derivatives tend to be potent, non-selective inhibitors, while careful tailoring of the tail can introduce selectivity. For instance, incorporating heterocyclic moieties like pyrazole can lead to isoform-selective inhibitors.[12]

Quantitative SAR Data: CA Inhibition

The following table summarizes representative data for benzenesulfonamide derivatives, illustrating the impact of substitutions on inhibitory potency against key human (h) CA isoforms.

Compound IDR Group (Substitution on N1)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
AAZ (Acetazolamide, Standard)2501225[8]
1 H (Unsubstituted)31141.0[10]
2 Ethylamino45183.2[10]
3 n-Propyl1509528.5[10]
4 Phenyl8500765640[10]

Kᵢ = Inhibition constant. A lower value indicates higher potency.

Analysis: The data clearly shows that an unsubstituted sulfonamide (Compound 1) is highly potent, especially against the tumor-associated hCA IX.[10] As the size of the N1-substituent increases from a small alkyl group (Compound 2) to a bulkier one (Compound 4), the inhibitory activity against all isoforms, particularly hCA I and II, tends to decrease significantly.[10] This highlights a critical SAR principle: while the tail can confer selectivity, bulky additions can also create steric hindrance that impairs binding.

SAR as Anticancer Agents

The antitumor activity of 1,3-benzodioxole-5-sulfonamide derivatives is often intrinsically linked to their ability to inhibit tumor-associated carbonic anhydrases, particularly hCA IX.[2] Hypoxic tumors rely on hCA IX to manage acidosis resulting from anaerobic metabolism; inhibiting this enzyme disrupts pH regulation, leading to apoptosis.

Cytotoxicity and Structural Modifications

Studies have evaluated these derivatives against various human tumor cell lines. The SAR trends for cytotoxicity often mirror those for hCA IX inhibition.

  • The Role of the Linker: The nature of the chemical group linking the 1,3-benzodioxole core to other functionalities is crucial. For example, some studies have shown that carboxamide linkers can produce potent cytotoxic agents.[4]

  • Substituents on Phenyl Rings: The presence of specific groups on appended phenyl rings can dramatically influence activity. Electron-withdrawing groups like trifluoromethyl (CF₃) or halogens have been shown to enhance cytotoxicity in certain scaffolds.[2][4]

Quantitative SAR Data: In Vitro Cytotoxicity

The table below presents cytotoxicity data for a series of N-aryl-1,3-benzodioxole-5-carboxamides (a related class demonstrating similar principles) against common cancer cell lines.

Compound IDAryl SubstituentHeLa (IC₅₀, µM)HepG2 (IC₅₀, µM)Reference
IIa Phenyl>100>100[4]
IIc 3-(Trifluoromethyl)phenyl49.3155.42[4]
IId 4-(2-Methoxyphenoxy)phenyl26.5931.62[4]

IC₅₀ = Half-maximal inhibitory concentration. A lower value indicates higher cytotoxicity.

Analysis: The unsubstituted phenyl derivative (IIa) shows negligible activity.[4] The introduction of an electron-withdrawing CF₃ group at the meta-position (IIc) significantly improves cytotoxic activity.[4] Furthermore, the addition of a bulky, electron-donating methoxyphenoxy group (IId) leads to the most potent compound in the series, suggesting that a combination of electronic effects and steric bulk can optimize interactions with the biological target.[4]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method for assessing the in vitro anticancer activity of synthesized compounds.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HepG2) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-benzodioxole-5-sulfonamide derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Summary of Key SAR Principles and Future Outlook

The exploration of 1,3-Benzodioxole-5-sulfonamide derivatives has yielded several critical insights that guide future drug design efforts.

G cluster_0 Tail Modification Outcomes Core 1,3-Benzodioxole-5-Sulfonamide Core SO2NH2 Primary -SO₂NH₂ Group Crucial for Zinc Binding in CAs. Must remain unsubstituted for potent inhibition. Core->SO2NH2 Essential ZBG Benzodioxole 1,3-Benzodioxole Ring Provides rigid scaffold. Interacts with hydrophobic pockets in active sites. Core->Benzodioxole Core Scaffold N1_Subs N1-Substitution ('Tail') Primary site for modification. Governs isoform selectivity and physicochemical properties. Core->N1_Subs Key Modification Site Small_Alkyl Small Alkyl/Functional Groups Can maintain or slightly decrease potency. May offer some selectivity. N1_Subs->Small_Alkyl Bulky_Aryl Bulky/Aromatic Groups Often decrease general CA potency (I, II). Can increase selectivity for tumor isoforms (IX, XII). N1_Subs->Bulky_Aryl Heterocycles Heterocyclic Moieties Can introduce specific H-bonds. Potential for high selectivity. N1_Subs->Heterocycles

Caption: Summary of the core structure-activity relationships for 1,3-Benzodioxole-5-sulfonamides.

Key Takeaways:

  • The Unsubstituted Sulfonamide: For activity as a carbonic anhydrase inhibitor, the sulfonamide group must be primary (-SO₂NH₂) to effectively coordinate with the active site zinc ion.[8][9]

  • The Benzodioxole Ring: This moiety acts as a rigid anchor, positioning the "tail" of the molecule for optimal interactions within the enzyme active site. It is a key contributor to the overall pharmacological profile.[3]

  • The N1-Substituent "Tail": This is the primary determinant of isoform selectivity. Small, compact substituents often result in potent but non-selective inhibitors, whereas larger, bulkier, or heterocyclic moieties can be tailored to achieve highly selective inhibition of specific isoforms, such as the tumor-associated hCA IX and XII.[10][11]

Future Directions: The rational design of next-generation inhibitors will focus on synthesizing derivatives with novel "tail" fragments designed to exploit subtle differences between CA isoform active sites. This includes the use of computational modeling and molecular docking to predict binding affinities before synthesis.[13][14] Furthermore, exploring these derivatives for other potential biological activities, such as antibacterial or antidiabetic effects, remains a promising avenue for future research.[13][14]

References

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
  • SAR of Sulphonamides - Chemotherapy. Pharmacy 180.
  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide.
  • Structure–activity relationship (SAR)
  • SAR OF SULPHONAMIDES.pptx. Slideshare.
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers.
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. PubMed.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Synthesis and cytotoxic activity of 1,3-benzodioxole deriv
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of. FLORE.

Sources

Methodological & Application

Protocol for synthesizing 1,3-Benzodioxole-5-sulfonamide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory Scale Synthesis of 1,3-Benzodioxole-5-sulfonamide

Abstract

This document provides a comprehensive, two-step protocol for the laboratory synthesis of 1,3-Benzodioxole-5-sulfonamide, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis begins with the electrophilic chlorosulfonylation of 1,3-benzodioxole using chlorosulfonic acid to yield the key intermediate, 1,3-benzodioxole-5-sulfonyl chloride. This intermediate is subsequently converted to the target sulfonamide via nucleophilic substitution with aqueous ammonia. This guide emphasizes the causality behind procedural choices, stringent safety protocols required for handling hazardous reagents, and detailed methods for the characterization of the final product. It is intended for researchers and professionals with a working knowledge of synthetic organic chemistry.

Scientific Principles and Reaction Mechanism

The synthesis of 1,3-Benzodioxole-5-sulfonamide is achieved through a classic two-step sequence common in aromatic chemistry.

Step 1: Electrophilic Aromatic Chlorosulfonylation The first step involves the direct chlorosulfonylation of the 1,3-benzodioxole ring. This is an electrophilic aromatic substitution (SEAr) reaction.[1] Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, the chlorosulfonium cation (⁺SO₂Cl), or a related sulfur trioxide species. The electron-rich 1,3-benzodioxole ring acts as the nucleophile. The methylenedioxy group is an ortho-, para-director, and for steric reasons, substitution occurs predominantly at the para-position (position 5).

Step 2: Nucleophilic Substitution (Sulfonamidation) The second step is the conversion of the resulting 1,3-benzodioxole-5-sulfonyl chloride to the corresponding sulfonamide. This is achieved by reacting the sulfonyl chloride with an amine—in this case, ammonia.[2][3] The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable sulfonamide functional group. An excess of ammonia is used to both drive the reaction to completion and to neutralize the hydrochloric acid (HCl) byproduct that is formed.

The overall synthetic pathway is illustrated below.

G A 1,3-Benzodioxole B 1,3-Benzodioxole-5-sulfonyl chloride A->B C 1,3-Benzodioxole-5-sulfonyl chloride D 1,3-Benzodioxole-5-sulfonamide C->D  NH₄OH (conc.), 0°C

Figure 1: Overall synthetic workflow for 1,3-Benzodioxole-5-sulfonamide.

Critical Safety Precautions

The protocols described herein involve highly corrosive and reactive chemicals. Adherence to strict safety measures is mandatory.

  • Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®). All manipulations should be performed within a certified chemical fume hood.[4][5]

  • Chlorosulfonic Acid (ClSO₃H): This reagent is the primary hazard in this synthesis.

    • It is a strong acid and a powerful dehydrating agent that causes severe chemical and thermal burns on contact with skin or eyes.[6]

    • It reacts violently with water, releasing large amounts of heat and toxic fumes of hydrogen chloride (HCl) and sulfuric acid (H₂SO₄).[5][6] NEVER add water to chlorosulfonic acid. All glassware must be scrupulously dried before use.

    • Vapors are extremely irritating to the respiratory system and can cause delayed lung damage.[6][7]

    • Spill Protocol: Do not use water to clean up spills. Neutralize small spills with an inert absorbent material like dry sand or vermiculite. For larger spills, evacuate the area and follow emergency procedures.[8]

  • Emergency Equipment: Ensure immediate access to a safety shower and an eyewash station.[6][8]

HazardMitigation and Response
Chlorosulfonic Acid Contact Skin: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5] Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][7]
Chlorosulfonic Acid Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
Reaction Quenching The quenching of chlorosulfonic acid reactions is highly exothermic. Always perform quenching by slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring.
Pressure Build-up Reactions involving chlorosulfonic acid can generate HCl gas. Ensure the reaction apparatus is not a closed system and is adequately vented within the fume hood.

Experimental Protocols

Part A: Synthesis of 1,3-Benzodioxole-5-sulfonyl chloride

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
Chlorosulfonic AcidClSO₃H116.5225 mL (43.25 g)0.371Use fresh, high-purity reagent.
1,3-BenzodioxoleC₇H₆O₂122.1210.0 g0.082Also known as piperonyl.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous grade.
Crushed IceH₂O18.02~500 g-For workup.

Procedure

  • Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas bubbler or an acid trap (e.g., a beaker with sodium bicarbonate solution). Place the flask in an ice/water bath.

  • Reagent Charging: Carefully charge the reaction flask with chlorosulfonic acid (25 mL). Begin stirring and allow the acid to cool to 0-5°C.

  • Substrate Addition: Dissolve 1,3-benzodioxole (10.0 g) in anhydrous dichloromethane (20 mL) and load this solution into the dropping funnel.

  • Reaction: Add the 1,3-benzodioxole solution dropwise to the cold, stirring chlorosulfonic acid over a period of 60-90 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions or thermal decomposition. The internal temperature must be maintained below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The color will likely darken to a deep brown or purple.

  • Workup - Quenching: Prepare a large beaker (1 L) containing approximately 500 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture in a thin stream onto the ice. This step is highly exothermic and will generate significant HCl fumes; ensure maximum fume hood ventilation.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (50 mL), 5% sodium bicarbonate solution (50 mL, to neutralize residual acid - watch for gas evolution), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Product: The crude product, 1,3-benzodioxole-5-sulfonyl chloride, is typically obtained as a solid or a thick oil which may solidify upon standing.[9][10] It can be used directly in the next step without further purification.

Part B: Synthesis of 1,3-Benzodioxole-5-sulfonamide

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
1,3-Benzodioxole-5-sulfonyl chlorideC₇H₅ClO₄S220.62~0.082 (from Part A)~0.082Crude product from previous step.
Ammonium Hydroxide (28-30%)NH₄OH35.04100 mL~1.48Concentrated aqueous ammonia.
Crushed IceH₂O18.02~200 g-For cooling.
EthanolC₂H₅OH46.07As needed-For recrystallization.

Procedure

  • Setup: Place concentrated ammonium hydroxide (100 mL) into a 500 mL beaker or Erlenmeyer flask equipped with a magnetic stirrer. Cool the solution in an ice/salt bath to approximately 0°C.

  • Reaction: If the crude 1,3-benzodioxole-5-sulfonyl chloride from Part A is solid, dissolve it in a minimal amount of cold acetone or THF (~20 mL). Slowly add the sulfonyl chloride solution dropwise (or in small portions if it's a solid) to the vigorously stirring, cold ammonium hydroxide solution. Causality Note: An excess of ammonia is used to ensure complete reaction and to neutralize the HCl byproduct.[3] Maintaining a low temperature prevents potential hydrolysis of the sulfonyl chloride.

  • Precipitation: A white or off-white solid precipitate of 1,3-benzodioxole-5-sulfonamide should form immediately.

  • Digestion: After the addition is complete, continue stirring the slurry in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure the reaction is complete.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry completely. A vacuum oven at low heat (~50°C) can be used to expedite drying.

  • Purification (Optional): The crude product is often of sufficient purity. If further purification is required, recrystallize from an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, then add water dropwise until the solution becomes turbid. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Product Characterization

The identity and purity of the synthesized 1,3-Benzodioxole-5-sulfonamide should be confirmed using standard analytical techniques.

G cluster_0 Characterization Methods A Synthesized Product (1,3-Benzodioxole-5-sulfonamide) B ¹H NMR A->B C ¹³C NMR A->C D FT-IR Spectroscopy A->D E Mass Spectrometry (MS) A->E F Purity & Identity Confirmation B->F C->F D->F E->F

Figure 2: Analytical workflow for product validation.

Expected Analytical Data

TechniqueExpected Results for 1,3-Benzodioxole-5-sulfonamide[11][12]
Appearance White to off-white crystalline solid.
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
¹H NMR (DMSO-d₆)δ ~7.4-7.2 (m, 3H, Ar-H), δ ~7.0 (s, 2H, -SO₂NH₂), δ ~6.1 (s, 2H, -O-CH₂-O-)
¹³C NMR (DMSO-d₆)δ ~150, ~148 (Ar-C-O), δ ~135-120 (Ar-C), δ ~108, ~105 (Ar-CH), δ ~102 (-O-CH₂-O-)
FT-IR (KBr, cm⁻¹)~3350-3250 (N-H stretch), ~1340 & ~1160 (S=O asymmetric & symmetric stretch), ~1250 (C-O-C stretch)
Mass Spec (ESI-) [M-H]⁻ calculated for C₇H₆NO₄S⁻: 200.00; found: 200.00 ± tolerance

References

  • Chen, M. et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

  • Whittington, R. D. (2008). The Synthesis of Functionalised Sulfonamides. University of Huddersfield Repository. Available at: [Link]

  • Maruti Fine Chemicals. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Available at: [Link]

  • Roughley, S. D. & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • Atul Ltd. Chlorosulfonic acid Technical Data Sheet. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. NJ.gov. Available at: [Link]

  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available at: [Link]

  • Das, P. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. Google Patents.
  • Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride.
  • Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". Available at: [Link]

  • de Fátima, Â. et al. (2013). N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin. PubMed. Available at: [Link]

  • Wikipedia. Safrole. Available at: [Link]

  • PubChem. 1,3-benzodioxole-5-sulfonamide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5144, Safrole. PubChem. Available at: [Link]

  • Wang, Y. et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]

  • ResearchGate. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available at: [Link]

  • Al-Sanea, M. M. et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2017). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

Sources

Application Notes and Protocols for the Antibacterial Evaluation of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 1,3-Benzodioxole-5-sulfonamide

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents.[1][2] The sulfonamide class of drugs, the first synthetic antibacterial agents to be widely used, represents a foundational pillar in chemotherapy.[3][4] Their mechanism of action is well-established; they act as competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthetase (DHPS).[3] This enzymatic blockade disrupts the bacterial synthesis of folic acid, an essential precursor for the production of nucleic acids, leading to a bacteriostatic effect where bacterial growth and replication are halted.[3]

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including antibacterial properties.[1] The strategic combination of the sulfonamide functional group with the 1,3-benzodioxole scaffold in the form of 1,3-Benzodioxole-5-sulfonamide presents a compelling candidate for antibacterial research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vitro evaluation of this compound's antibacterial potential, grounded in internationally recognized standards.

Mechanism of Action: The Folic Acid Synthesis Pathway

Sulfonamides exploit a critical metabolic pathway in bacteria that is absent in humans. Bacteria must synthesize their own folic acid, whereas humans acquire it from their diet. This metabolic divergence provides a selective target for antibacterial therapy. 1,3-Benzodioxole-5-sulfonamide, as a sulfonamide, is hypothesized to competitively inhibit the dihydropteroate synthetase (DHPS) enzyme, which catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate. This inhibition starves the bacterium of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, ultimately arresting bacterial proliferation.

Folic_Acid_Pathway cluster_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Biosynthesis Compound 1,3-Benzodioxole-5-sulfonamide Compound->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids One-Carbon Metabolism

Caption: Competitive inhibition of bacterial dihydropteroate synthetase.

Core Experimental Protocols

The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[5][6][7]

Preparation of 1,3-Benzodioxole-5-sulfonamide Stock Solutions

The accurate preparation of the test compound is fundamental to the reliability of any susceptibility assay.

Protocol:

  • Solvent Selection: Due to the likely hydrophobic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent.[3][8][9]

  • Stock Concentration: Weigh a precise amount of 1,3-Benzodioxole-5-sulfonamide powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~10,000 µg/mL). Ensure complete dissolution.

  • Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay medium should not exceed 1%, as higher concentrations can inhibit bacterial growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative measurement of in vitro antibacterial activity, defining the lowest concentration of an agent that inhibits visible growth.[5][10] This protocol is adapted from CLSI document M07.[5][11][12][13][14]

Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

  • Compound Dilution: Add 100 µL of the working solution of 1,3-Benzodioxole-5-sulfonamide (diluted from the stock to twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 well-isolated colonies grown on a non-selective agar plate for 18-24 hours. Suspend the colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Inoculum Dilution: Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control). The final volume in each test well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of 1,3-Benzodioxole-5-sulfonamide at which there is no visible growth (turbidity) in the well.[10]

MIC_Workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_readout Analysis Stock Compound Stock (in DMSO) Serial_Dilution Serial Dilution of Compound in CAMHB Stock->Serial_Dilution Inoculum 0.5 McFarland Bacterial Suspension Inoculation Inoculate with ~5x10^5 CFU/mL Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation Read_MIC Determine MIC: Lowest concentration with no visible growth Incubation->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Disk Diffusion Assay for Qualitative Susceptibility Screening

The disk diffusion assay (Kirby-Bauer test) is a valuable, cost-effective method for initial screening of antibacterial activity.[2] This protocol is based on CLSI document M02.[6][15][16][17][18]

Protocol:

  • Plate Preparation: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm. The MHA should have low levels of sulfonamide inhibitors like thymidine.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[19]

  • Disk Application: Prepare sterile filter paper disks (6 mm diameter) impregnated with a known amount of 1,3-Benzodioxole-5-sulfonamide. Aseptically place the disk onto the inoculated agar surface and press gently to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The interpretation as "susceptible," "intermediate," or "resistant" requires established breakpoints, which are not available for novel compounds. Therefore, for research purposes, the zone diameter is recorded as a measure of relative activity.

Time-Kill Kinetic Assay

This dynamic assay provides critical information on the rate of bacterial killing and helps differentiate between bacteriostatic and bactericidal activity. This protocol is guided by CLSI document M26.[7][20][21][22][23]

Protocol:

  • Preparation: In sterile flasks or tubes, prepare CAMHB containing 1,3-Benzodioxole-5-sulfonamide at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling Over Time: Incubate all flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20] A bacteriostatic effect is characterized by a <3-log₁₀ reduction.

Data Presentation and Interpretation

Bacterial Strains and Quality Control

For robust and comparable data, a panel of clinically relevant bacterial strains should be used. Quality control (QC) strains with known susceptibility profiles must be included in each assay run to validate the results.

Table 1: Recommended Bacterial Strains for Initial Screening

Gram-Stain Species ATCC® Number Relevance
Gram-positive Staphylococcus aureus 25923 / 29213 Common pathogen, QC strain[24]
Gram-positive Enterococcus faecalis 29212 Important nosocomial pathogen, QC strain
Gram-negative Escherichia coli 25922 Common pathogen, QC strain[24]

| Gram-negative | Pseudomonas aeruginosa| 27853 | Opportunistic pathogen, often resistant, QC strain[24] |

Illustrative MIC and Zone of Inhibition Data

The following table presents hypothetical but realistic data for 1,3-Benzodioxole-5-sulfonamide, based on activities observed for related derivatives.[1][25]

Table 2: Example Antibacterial Activity Data

Bacterial Strain MIC (µg/mL) Disk Diffusion Zone Diameter (mm)
S. aureus ATCC 29213 16 18
E. faecalis ATCC 29212 32 14
E. coli ATCC 25922 64 11
P. aeruginosa ATCC 27853 >128 6 (no inhibition)

| Positive Control (Ciprofloxacin)| ≤1 | ≥25 |

Interpretation: The hypothetical data suggests that 1,3-Benzodioxole-5-sulfonamide has moderate activity against Gram-positive bacteria and limited activity against Gram-negative bacteria, with no activity against P. aeruginosa. This is a common spectrum for some sulfonamides.[4]

Interpreting Time-Kill Curves

The graphical representation of time-kill data is crucial for understanding the compound's pharmacodynamics.

Figure 1: Illustrative Time-Kill Curve for S. aureus

(A graph showing Log10 CFU/mL on the Y-axis and Time (hours) on the X-axis. The "Growth Control" line shows a steep increase. The "1x MIC" line shows a slight initial dip followed by a plateau (bacteriostatic). The "4x MIC" line shows a rapid decline of >3 logs within 24 hours (bactericidal).)

Interpretation: In this illustrative example, at its MIC, the compound is bacteriostatic, preventing growth but not significantly reducing the bacterial population. At 4x MIC, it exhibits bactericidal activity, achieving a >99.9% kill. This concentration-dependent effect is a key characteristic to define for any novel antimicrobial candidate.

Conclusion and Future Directions

These application notes provide a standardized framework for the initial in vitro evaluation of 1,3-Benzodioxole-5-sulfonamide. By adhering to CLSI guidelines, researchers can generate high-quality, reproducible data on the compound's antibacterial spectrum (MIC), qualitative potency (disk diffusion), and pharmacodynamics (time-kill kinetics). The results from these assays are foundational for guiding further studies, including mechanism of action confirmation, synergy testing with other antimicrobials, and progression into more complex models of infection. The exploration of such novel sulfonamide scaffolds is a critical endeavor in the global effort to combat antimicrobial resistance.

References

  • BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition.
  • CLSI. (2024). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests; 14th Edition.
  • Eurolab. (n.d.). CLSI M02 Disk Diffusion Susceptibility Testing.
  • Regulations.gov. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard.
  • Intertek Inform. (2024). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibility.
  • ANSI Webstore. (n.d.). Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31.
  • GlobalSpec. (2019). CLSI M02,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M100 Performance Standards for Antimicrobial Susceptibility Testing.
  • Khan, K. M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Regulations.gov. (2009). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition.
  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Faryal, R., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. African Journal of Pharmacy and Pharmacology.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses.
  • CLSI. (n.d.). M26: Methods for Determining Bactericidal Activity of Antimicrobial Agents.
  • Biology LibreTexts. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides.
  • ResearchGate. (n.d.). Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives.
  • ResearchGate. (2015). How can I distinguish Bacteriocidal activity from Bacteriostatic activity of any antimicrobial compound?.
  • Regulations.gov. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.
  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • GlobalSpec. (n.d.). CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.
  • ResearchGate. (n.d.). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives | Request PDF.
  • BenchChem. (n.d.). Time-Kill Assay Methodology for Antistaphylococcal Agent 3.
  • Rama, E., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry.
  • Aboul-Enein, M. N., et al. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][6][8]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal.

  • PubMed. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][6][8]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Retrieved from PubMed.

  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Academia. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][6][8]dioxol-5-yl). Retrieved from Academia.edu.

  • NIH. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
  • PubMed. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II.
  • NIH. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • ResearchGate. (2018). New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis | Request PDF.
  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • PubMed. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde.
  • ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage).

Sources

High-throughput screening assays for 1,3-Benzodioxole-5-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening Assays for 1,3-Benzodioxole-5-sulfonamide Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,3-benzodioxole-5-sulfonamide scaffold is a privileged motif in medicinal chemistry, frequently associated with potent and selective inhibition of key enzymatic targets. A primary target class for sulfonamides is the zinc metalloenzyme family of carbonic anhydrases (CAs), which are implicated in a range of pathologies including glaucoma, cancer, and epilepsy.[1][2] Identifying novel and isoform-selective inhibitors from large compound libraries necessitates robust, scalable, and reproducible high-throughput screening (HTS) methodologies.[3][4][5] This guide provides an in-depth overview of the principles, validation, and execution of HTS assays tailored for the discovery of 1,3-benzodioxole-5-sulfonamide-based CA inhibitors. We present detailed protocols for both a foundational colorimetric assay and a sensitive fluorescence-based displacement assay, alongside critical guidelines for data analysis and quality control.

Scientific Foundation: Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] The active site contains a critical zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. The sulfonamide group (—SO₂NH₂) is a classic zinc-binding pharmacophore that coordinates to the active site zinc ion, displacing the catalytic water molecule and potently inhibiting the enzyme.[7][8] Many clinically used drugs, such as acetazolamide and dorzolamide, are sulfonamide-based CA inhibitors.[9] The 1,3-benzodioxole moiety can be systematically modified to achieve desired potency, selectivity, and pharmacokinetic properties against various human CA isoforms.

Logical Flow of an HTS Campaign for CA Inhibitors

An HTS campaign is a systematic process designed to efficiently identify promising "hits" from a large chemical library for further development. The workflow ensures that resources are focused on the most viable candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Potency Determination Primary HTS Campaign (e.g., 100,000 compounds) Single Concentration (e.g., 10 µM) Data_Analysis Calculate % Inhibition Identify Primary 'Hits' Primary->Data_Analysis Hit_Conf Re-test Primary Hits Fresh Compound Stocks Data_Analysis->Hit_Conf Hits > Threshold (e.g., >50% inhibition) Counter_Screen Counter-Screen (Rule out promiscuous inhibitors, assay interference) Hit_Conf->Counter_Screen Dose_Response Dose-Response Analysis (e.g., 10-point curve) Counter_Screen->Dose_Response Confirmed, Specific Hits IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc SAR_Studies Structure-Activity Relationship (SAR) Studies IC50_Calc->SAR_Studies Potent Compounds

Caption: General workflow for an HTS campaign to identify enzyme inhibitors.

Assay Principles & Design Considerations

The choice of assay technology is critical and depends on factors like target biology, library size, cost, and available instrumentation.[10] For CA inhibitors, two primary HTS-compatible methods are widely employed.

Colorimetric Assay: Monitoring Esterase Activity

Causality: While the physiological function of CAs is CO₂ hydration, they also exhibit esterase activity, readily hydrolyzing certain ester substrates.[9][11] This catalytic activity provides a convenient and direct method for monitoring enzyme function. The substrate p-nitrophenyl acetate (pNPA) is hydrolyzed by CA to produce p-nitrophenol, a yellow chromophore that can be quantified by measuring its absorbance at approximately 405 nm.[12] The presence of an inhibitor, such as a 1,3-benzodioxole-5-sulfonamide derivative, will block this activity, resulting in a reduced rate of color development.

Self-Validation: This assay is straightforward and cost-effective. Its reliability is ensured by including controls: a positive control (a known potent inhibitor like acetazolamide) should show minimal color change, while a negative control (vehicle, typically DMSO) should exhibit a robust signal.[13]

Colorimetric_Assay cluster_0 No Inhibition cluster_1 Inhibition CA Carbonic Anhydrase (CA) pNPA p-Nitrophenyl Acetate (Substrate, Colorless) pNP p-Nitrophenol (Product, Yellow) Inhibitor 1,3-Benzodioxole- 5-sulfonamide Derivative CA_active Active CA pNP_1 pNP (Yellow Product) CA_active->pNP_1 Hydrolysis pNPA_1 pNPA pNPA_1->CA_active CA_inhibited Inhibited CA No_Reaction No/Reduced Reaction (Colorless) CA_inhibited->No_Reaction Inhibitor_1 Inhibitor Inhibitor_1->CA_inhibited pNPA_2 pNPA pNPA_2->CA_inhibited

Caption: Principle of the colorimetric CA inhibition assay.

Fluorescence-Based Indicator Displacement Assay

Causality: This assay format offers higher sensitivity compared to absorbance-based methods.[14] The principle relies on competition. A fluorescent probe, itself a sulfonamide derivative (e.g., dansylamide), is designed to bind to the CA active site.[8] Upon binding, its fluorescence properties change (e.g., increased intensity or a shift in emission wavelength).[1] When a test compound from the library binds to the active site with higher affinity, it displaces the fluorescent probe. This displacement releases the probe back into the aqueous buffer, reversing the fluorescence change and providing a measurable signal. The magnitude of this signal is proportional to the binding affinity of the test compound.

Self-Validation: The assay's dynamic range is established by comparing the signal from the probe fully bound to the enzyme (low inhibition control) to the signal of the free probe in buffer (theoretically 100% displacement/inhibition).

Fluorescence_Assay cluster_0 Initial State (No Inhibitor) cluster_1 After Adding Test Compound CA Carbonic Anhydrase (CA) CA_Probe_Complex CA-Probe Complex CA->CA_Probe_Complex Probe_Bound Fluorescent Probe (Bound State) High Fluorescence Probe_Bound->CA_Probe_Complex Probe_Free Fluorescent Probe (Free State) Low Fluorescence Inhibitor Test Inhibitor (Higher Affinity) CA_Inhibitor_Complex CA-Inhibitor Complex Inhibitor->CA_Inhibitor_Complex Displaces Probe CA_Inhibitor_Complex->Probe_Free Releases

Caption: Principle of the fluorescence indicator displacement assay.

HTS Assay Validation: Ensuring Data Integrity

Before embarking on a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust and reliable.[13] The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[15][16][17]

Z'-Factor Calculation: The Z'-factor measures the separation between the distributions of the positive and negative controls, taking into account the signal dynamic range and data variation.[18][19]

Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]

Where:

  • μpos and σpos are the mean and standard deviation of the positive control (e.g., maximum inhibition).

  • μneg and σneg are the mean and standard deviation of the negative control (e.g., no inhibition).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; the assay is robust and reliable for HTS.[17][18]
0 to 0.5AcceptableThe assay may be acceptable, but has a smaller separation window, which could lead to higher rates of false positives or negatives.[18]
< 0UnacceptableThe distributions of the controls overlap significantly; the assay is not suitable for screening.[19]

Detailed Experimental Protocols

These protocols are designed for a 384-well microplate format, which is standard for HTS. All liquid handling steps should be performed with calibrated automated liquid handlers to ensure precision and consistency.

Protocol 1: Colorimetric Assay for CA-II Inhibition

This protocol is adapted from methodologies that monitor the esterase activity of Human Carbonic Anhydrase II (hCA-II).[9][12]

Materials & Reagents:

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4.

  • hCA-II Enzyme: Recombinant human Carbonic Anhydrase II, stored in appropriate aliquots.

  • Substrate (pNPA): 4-Nitrophenyl acetate. Prepare a 100 mM stock in acetonitrile.

  • Test Compounds: 1,3-Benzodioxole-5-sulfonamide derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Positive Control: Acetazolamide, 10 mM stock in DMSO.

  • Plates: 384-well clear, flat-bottom microplates.

  • Instrumentation: Absorbance microplate reader capable of reading at 405 nm.

Step-by-Step Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds, positive control, or DMSO (negative control) to the appropriate wells of a 384-well plate. This results in a final screening concentration of 10 µM in a 50 µL final assay volume.

  • Enzyme Addition:

    • Prepare a working solution of hCA-II in Assay Buffer to a final concentration of 20 nM.

    • Dispense 25 µL of the hCA-II solution to all wells except the "no enzyme" control wells. To those, add 25 µL of Assay Buffer.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Initiate Reaction:

    • Prepare a working solution of pNPA in Assay Buffer to a final concentration of 1 mM.

    • Dispense 25 µL of the pNPA solution to all wells to start the reaction.

  • Signal Detection:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Monitor the increase in absorbance at 405 nm every 60 seconds for 10-15 minutes (kinetic read). Alternatively, for a single endpoint read, incubate for 15 minutes and then read the absorbance.

Data Analysis:

  • Calculate the rate of reaction (V) for each well (mOD/min) from the linear portion of the kinetic curve.

  • Calculate the percent inhibition using the following formula: % Inhibition = [ 1 - (Vcompound - Vno enzyme) / (VDMSO - Vno enzyme) ] * 100

Protocol 2: Dose-Response and IC₅₀ Determination

For compounds identified as "hits" in the primary screen (>50% inhibition), their potency must be determined.[20]

Procedure:

  • Serial Dilution:

    • Create a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Compound Plating:

    • Transfer 50 nL of each concentration from the dilution series into a 384-well plate.

  • Assay Execution:

    • Follow the same steps as the primary screening protocol (Protocol 1).

  • Data Analysis:

    • Calculate the % inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, CDD Vault).[21][22]

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[23]

Hypothetical Data Summary:

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
BZS-00185.20.15
BZS-00212.5> 50
BZS-00392.10.08
BZS-00465.71.20
Acetazolamide99.80.012

Mitigating False Positives: Counter-Screening

A significant challenge in HTS is the presence of "promiscuous" inhibitors—compounds that inhibit multiple unrelated targets through non-specific mechanisms, such as forming aggregates that sequester the enzyme.[24][25][26] It is crucial to perform counter-screens to eliminate these artifacts. A common method is to repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregate-based inhibitors often lose their activity in the presence of detergent, while true binders do not.

Conclusion

The protocols and principles outlined in this guide provide a robust framework for the high-throughput screening of 1,3-benzodioxole-5-sulfonamide libraries against carbonic anhydrase targets. By adhering to rigorous assay validation, employing appropriate controls, and performing necessary counter-screens, researchers can confidently identify specific and potent inhibitors. This systematic approach accelerates the hit-to-lead process, paving the way for the development of novel therapeutics for a variety of diseases.

References

  • Title: Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors | Request PDF Source: ResearchGate URL: [Link]

  • Title: Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA) Source: PubMed URL: [Link]

  • Title: Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds Source: PubMed URL: [Link]

  • Title: Determination of zinc using carbonic anhydrase-based fluorescence biosensors Source: PubMed URL: [Link]

  • Title: Z-factors - BIT 479/579 High-throughput Discovery Source: NC State University URL: [Link]

  • Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay Source: PubMed URL: [Link]

  • Title: Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study Source: PubMed Central URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Assay performance and the Z'-factor in HTS Source: Drug Target Review URL: [Link]

  • Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry Source: ACS Publications URL: [Link]

  • Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]

  • Title: Plate Quality Control Source: Collaborative Drug Discovery URL: [Link]

  • Title: On HTS: Z-factor Source: On HTS URL: [Link]

  • Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL: [Link]

  • Title: Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: Strategies for Assay Selection and for the Development of Robust Biochemical Assays Source: YouTube URL: [Link]

  • Title: The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics Source: BellBrook Labs URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Automation of Luminescence-based CYP Inhibition Assays using BioTek Instrumentation for use in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Carbonic Anhydrase II-Based Metal Ion Sensing: Advances and New Perspectives Source: PubMed Central URL: [Link]

  • Title: Inhibitor Bias in Luciferase-Based Luminescence Assays Source: Taylor & Francis Online URL: [Link]

  • Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]

  • Title: A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide Source: ResearchGate URL: [Link]

  • Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]

  • Title: HTS Assay Validation - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE URL: [Link]

  • Title: Guidelines for accurate EC50/IC50 estimation Source: PubMed URL: [Link]

  • Title: High-throughput assays for promiscuous inhibitors Source: PubMed URL: [Link]

  • Title: High-throughput Assays for Promiscuous Inhibitors Source: ResearchGate URL: [Link]

  • Title: Current development in sulfonamide derivatives to enable CNS-drug discovery Source: PubMed URL: [Link]

  • Title: High-Throughput Screening Source: AXXAM URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]

  • Title: Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling Source: MDPI URL: [Link]

  • Title: Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study Source: MDPI URL: [Link]

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantitative analysis of 1,3-Benzodioxole-5-sulfonamide, a key chemical moiety in various research and development contexts. We present two robust, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine screening and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, confirmatory analysis. This note details the causal logic behind procedural steps, from sample preparation to instrumental parameters, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction: The Analytical Imperative

1,3-Benzodioxole-5-sulfonamide is a heterocyclic compound featuring a sulfonamide group attached to a 1,3-benzodioxole core.[1] This structure serves as a building block in the synthesis of various pharmaceutical agents and other biologically active molecules.[2] Accurate and precise quantification is critical for pharmacokinetic studies, impurity profiling in active pharmaceutical ingredients (APIs), and ensuring compliance with regulatory standards.[3] The choice of analytical method is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.[4] This guide provides detailed protocols for two complementary chromatographic techniques.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of Method: RP-HPLC is a cost-effective and robust technique ideal for routine quantification and purity assessment in bulk materials or simple formulations.[5] The method separates analytes based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The sulfonamide moiety and the benzodioxole ring contain chromophores that absorb UV light, allowing for straightforward quantification using a UV detector.

Experimental Protocol: HPLC-UV

A. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (analytical grade), Deionized Water (18.2 MΩ·cm).

  • Standards: Certified reference standard of 1,3-Benzodioxole-5-sulfonamide.

B. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in Water (v/v). The exact ratio should be optimized for ideal retention and peak shape, typically starting with a 50:50 mixture.[6] Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1,3-Benzodioxole-5-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 25 µg/mL). Filter the solution through a 0.22 µm syringe filter before injection.[4]

C. Chromatographic Conditions:

Parameter Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C[5]
Injection Volume 10 µL
Detection Wavelength 265 nm (or as determined by UV scan)[5]

| Run Time | ~15 minutes |

D. Data Analysis and Validation:

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. A correlation coefficient (R²) of >0.999 is desirable.[5]

  • Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC-UV Performance Characteristics
Validation ParameterTypical PerformanceRationale
Linearity (R²) > 0.999Ensures a proportional response of the detector to analyte concentration.[5]
Limit of Detection (LOD) ~0.1-0.5 µg/mLThe lowest concentration that can be reliably distinguished from noise.
Limit of Quantification (LOQ) ~0.5-1.5 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[7]
Recovery 90-110%Assesses the accuracy of the method by analyzing spiked samples.[5]
Precision (%RSD) < 2%Measures the repeatability of the analysis.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standards & Samples C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection (265 nm) D->E F Integrate Peak Area E->F G Quantify using Calibration Curve F->G

Caption: Workflow for quantification via HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Method: LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for trace-level quantification, analysis in complex biological matrices, and confirmatory analysis.[8] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and provides a high degree of confidence in analyte identification and quantification.[4]

Experimental Protocol: LC-MS/MS

A. Instrumentation and Materials:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (LC-MS grade).

  • Standards: Certified reference standard of 1,3-Benzodioxole-5-sulfonamide and a suitable internal standard (IS), if available (e.g., a stable isotope-labeled analog or a structurally similar sulfonamide).

B. Sample Preparation (Solid Phase Extraction - SPE): Causality: SPE is employed to remove matrix components (salts, proteins, phospholipids) that can interfere with ionization (ion suppression/enhancement) and to concentrate the analyte, thereby improving sensitivity.[9]

  • Pre-treatment: Dilute the sample (e.g., plasma, tissue homogenate) with 0.1% formic acid in water. Centrifuge to remove particulates.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) sequentially with 1 mL of methanol and 1 mL of deionized water.[9]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.[4]

C. LC-MS/MS Conditions:

Parameter Condition
Column C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.3 mL/min[4]
Gradient Optimized gradient (e.g., 10% B to 95% B over 5 min)
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 202.0[10]
Product Ions To be determined by infusion (e.g., m/z 156, m/z 93)
Gas Temperature ~350 °C[8]

| Capillary Voltage | ~4000 V[8] |

D. Data Analysis and Validation:

  • Quantification: Use the peak area ratio of the analyte to the internal standard for quantification against a calibration curve to correct for matrix effects and procedural variability.

  • Confirmation: The identity of the analyte is confirmed by the presence of at least two MRM transitions with an ion ratio that is within ±20% of that observed for a reference standard, as per regulatory guidelines.[11]

LC-MS/MS Performance Characteristics
Validation ParameterTypical PerformanceRationale
Linearity (R²) > 0.995Ensures proportional response over the desired concentration range.
Limit of Detection (LOD) < 0.1 ng/mLHigh sensitivity for trace-level analysis.
Limit of Quantification (LOQ) ~0.1-0.5 ng/mLEnables accurate measurement at very low concentrations.[12]
Recovery 85-115%Demonstrates the efficiency of the sample extraction process.[13]
Matrix Effect 85-115%Evaluates the impact of co-eluting matrix components on ionization.
Precision (%RSD) < 15%Ensures high reproducibility, especially at low concentrations.
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Condition Cartridge B Load Sample A->B C Wash Impurities B->C D Elute Analyte C->D E Evaporate & Reconstitute D->E F Inject into UHPLC E->F G Ionize (ESI+) F->G H Select Precursor Ion (Q1) G->H I Fragment (Q2) H->I J Detect Product Ion (Q3) I->J K Integrate Peak Area Ratio (Analyte/IS) J->K L Quantify & Confirm K->L

Caption: Workflow for quantification via LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 1,3-Benzodioxole-5-sulfonamide depends on the specific application. HPLC-UV is a reliable and accessible method for routine analysis of samples with relatively high analyte concentrations. For applications demanding lower detection limits, higher selectivity, and definitive confirmation, such as in bioanalysis or trace impurity detection, the LC-MS/MS method is unequivocally superior. Both protocols described herein are robust, reproducible, and grounded in established chromatographic principles, providing a solid foundation for researchers in drug development and analytical science.

References

  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide.
  • García-García, M. C., et al. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 587(2), 222-234. Retrieved from [Link]

  • Pawar, S. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6). Retrieved from [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(3). Retrieved from [Link]

  • Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(4), 814-824.
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Reddy, K. K., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies, 6(1), 108-115. Retrieved from [Link]

  • Van De Steene, E., & Lambert, W. (2010). Validation and application of an LC–MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397, 279-289. Retrieved from [Link]

  • Liu, X., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 925324. Retrieved from [Link]

  • Manivannan, M., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 001-009. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

Sources

Application Notes & Protocols for Efficacy Testing of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental design for evaluating the efficacy of 1,3-Benzodioxole-5-sulfonamide, a compound of interest within the broader class of sulfonamide-based therapeutic agents. The protocols detailed herein are intended for researchers, scientists, and drug development professionals. This guide outlines a logical, multi-tiered approach, commencing with foundational in vitro characterization of antimicrobial and cytotoxic activities, and culminating in a proposed framework for in vivo efficacy assessment. The experimental design emphasizes scientific integrity, with integrated validation steps and explanations of the causality behind methodological choices.

Introduction: The Scientific Rationale

Sulfonamides are a well-established class of synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[1] This inhibition disrupts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect.[2] The 1,3-benzodioxole moiety is present in various biologically active natural products and synthetic compounds, and has been explored for its potential to modulate pharmacological properties.[3][4] While derivatives of 1,3-benzodioxole-5-sulfonamide have shown moderate antibacterial activity, a systematic evaluation of the parent compound is warranted to establish its baseline efficacy and potential therapeutic applications.[1][5]

This guide proposes a dual-pronged investigational approach:

  • Primary Objective: To rigorously quantify the antibacterial efficacy of 1,3-Benzodioxole-5-sulfonamide against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Secondary Objective: To conduct an exploratory assessment of its cytotoxic potential against human cancer cell lines, given the documented bioactivity of some 1,3-benzodioxole derivatives in oncological contexts.[6]

The following protocols are designed to be self-validating, incorporating appropriate controls and established methodologies to ensure the generation of robust and reproducible data.

In Vitro Efficacy Assessment: Foundational Screening

The initial phase of evaluation focuses on characterizing the biological activity of 1,3-Benzodioxole-5-sulfonamide in controlled laboratory settings. This involves determining its antimicrobial spectrum and potency, as well as its potential for cytotoxicity against mammalian cells.

Antimicrobial Susceptibility Testing

The primary hypothesis is that 1,3-Benzodioxole-5-sulfonamide will exhibit antibacterial activity consistent with its sulfonamide core. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying this activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Bacterial Strain Revival & Culture inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep compound_prep Prepare Serial Dilutions of 1,3-Benzodioxole-5-sulfonamide plate_setup Inoculate Microtiter Plates with Bacteria and Compound Dilutions compound_prep->plate_setup inoculum_prep->plate_setup incubation Incubate Plates at 37°C for 18-24 hours plate_setup->incubation read_results Visually Inspect for Bacterial Growth & Measure Absorbance incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for MIC Determination.

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 1,3-Benzodioxole-5-sulfonamide

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (see Table 1)

  • Ciprofloxacin (positive control)

  • DMSO (vehicle control)

  • Spectrophotometer (optional, for absorbance reading)

Procedure:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 1,3-Benzodioxole-5-sulfonamide in DMSO.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock in CAMHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Culture the selected bacterial strains overnight. Dilute the overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls:

    • Positive Control: Include wells with a known antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.

    • Negative Control: Include wells with bacterial inoculum and the highest concentration of DMSO used as the vehicle to ensure it does not inhibit bacterial growth.

    • Sterility Control: Include wells with uninoculated CAMHB to check for contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Data Presentation:

Table 1: Proposed Bacterial Strains for MIC Testing

Organism Gram Stain Clinical Relevance
Staphylococcus aureus (ATCC 29213)Gram-positiveCommon cause of skin and soft tissue infections.[3]
Enterococcus faecalis (ATCC 29212)Gram-positiveAssociated with urinary tract and wound infections.[3]
Escherichia coli (ATCC 25922)Gram-negativeA frequent cause of urinary tract and gastrointestinal infections.[5]
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeAn opportunistic pathogen known for its resistance.[1]
Cytotoxicity Screening

To assess the therapeutic potential and safety profile, it is crucial to evaluate the cytotoxicity of 1,3-Benzodioxole-5-sulfonamide against human cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (see Table 2)

  • Normal human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1,3-Benzodioxole-5-sulfonamide for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Table 2: Proposed Human Cell Lines for Cytotoxicity Screening

Cell Line Cancer Type Rationale
MCF-7Breast AdenocarcinomaCommonly used model for breast cancer research.[7]
HCT-116Colorectal CarcinomaRepresents a prevalent gastrointestinal malignancy.[7]
HepG2Hepatocellular CarcinomaA well-characterized liver cancer cell line.[7]
HEK293Human Embryonic KidneyA non-cancerous cell line for assessing general cytotoxicity.

In Vivo Efficacy Assessment: A Proposed Framework

Positive in vitro results (i.e., potent antimicrobial activity and low cytotoxicity) would warrant progression to in vivo studies to evaluate the compound's efficacy in a living organism. A murine model of bacterial infection is a standard approach.[8][9]

Murine Model of Systemic Infection

This model assesses the ability of 1,3-Benzodioxole-5-sulfonamide to protect mice from a lethal bacterial challenge.

G cluster_prep Pre-infection cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoint acclimatize Acclimatize Mice infect Induce Systemic Infection (e.g., Intraperitoneal Injection) acclimatize->infect prepare_inoculum Prepare Bacterial Inoculum prepare_inoculum->infect treat Administer 1,3-Benzodioxole-5-sulfonamide or Controls infect->treat monitor Monitor Survival and Clinical Signs for 7-10 Days treat->monitor endpoint Determine Median Survival Time & Percent Survival monitor->endpoint

Caption: Workflow for Murine Systemic Infection Model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • A virulent bacterial strain identified as susceptible in in vitro testing

  • 1,3-Benzodioxole-5-sulfonamide formulated for injection

  • Vehicle control

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Infection: Induce a systemic infection in mice via intraperitoneal injection of a lethal dose of the selected bacterial strain.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound, vehicle, or positive control antibiotic via an appropriate route (e.g., intravenous or intraperitoneal).

  • Monitoring: Monitor the mice for a defined period (e.g., 7-10 days) for survival and clinical signs of illness.

  • Endpoint: The primary endpoint is survival. The efficacy of the treatment is determined by comparing the survival rates of the treated groups to the vehicle control group.

Mechanistic Insights: Elucidating the Mode of Action

Should 1,3-Benzodioxole-5-sulfonamide demonstrate significant efficacy, further studies to elucidate its precise mechanism of action would be warranted.

DHPS Enzyme Inhibition Assay

A direct biochemical assay can confirm if the compound inhibits DHPS, as hypothesized.[10][11]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydropteroate DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Glutamate THF Tetrahydrofolate DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide 1,3-Benzodioxole-5-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of Bacterial Folic Acid Synthesis.

Conclusion

The experimental framework detailed in this document provides a robust and logical pathway for the comprehensive evaluation of 1,3-Benzodioxole-5-sulfonamide's therapeutic potential. By systematically progressing from broad in vitro screening to more focused in vivo and mechanistic studies, researchers can efficiently ascertain the compound's efficacy and mode of action, thereby informing its potential for further development as a novel therapeutic agent.

References

  • Rehman, A., et al. (2013). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 35(2). [Link]

  • Vo, C. K., et al. (2019). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Vietnam Journal of Chemistry, 57(5), 629-634. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][1][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 23(5), 536-544. [Link]

  • Micale, N., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355. [Link]

  • Rehman, A., et al. (2014). Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. Tropical Journal of Pharmaceutical Research, 13(10), 1649-1654. [Link]

  • Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. [Link]

  • White, S. W., & Zheng, M. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-4. [Link]

  • Saha, S., et al. (2014). Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. International Journal of Pharmaceutical Sciences and Research, 5(9), 3766. [Link]

  • Khan, K. M., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. African Journal of Pharmacy and Pharmacology, 6(8), 558-563. [Link]

  • da Silva, A. J. M., et al. (2001). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Journal of the Brazilian Chemical Society, 12(4), 503-509. [Link]

  • de P. E. Rezende, A., et al. (2001). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Il Farmaco, 56(5-7), 441-445. [Link]

  • Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. Chemistry of Heterocyclic Compounds, 50, 169-185. [Link]

  • Minato, Y., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology, 9, 296. [Link]

  • Triglia, T., et al. (1997). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences, 94(25), 13944-13949. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Antimicrobial candidates containing 1,3-benzodioxol system. Saudi Pharmaceutical Journal, 23(5), 536-544. [Link]

  • Deshpande, A., et al. (2017). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy, 61(12), e01345-17. [Link]

  • Li, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]

  • Ferreira, A. M., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 26(16), 4002-4006. [Link]

  • Al-Warhi, T., et al. (2021). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 26(21), 6676. [Link]

  • Okoro, U. C., et al. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Synthesis, 21(1), 2-21. [Link]

  • Khalaf, H. S., et al. (2023). Cytotoxicity of compounds on three human tumor cancer cell lines and normal cell line at 100 µM. Scientific Reports, 13(1), 1-17. [Link]

  • Greifová, G., et al. (2025). 1,3,5-Triazine-benzenesulfonamide hybrids: are they cytotoxic?. European Journal of Pharmaceutical Sciences, 183, 107416. [Link]

  • Salam, M. A., et al. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Frontiers in Microbiology, 16, 1369311. [Link]

  • Li, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 935813. [Link]

  • Kumar, S., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 1-8. [Link]

  • Al-Bayati, F. A. (2014). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmacovigilance, 2(3), 1-7. [Link]

  • Appiah, T., et al. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Frontiers in Microbiology, 16, 1369311. [Link]

  • Kim, J. H., et al. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Antibiotics, 11(7), 910. [Link]

Sources

Application Notes and Protocols for the Crystallization of 1,3-Benzodioxole-5-sulfonamide for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystalline Structure

1,3-Benzodioxole-5-sulfonamide is a key pharmacophore found in a variety of biologically active compounds. The determination of its three-dimensional structure through single-crystal X-ray crystallography is paramount for understanding its structure-activity relationship (SAR), guiding drug design, and ensuring the reproducibility of pharmaceutical formulations. Obtaining high-quality single crystals is often the most challenging step in this process.[1] This guide provides a comprehensive overview of the theoretical considerations and practical protocols for the successful crystallization of 1,3-Benzodioxole-5-sulfonamide.

Molecular Characteristics and Their Implications for Crystallization

A rational approach to crystallization begins with an analysis of the target molecule's structural features. 1,3-Benzodioxole-5-sulfonamide possesses several key characteristics that will govern its behavior in solution and its packing in the solid state:

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). These interactions are expected to play a dominant role in the formation of a stable crystal lattice.[2][3] The selection of solvents that can compete for or promote these hydrogen bonds will be critical.

  • Aromatic System: The benzodioxole ring system allows for potential π-π stacking interactions, which can further stabilize the crystal packing.[2][3] Solvents with aromatic character may influence these interactions.

  • Polarity: The molecule exhibits significant polarity due to the sulfonamide and dioxole moieties. This suggests solubility in polar organic solvents.

  • Potential for Polymorphism: Sulfonamides are known to exhibit polymorphism, meaning they can crystallize in different solid-state forms with distinct physicochemical properties.[4] A systematic screening of various crystallization conditions is therefore essential to identify and characterize different polymorphs.

Pre-Crystallization: Ensuring Purity

The purity of the starting material is a critical, yet often overlooked, factor in successful crystallization. Impurities can inhibit nucleation, disrupt crystal growth, and lead to the formation of oils, amorphous solids, or poorly-formed crystals. It is strongly recommended that 1,3-Benzodioxole-5-sulfonamide be purified to >95% purity prior to any crystallization attempts. Standard techniques such as column chromatography or recrystallization from a bulk solvent system should be employed.

Solvent Selection: A Strategic Approach

The choice of solvent is the most critical variable in crystallization.[1] Given the absence of specific solubility data for 1,3-Benzodioxole-5-sulfonamide, a systematic screening approach is recommended. The following table provides a starting point for solvent selection based on the principle of "like dissolves like" and the potential for specific intermolecular interactions.

Solvent ClassExamplesRationale for Use with 1,3-Benzodioxole-5-sulfonamide
Alcohols Ethanol, Methanol, IsopropanolGood hydrogen bonding potential to solvate the sulfonamide group. Often good solvents for initial dissolution.
Esters Ethyl AcetateModerate polarity and hydrogen bond accepting capability. A versatile solvent for many organic compounds.[1]
Ketones AcetonePolar aprotic solvent, good for dissolving polar compounds. Its volatility can be useful in evaporation-based methods.
Ethers Tetrahydrofuran (THF), DioxaneCan act as hydrogen bond acceptors. Dioxane can be a useful anti-solvent with water.[1]
Aromatic Toluene, BenzeneMay promote π-π stacking interactions. Can be effective as components in co-solvent systems.[1]
Halogenated DichloromethaneGood for dissolving a wide range of organic compounds. Often used in layering techniques.
Anti-Solvents Heptane, Hexane, WaterNon-polar solvents used to reduce the solubility of the compound in a controlled manner. Water can be an anti-solvent for solutions in polar organic solvents like dioxane or acetone.

Crystallization Techniques and Protocols

A variety of techniques should be employed in parallel to maximize the chances of obtaining high-quality single crystals. It is crucial to set up these experiments in a vibration-free environment and to allow sufficient time for crystal growth, which can range from days to weeks.[5]

Slow Evaporation

This is often the simplest and most successful method for small organic molecules.[1] It relies on gradually increasing the concentration of the solute to the point of supersaturation and nucleation.

Protocol: Slow Evaporation

  • Prepare a nearly saturated solution of 1,3-Benzodioxole-5-sulfonamide (5-10 mg) in a suitable solvent (e.g., ethyl acetate, acetone, or an ethanol/toluene mixture) in a small, clean vial (e.g., a 1-dram vial).

  • Ensure the compound is fully dissolved. Gentle warming may be necessary. If so, allow the solution to cool back to room temperature.

  • Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle punctures. This allows for slow solvent evaporation.

  • Place the vial in a quiet, undisturbed location.

  • Monitor periodically for crystal growth without disturbing the vial.

Vapor Diffusion

This technique is highly effective, especially when only small amounts of material are available.[1] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility.

Protocol: Vapor Diffusion (Vial-in-Vial)

  • Dissolve 1,3-Benzodioxole-5-sulfonamide (2-5 mg) in a minimal amount of a "good" solvent (e.g., methanol, acetone) in a small, open vial (e.g., 0.5-dram).

  • Place this small vial inside a larger vial (e.g., a 4-dram vial or a small jar) containing a small amount of a volatile "anti-solvent" (e.g., heptane, diethyl ether).

  • Seal the larger vial tightly. The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization.

  • Store in an undisturbed location and monitor for crystal growth.

Diagram: Vapor Diffusion Setup

G cluster_outer Sealed Outer Vial cluster_inner Inner Vial solution Solution (Compound + Good Solvent) anti_solvent Anti-Solvent (e.g., Heptane) vapor Anti-Solvent Vapor vapor->solution:sol Diffusion caption Vapor Diffusion Crystallization Workflow G cluster_methods Crystallization Techniques start Start: Purified Compound solubility_screen Solubility Screening start->solubility_screen slow_evap Slow Evaporation solubility_screen->slow_evap vapor_diff Vapor Diffusion solubility_screen->vapor_diff slow_cool Slow Cooling solubility_screen->slow_cool layering Solvent Layering solubility_screen->layering analysis Analyze & Refine Conditions slow_evap->analysis vapor_diff->analysis slow_cool->analysis layering->analysis outcome Single Crystals for X-ray Diffraction analysis->solubility_screen No Crystals/Poor Quality analysis->outcome Success

Caption: Decision workflow for selecting a crystallization method.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble in the chosen solvent.Use a less effective solvent; Increase concentration; For evaporation methods, increase the rate of evaporation slightly.
Oiling Out The solution is too supersaturated; The compound's melting point is low.Use a more dilute solution; Slow down the crystallization process (e.g., lower temperature, slower evaporation/diffusion).
Formation of Powder or Microcrystals Nucleation is too rapid.Reduce the rate of supersaturation (slower evaporation, cooling, or diffusion); Use a cleaner vial to reduce nucleation sites; Try a different solvent system.
Cracked or Opaque Crystals Solvent loss from the crystal lattice after removal from the mother liquor.Do not allow the crystals to dry out. Mount the crystal directly from the mother liquor for X-ray analysis. [1]

Conclusion

The crystallization of 1,3-Benzodioxole-5-sulfonamide is a multifactorial process that requires a systematic and patient approach. By understanding the key molecular features of the compound, particularly its strong hydrogen bonding capabilities, and by screening a rational set of solvents and techniques, researchers can significantly increase the probability of obtaining single crystals suitable for X-ray diffraction. The protocols outlined in this guide provide a robust framework for initiating and troubleshooting crystallization experiments, ultimately enabling the detailed structural elucidation that is vital for modern drug discovery and development.

References

  • Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273–285.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Gao, Z., Rohani, S., Gong, J., & Wang, J. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering, 3(3), 343-353.
  • Thallapally, P. K., & Nangia, A. (2001). Supramolecular synthons in sulfonamide crystal structures. CrystEngComm, 3, 149-153.
  • Woolfson, M. M. (1997). An Introduction to X-ray Crystallography, Second Edition. Cambridge University Press.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • University of Pennsylvania, Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Tilbury, C. J., Green, D. A., Marshall, W. J., & Doherty, M. F. (2016). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Crystal Growth & Design, 16(5), 2590–2604.
  • Levine, S. (2016). Handbook of X-Ray Crystallography. NY Research Press.

Sources

Application Notes and Protocols: Molecular Docking of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 1,3-Benzodioxole-5-sulfonamide. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[1] This guide offers a detailed, step-by-step protocol using the widely adopted open-source software AutoDock Vina, supplemented with insights into the rationale behind critical experimental choices. We will cover ligand and protein preparation, docking execution, and the crucial steps of results analysis and protocol validation to ensure scientific rigor.

Introduction: The Rationale for Docking 1,3-Benzodioxole-5-sulfonamide

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[2][3] It is an indispensable tool in modern drug discovery for identifying and optimizing potential drug candidates by simulating the molecular interactions at the atomic level.[3]

The 1,3-Benzodioxole-5-sulfonamide scaffold is of significant interest. The sulfonamide moiety (–SO₂NH₂) is a key pharmacophore known for its ability to act as a transition-state analog, particularly for zinc-metalloenzymes like carbonic anhydrases.[1] The 1,3-benzodioxole (or methylenedioxyphenyl) group is also prevalent in various biologically active compounds. Therefore, understanding how this specific molecule interacts with potential biological targets is a valuable exercise in virtual screening and lead optimization.

For this protocol, we will use Human Carbonic Anhydrase II (CA II) as our target receptor. CA II is a well-characterized zinc-metalloenzyme and a classic target for sulfonamide-based inhibitors, making it an ideal system for demonstrating and validating our docking protocol. We will use the PDB entry 2WEJ , which contains CA II co-crystallized with a sulfonamide inhibitor.

Experimental Design & Workflow

A successful molecular docking experiment is a multi-stage process that requires careful preparation of both the ligand and the receptor, a robust docking simulation, and rigorous post-docking analysis.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (1,3-Benzodioxole-5-sulfonamide) Grid_Box Define Search Space (Grid Box Generation) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (Human Carbonic Anhydrase II) Receptor_Prep->Grid_Box Docking Execute Docking (AutoDock Vina) Grid_Box->Docking Results_Analysis Analyze Binding Poses & Affinity Scores Docking->Results_Analysis Validation Protocol Validation (Re-docking Native Ligand) Results_Analysis->Validation

Figure 1: High-level workflow for a molecular docking study.

Materials and Software

This protocol relies on freely available and widely used software. Ensure all tools are properly installed before beginning.

Resource Purpose Source / URL
RCSB Protein Data Bank Database for protein crystal structures[Link]
PubChem Database for chemical compound information[Link]
AutoDock Suite (MGLTools) Preparing protein and ligand files (PDBQT format)[Link]
AutoDock Vina Molecular docking engine[Link]
Open Babel Chemical file format conversion[Link]
UCSF ChimeraX or PyMOL Molecular visualization and analysis

Detailed Protocol: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure with correct atom types, charges, and defined rotatable bonds, saved in the required PDBQT format.

G A 1. Obtain Ligand (PubChem: CID 192809) B 2. Convert to 3D (SDF -> PDB) A->B C 3. Load into ADT B->C D 4. Add Hydrogens & Assign Charges C->D E 5. Define Rotatable Bonds D->E F 6. Save as PDBQT E->F

Figure 2: Step-by-step ligand preparation workflow.

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.[4]

    • Search for 1,3-Benzodioxole-5-sulfonamide or its CID: 192809 .

    • Download the 3D conformer of the compound in SDF format.

  • Convert File Format:

    • Use Open Babel to convert the downloaded SDF file to a PDB file. This is a necessary intermediate step for compatibility with AutoDock Tools (ADT).

    • Command Line Example: obabel -isdf input_ligand.sdf -opdb -O output_ligand.pdb --gen3d

  • Prepare Ligand in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select your output_ligand.pdb file.

    • ADT will automatically add Gasteiger charges and merge non-polar hydrogens. A dialog box will confirm this.

    • Go to Ligand -> Torsion Tree -> Detect Root. This step is crucial for defining the rigid and rotatable parts of the molecule.[5]

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Detailed Protocol: Receptor Preparation

Receptor preparation involves cleaning the crystal structure and converting it to the PDBQT format, which includes adding charges and defining atom types for the docking calculation.[6][7]

G A 1. Download PDB (e.g., 2WEJ) B 2. Clean Structure (Remove water, ligands) A->B C 3. Load into ADT B->C D 4. Add Polar Hydrogens C->D E 5. Assign Kollman Charges D->E F 6. Save as PDBQT E->F

Figure 3: Step-by-step receptor preparation workflow.

Step-by-Step Methodology:

  • Obtain Receptor Structure:

    • Navigate to the RCSB PDB.

    • Search for and download the PDB file for Human Carbonic Anhydrase II, 2WEJ .

  • Clean the PDB File:

    • Open the 2WEJ.pdb file in a text editor or a visualization program like UCSF ChimeraX.

    • Remove all non-protein atoms. This includes water molecules (records starting with HOH), the co-crystallized ligand, and any other heteroatoms not essential for the protein's structure (like buffers or ions, except for the catalytic Zinc ion in this case).[6][7]

    • Save this cleaned file as receptor_clean.pdb.

  • Prepare Receptor in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open receptor_clean.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the receptor from the list. ADT will prompt you to save the prepared file. Save it as receptor.pdbqt.

The Docking Simulation: AutoDock Vina

With the prepared ligand and receptor, the next step is to define the search space (the "grid box") and run the docking simulation.[8]

Step-by-Step Methodology:

  • Define the Grid Box:

    • The grid box defines the three-dimensional space where Vina will search for binding poses. For site-specific docking, this box should be centered on the active site of the protein.

    • Rationale: A well-defined grid box increases computational efficiency and accuracy by focusing the search on the region of interest.

    • To determine the center, we use the coordinates of the original co-crystallized ligand from the 2WEJ.pdb file as a reference.

    • Open both receptor.pdbqt and the original 2WEJ.pdb (containing the native ligand) in a visualizer like UCSF ChimeraX.

    • Identify the geometric center of the native ligand. For 2WEJ, the active site is located around the catalytic Zinc (ZN) atom. The approximate center coordinates are:

      • center_x = 14.0

      • center_y = 10.0

      • center_z = -2.0

    • The size of the box should be large enough to accommodate the ligand and allow it to rotate freely. A size of 25 Å in each dimension is a good starting point.

  • Create the Vina Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.

    • Add the following lines to conf.txt:

    Parameter Description
    receptorPath to the prepared receptor file.
    ligandPath to the prepared ligand file.
    center_x, y, zCoordinates for the center of the grid box.
    size_x, y, zDimensions of the grid box in Angstroms (Å).
    exhaustivenessControls the computational effort of the search. Higher values increase accuracy but also run time.[8]
    num_modesThe number of binding poses to generate.
    outThe output file containing the docked poses.
    logA log file containing the binding affinity scores.
  • Run the Docking Simulation:

    • Open a command line or terminal.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command: vina --config conf.txt

Results Analysis and Protocol Validation

Interpreting docking results requires more than just looking at the top score. It involves visual inspection of the binding poses and, critically, validating the protocol itself.[9][10]

G cluster_analysis Analysis cluster_validation Validation Log_File Examine Log File (Binding Affinities) Poses Visualize Poses (docking_results.pdbqt) Log_File->Poses Interactions Identify Key Interactions (H-bonds, Hydrophobic) Poses->Interactions Redock Re-dock Native Ligand RMSD Calculate RMSD vs. Crystal Pose Redock->RMSD Assess Assess Protocol (RMSD < 2.0 Å?) RMSD->Assess

Figure 4: Workflow for results analysis and validation.

Step-by-Step Methodology:

  • Analyze the Output Files:

    • Log File (docking_log.txt): This file contains a table of the generated binding poses ranked by their binding affinity (in kcal/mol). More negative values indicate a stronger predicted binding affinity.[9]

    • Output Poses (docking_results.pdbqt): This file contains the 3D coordinates for the number of binding modes you specified (num_modes).

  • Visualize and Interpret Binding Poses:

    • Open your visualization software (e.g., PyMOL or UCSF ChimeraX).

    • Load the receptor.pdbqt file.

    • Load the docking_results.pdbqt file. You will see multiple conformations of your ligand in the active site.

    • Analyze the top-scoring pose. Look for key molecular interactions:

      • Hydrogen Bonds: Are there hydrogen bonds between the ligand and key active site residues? The sulfonamide group is an excellent hydrogen bond donor and acceptor.[9]

      • Hydrophobic Interactions: Does the benzodioxole ring sit in a hydrophobic pocket?

      • Coordination: Does the sulfonamide nitrogen coordinate with the catalytic Zinc ion? This is a hallmark interaction for sulfonamide inhibitors of carbonic anhydrase.

  • Protocol Validation by Re-docking:

    • Trustworthiness: To trust your results for a novel ligand, you must first demonstrate that your docking protocol can accurately reproduce a known, experimentally determined binding pose.[11] This is achieved by "re-docking."

    • Procedure:

      • Extract the original co-crystallized ligand from the 2WEJ.pdb file.

      • Prepare this native ligand using the same procedure described in Section 4.

      • Dock this native ligand back into the prepared receptor.pdbqt using the exact same grid box and configuration file.

      • Compare the top-scoring re-docked pose with the original crystal structure pose.

    • Success Criterion: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked ligand and the crystal ligand. An RMSD value below 2.0 Å is generally considered a successful validation , indicating your protocol is reliable.[9][11][12]

Conclusion

This application note has detailed a complete and validated workflow for performing molecular docking studies with 1,3-Benzodioxole-5-sulfonamide against a relevant biological target. By following these protocols for ligand and receptor preparation, simulation, and rigorous analysis, researchers can generate meaningful and trustworthy predictions of molecular binding. The emphasis on protocol validation through re-docking is a critical step that underpins the scientific integrity of any computational drug discovery effort. These foundational techniques can be expanded to screen large compound libraries and guide the rational design of new therapeutic agents.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?[Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?[Link]

  • KBbox. (n.d.). Small Molecule Docking. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Unknown Source. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Sentongo, J., & Kirenga, B. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Computer-Aided Molecular Design, 28(1), 1-13. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • Read the Docs. (n.d.). AutoDock Vina: Molecular docking program. [Link]

  • PubChem. (n.d.). N-(1,3-Benzodioxol-5-ylmethyl)-4-nitrobenzenesulfonamide. [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384–13421. [Link]

  • PubChemLite. (n.d.). 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). [Link]

  • YouTube. (2025). Ligand Preparation for Molecular docking. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(54), 34164-34181. [Link]

  • Global Substance Registration System. (n.d.). SODIUM 1,3-BENZODIOXOLE-5-SULFONATE. [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. [Link]

  • Sgarbossa, A., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Zawisza, A., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 685-693. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with 1,3-Benzodioxole-5-sulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of its poor aqueous solubility. Our approach is rooted in foundational pharmaceutical science, offering practical, field-tested solutions to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Challenge

1,3-Benzodioxole-5-sulfonamide is a compound of interest in various research fields. However, like many sulfonamide-containing molecules, its utility is often hampered by limited solubility in aqueous media. This intrinsic property can create significant hurdles in experimental design, leading to issues with bioavailability, inaccurate dosage in in vitro assays, and difficulties in formulation development.

The primary reason for this low solubility lies in its molecular structure: a rigid, aromatic benzodioxole ring system coupled with a sulfonamide group. While the sulfonamide group can ionize, the molecule's overall lipophilicity, often indicated by a high logP value, dominates its behavior in water. This guide will walk you through systematic strategies to overcome this limitation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common questions and issues encountered when working with 1,3-Benzodioxole-5-sulfonamide.

Question 1: My initial attempts to dissolve 1,3-Benzodioxole-5-sulfonamide directly in my aqueous buffer (e.g., PBS pH 7.4) have failed. What is the first and most critical parameter I should investigate?

Answer: The first and most critical parameter to investigate is pH . The sulfonamide moiety (-SO₂NH₂) is weakly acidic. By raising the pH of your aqueous solution above the compound's pKa, you can deprotonate the sulfonamide nitrogen, forming a more soluble anionic salt.

Causality Explained: The equilibrium for a sulfonamide is as follows:

R-SO₂NH₂ (less soluble) ⇌ R-SO₂NH⁻ + H⁺ (more soluble)

According to the Henderson-Hasselbalch equation, once the pH of the solution is significantly higher than the pKa of the sulfonamide group, the ionized (deprotonated) form will predominate. This charged species interacts more favorably with polar water molecules, leading to a substantial increase in solubility. While the exact pKa of 1,3-Benzodioxole-5-sulfonamide is not widely published, sulfonamides typically have pKa values in the range of 5 to 11. Therefore, a systematic pH adjustment is the most logical first step.

Troubleshooting Workflow: pH-Based Solubility Screening

pH_Screening_Workflow start Start: Undissolved Compound in Aqueous Buffer (e.g., pH 7.4) prep_stock Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., 100 mM in DMSO) start->prep_stock Initial dissolution failure add_aliquot Add a small aliquot of the organic stock to each buffer to achieve the final target concentration prep_stock->add_aliquot ph_buffers Prepare a series of buffers (e.g., pH 7.0, 8.0, 9.0, 10.0) ph_buffers->add_aliquot observe Incubate, vortex, and visually inspect for precipitation. Use nephelometry or UV-Vis for quantitative analysis. add_aliquot->observe decision Is the compound soluble at an acceptable pH for your experiment? observe->decision success Success: Proceed with the experiment using the optimized buffer. decision->success Yes failure Proceed to advanced strategies: Co-solvents, Cyclodextrins, etc. decision->failure No

Caption: Workflow for pH-based solubility screening.

Question 2: Adjusting the pH is not feasible for my cell-based assay. What is the next best strategy to improve solubility?

Answer: When pH modification is not an option, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar solutes by reducing the overall polarity of the solvent system.

Expert Insights: The goal is to use the minimum amount of co-solvent necessary to achieve dissolution, as high concentrations can be toxic to cells or interfere with protein function. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).

  • DMSO: An excellent, highly polar aprotic solvent. However, concentrations above 0.5-1% (v/v) can be cytotoxic in many cell lines. Always run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Ethanol: Useful for many organic molecules, but can also have biological effects and may cause protein denaturation at higher concentrations.

  • PEG 400: A less toxic option that is often used in pharmaceutical formulations. It is more viscous and may require gentle warming to handle effectively.

Data Presentation: Co-Solvent Starting Concentrations

Co-SolventTypical Starting Concentration (v/v)Maximum Recommended for Cell Assays (v/v)Key Considerations
DMSO1-10%< 1%Potential cytotoxicity; run vehicle controls.
Ethanol5-20%< 1%Can affect protein stability and cell membranes.
PEG 40010-30%< 2%Higher viscosity; generally lower toxicity.
Question 3: Even with co-solvents, I'm seeing precipitation over time. How can I create a stable solution for longer-term experiments?

Answer: For enhanced stability and higher apparent solubility, consider using cyclodextrins . These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules like 1,3-Benzodioxole-5-sulfonamide, forming an inclusion complex that is highly water-soluble.

Mechanistic Explanation: The non-polar benzodioxole portion of your molecule can fit into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water. This effectively "shields" the poorly soluble drug from the aqueous environment, preventing precipitation.

Authoritative Grounding: The use of cyclodextrins as pharmaceutical excipients to enhance the solubility and stability of poorly soluble drugs is a well-established technique approved by regulatory agencies like the FDA.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and has low toxicity, making it a common choice for in vitro and in vivo studies.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent aqueous solubility and a strong ability to form stable complexes.

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer. Gentle warming and stirring may be required for complete dissolution.

  • Molar Ratio Determination: Determine the molar ratio of drug to cyclodextrin to test. Start with a 1:1 and 1:2 molar ratio.

  • Complexation:

    • Weigh the required amount of 1,3-Benzodioxole-5-sulfonamide.

    • Add the calculated volume of the HP-β-CD stock solution.

    • Vortex vigorously and then place the solution on a shaker or rotator at room temperature for 24-48 hours to allow for complete complex formation.

  • Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved drug particles.

  • Quantification: Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV) to confirm the solubility enhancement.

Part 2: Advanced Strategies & Logical Flow

When basic methods are insufficient, a combined or more advanced approach may be necessary. The following diagram illustrates a logical progression for troubleshooting.

Advanced_Troubleshooting start Initial Problem: Poor Aqueous Solubility ph_adjust Strategy 1: pH Adjustment (Target pH > pKa) start->ph_adjust Is pH modification allowed? cosolvent Strategy 2: Co-solvency (e.g., DMSO, PEG 400) start->cosolvent Is pH modification NOT allowed? ph_adjust->cosolvent Solubility still insufficient? cyclodextrin Strategy 3: Complexation (e.g., HP-β-CD) cosolvent->cyclodextrin Precipitation or toxicity issues? solid_disp Strategy 4 (Advanced): Solid Dispersions (e.g., with PVP, Soluplus®) cyclodextrin->solid_disp Need high drug loading or solid dosage form?

Caption: Logical progression of solubility enhancement techniques.

Advanced Topic: Solid Dispersions

For applications requiring a solid form of the drug with enhanced dissolution properties (e.g., for oral formulation development), creating an amorphous solid dispersion is a state-of-the-art technique.

Causality Explained: In a solid dispersion, the drug is molecularly dispersed within a hydrophilic polymer matrix. This prevents the drug molecules from arranging into a stable, low-solubility crystal lattice. When this solid dispersion is introduced to an aqueous environment, the polymer dissolves rapidly, releasing the drug in an amorphous, high-energy state that has a transiently high solubility, often leading to concentrations far above its equilibrium solubility (a state known as supersaturation).

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

Methodology Overview: Solvent Evaporation for Lab-Scale Solid Dispersions

  • Co-dissolution: Dissolve both 1,3-Benzodioxole-5-sulfonamide and the chosen polymer (e.g., PVP K30) in a common volatile solvent like methanol or acetone.

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process should be rapid enough to "trap" the drug in its amorphous, dispersed state within the polymer as the solid forms.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Characterization: The resulting powder can be characterized by Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak, indicating successful amorphous dispersion.

  • Dissolution Testing: Perform a dissolution test to compare the rate and extent of drug release from the solid dispersion versus the raw crystalline drug.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmaceutical Sciences, 99(11), 4931-4940. [Link]

Optimizing reaction conditions for the synthesis of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,3-Benzodioxole-5-sulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues, optimize conditions, and ensure reproducible, high-yield synthesis.

Section 1: Synthesis Overview

The preparation of 1,3-Benzodioxole-5-sulfonamide is typically achieved via a two-step sequence starting from 1,3-benzodioxole. The process involves an initial electrophilic aromatic substitution to install the sulfonyl chloride group, followed by a nucleophilic substitution with an ammonia source to form the final sulfonamide.

The general synthetic workflow is outlined below:

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Purification A 1,3-Benzodioxole (Starting Material) C 1,3-Benzodioxole-5-sulfonyl Chloride (Intermediate) A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (Reagent) E Crude 1,3-Benzodioxole-5-sulfonamide C->E Nucleophilic Substitution D Ammonia Source (e.g., NH4OH) F Purified 1,3-Benzodioxole-5-sulfonamide (Final Product) E->F Recrystallization

Caption: General workflow for the synthesis of 1,3-Benzodioxole-5-sulfonamide.

Section 2: Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format.

Problem Area: Low Yield & Reaction Failure

Q: My overall yield is consistently low. What are the most likely causes?

A: Low yields in this synthesis almost always trace back to one of two critical areas: the stability of the sulfonyl chloride intermediate or the efficiency of the amination step.

  • Hydrolysis of the Sulfonyl Chloride Intermediate: 1,3-Benzodioxole-5-sulfonyl chloride is highly reactive and extremely sensitive to moisture.[1] Exposure to water, even atmospheric moisture, will rapidly hydrolyze it to the corresponding sulfonic acid. This sulfonic acid is unreactive towards ammonia under these conditions, representing a direct loss of material. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[2][3]

    • Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and displacing the chloride ion.

    • Solution: Rigorously dry all glassware in an oven before use and allow it to cool in a desiccator. Use anhydrous solvents for the workup and extraction of the sulfonyl chloride.[1] Conduct the subsequent amination step under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[1][4]

  • Incomplete Chlorosulfonation: The electrophilic substitution reaction requires harsh conditions, and incomplete conversion of the starting 1,3-benzodioxole is a common issue.

    • Causality: Chlorosulfonic acid acts as both the reagent and the solvent. Insufficient reagent, poor mixing, or temperatures that are too low can lead to an incomplete reaction.

    • Solution: Use a sufficient excess of chlorosulfonic acid. Ensure vigorous stirring to maintain a homogenous reaction mixture. Monitor the reaction temperature closely; while the reaction is typically run at low temperatures to control exotherms and side reactions, the temperature must be adequate for the reaction to proceed.

  • Inefficient Amination: The reaction between the sulfonyl chloride and ammonia can be sluggish if not properly managed.

    • Causality: The nucleophilicity of your ammonia source is key. If the reaction medium becomes too acidic (from the HCl byproduct), the ammonia will be protonated to ammonium (NH₄⁺), which is not nucleophilic.

    • Solution: Use a concentrated source of ammonia, such as concentrated aqueous ammonium hydroxide, and ensure it is in sufficient excess to both react and neutralize the generated HCl. The reaction of sulfonyl chlorides with ammonia is a common and high-yielding method for producing sulfonamides.[2]

The following decision tree can help diagnose the source of low yield:

G Start Low Overall Yield Detected Check_Intermediate Analyze intermediate by TLC/¹H NMR before amination step. Start->Check_Intermediate Impure_Intermediate Intermediate is impure or shows starting material. Check_Intermediate->Impure_Intermediate Yes Clean_Intermediate Intermediate is clean and appears to be correct product. Check_Intermediate->Clean_Intermediate No Optimize_Chloro Action: Optimize Chlorosulfonation - Check reagent quality - Ensure sufficient excess - Control temperature strictly Impure_Intermediate->Optimize_Chloro Check_Amination Problem is in Amination or Purification Clean_Intermediate->Check_Amination Hydrolysis_Suspected Did you observe low pH or precipitate during workup? Check_Amination->Hydrolysis_Suspected Yes_Hydrolysis High probability of sulfonyl chloride hydrolysis. Hydrolysis_Suspected->Yes_Hydrolysis Yes No_Hydrolysis Consider amination conditions. Hydrolysis_Suspected->No_Hydrolysis No Anhydrous_Action Action: Ensure Anhydrous Conditions - Oven-dry all glassware - Use anhydrous solvents - Run under inert atmosphere Yes_Hydrolysis->Anhydrous_Action Ammonia_Action Action: Optimize Amination - Use large excess of conc. NH₄OH - Monitor reaction completion by TLC No_Hydrolysis->Ammonia_Action

Caption: Troubleshooting logic for diagnosing low yield.

Problem Area: Purity & Side Products

Q: My final product is difficult to purify. What are the likely contaminants?

A: The primary impurity is typically the sulfonic acid (1,3-benzodioxole-5-sulfonic acid), resulting from the hydrolysis of the sulfonyl chloride intermediate.[1]

  • Identification: Sulfonic acids are highly polar and often water-soluble. On a TLC plate, the sulfonic acid will appear as a baseline spot in many common solvent systems (e.g., ethyl acetate/hexanes). It can be distinguished from the sulfonamide, which is also polar but will have a higher Rf value.

  • Removal:

    • Aqueous Wash: During the workup, washing the organic layer containing your crude product with a saturated sodium bicarbonate solution can help remove the acidic sulfonic acid impurity.

    • Recrystallization: A carefully chosen recrystallization solvent is the most effective method for purification. Sulfonamides often recrystallize well from ethanol, isopropanol, or ethanol/water mixtures.[1][5] The desired sulfonamide should be soluble in the hot solvent but sparingly soluble at room temperature, while the sulfonic acid impurity may remain in the mother liquor.

Q: My recrystallization is not working well; either nothing crystallizes or everything crashes out as an oil.

A: This is a classic purification challenge that requires systematic solvent screening.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Failure to crystallize means the compound is too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Solvent Choice: Perform small-scale solubility tests with common solvents like ethanol, isopropanol, and acetonitrile to find one where the sulfonamide is sparingly soluble at room temperature but fully dissolves when hot.[1]

    • Solvent Systems: If a single solvent isn't effective, use a binary solvent system (e.g., ethanol/water or dichloromethane/hexanes). Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly.

    • Cooling Rate: Do not crash-cool the solution in an ice bath immediately.[1] Allow it to cool slowly to room temperature first to encourage the formation of well-defined crystals, then place it in an ice bath to maximize recovery.[1]

Section 3: Detailed Experimental Protocols

Safety Notice: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[6] All operations involving this reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Protocol 1: Synthesis of 1,3-Benzodioxole-5-sulfonyl Chloride

This protocol details the chlorosulfonation of 1,3-benzodioxole.

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
1,3-Benzodioxole122.121.085.0 g40.9 mmol1.0
Chlorosulfonic Acid116.521.7713.5 mL204.7 mmol5.0

Procedure:

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice/salt bath to maintain a temperature between 0 and -5 °C.

  • Carefully add chlorosulfonic acid (13.5 mL) to the flask.

  • Slowly add 1,3-benzodioxole (5.0 g) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Very carefully and slowly, pour the reaction mixture onto a stirred slurry of crushed ice (approx. 200 g) in a large beaker. This step is highly exothermic and will release HCl gas; perform it in the back of the fume hood.

  • The sulfonyl chloride will precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with several portions of ice-cold water until the filtrate is neutral to pH paper.

  • Press the solid as dry as possible on the filter. For immediate use in the next step, the moist solid is acceptable. For storage, dry the solid under vacuum in a desiccator containing a drying agent. The product, 1,3-benzodioxole-5-sulfonyl chloride, should be stored under inert gas and protected from moisture.[7][8]

Protocol 2: Synthesis of 1,3-Benzodioxole-5-sulfonamide

This protocol describes the amination of the sulfonyl chloride intermediate.

ReagentMolar Mass ( g/mol )ConcentrationAmountMolesEquivalents
1,3-Benzodioxole-5-sulfonyl Chloride220.62-~8.0 g (crude from Step 1)~36.3 mmol1.0
Ammonium Hydroxide35.0528-30%30 mL~470 mmol~13

Procedure:

  • Transfer the crude, moist 1,3-benzodioxole-5-sulfonyl chloride to a 250 mL Erlenmeyer flask equipped with a stir bar.

  • In a fume hood, add concentrated ammonium hydroxide (30 mL) to the flask.

  • Stir the resulting thick paste vigorously at room temperature. The reaction is often mildly exothermic.

  • Continue stirring for 30-60 minutes. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), checking for the disappearance of the sulfonyl chloride spot.

  • After the reaction is complete, dilute the mixture with 100 mL of cold water.

  • Acidify the mixture to pH ~2 by slowly adding 6M HCl. This step protonates any remaining ammonia and helps precipitate the sulfonamide.

  • Collect the precipitated white solid (crude 1,3-benzodioxole-5-sulfonamide) by vacuum filtration.

  • Wash the solid with cold water and allow it to air dry on the filter.

Protocol 3: Purification by Recrystallization

This protocol provides a general method for purifying the crude sulfonamide.

Procedure:

  • Place the crude 1,3-benzodioxole-5-sulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., 95% ethanol) to just cover the solid.[1]

  • Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If needed, add more hot solvent dropwise until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven at low heat to obtain the purified 1,3-benzodioxole-5-sulfonamide.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is chlorosulfonic acid used? Can I use a different sulfonating agent? A: Chlorosulfonic acid is a powerful and direct agent for this transformation.[9] While other methods exist for installing sulfonyl groups (e.g., reacting organometallics with SO₂Cl₂ or oxidative chlorination of thiols), chlorosulfonation of an activated aromatic ring like 1,3-benzodioxole is often the most straightforward and high-yielding approach on a lab scale, despite its hazardous nature.[9]

Q: How critical are anhydrous conditions for the amination step? A: Extremely critical. As detailed in the troubleshooting section, the primary failure mode for this synthesis is the hydrolysis of the sulfonyl chloride intermediate.[1][4][10] While the amination protocol uses aqueous ammonia, the goal is for the ammonia (a stronger nucleophile present in vast excess) to react much faster than the water. However, any moisture present before the addition of ammonia will degrade the intermediate and lower the yield.

Q: How should I properly store the 1,3-Benzodioxole-5-sulfonyl chloride intermediate? A: If you do not use it immediately, the sulfonyl chloride must be thoroughly dried under vacuum and stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). Place this container in a desiccator to protect it from atmospheric moisture. Over time, even with proper storage, some degradation can occur.[1] It is always best to use freshly prepared sulfonyl chloride.

Q: What spectroscopic data should I expect for my final product? A: For 1,3-Benzodioxole-5-sulfonamide, you should expect to see:

  • ¹H NMR: A characteristic singlet for the two methylene protons of the dioxole ring (O-CH₂-O) around 6.0 ppm. Aromatic protons will appear in the 6.8-7.5 ppm region. A broad singlet for the -SO₂NH₂ protons will also be present, which is D₂O exchangeable.

  • ¹³C NMR: A signal for the methylene carbon around 102 ppm, along with aromatic carbon signals.

  • IR: Characteristic strong stretches for the S=O bonds of the sulfonamide group (~1350 and 1160 cm⁻¹) and N-H stretches (~3300-3400 cm⁻¹).

Section 5: Mechanistic Insights

The synthesis proceeds through two classical organic reaction mechanisms.

G A 1,3-Benzodioxole attacks the highly electrophilic sulfur of chlorosulfonic acid. B A resonance-stabilized sigma complex (arenium ion) is formed. C Deprotonation by a base (e.g., Cl⁻) restores aromaticity, yielding the sulfonic acid. D The sulfonic acid is converted to the sulfonyl chloride by excess chlorosulfonic acid. E Ammonia (nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. F A tetrahedral intermediate is formed. G The intermediate collapses, expelling the chloride ion as a leaving group. H Deprotonation of the resulting aminosulfonium ion yields the final neutral sulfonamide.

Caption: Mechanistic steps for the synthesis of 1,3-Benzodioxole-5-sulfonamide.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • De P. et al. (2011). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. Molecules, 16(6), 4585-4597. [Link]

  • Wikipedia. (n.d.). Safrole. Retrieved from Wikipedia. [Link]

  • De P. et al. (2011). New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. PubMed. [Link]

  • Bull, J. A., & Tudge, M. T. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9269–9274. [Link]

  • ResearchGate. (n.d.). General scheme of synthesis of derivatives of safrole. ResearchGate. [Link]

  • Perkin, W. H., & Trikojus, V. M. (1927). Synthesis of Safrole and o-Safrole. Journal of the Chemical Society, 1663-1666. [Link]

  • Rehman, A. et al. (2016). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 38(1), 111-117. [Link]

  • Sprague, J. M. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9636-9653. [Link]

  • Bull, J. A., & Tudge, M. T. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Bowser, J. R., & Williams, P. J. (2007). Preparation of sulfonamides from N-silylamines. Arkivoc, 2007(15), 1-10. [Link]

  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9269-9274. [Link]

  • Lalevée, J. et al. (1999). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. French Patent No. FR2795723A1.
  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. [Link]

  • Bentley, T. W. et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1163-1178. [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. [Link]

  • Acta Crystallographica Section E. (2013). N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin. PubMed. [Link]

  • BenchChem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • ChemistrySelect. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Wiley Online Library. [Link]

  • PubChemLite. (n.d.). 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). Retrieved from PubChemLite. [Link]

  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. [Link]

  • Journal of Chromatographic Science. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Oxford Academic. [Link]

  • TSI Journals. (n.d.). STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLICATION ON VARIOUS FIBRES. Retrieved from TSI Journals. [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • ResearchGate. (n.d.). Optimization of the Chlorosulfonation. Retrieved from ResearchGate. [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from MDPI. [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from World Researchers Associations. [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from UCL Discovery. [Link]

  • MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from MDPI. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-benzodioxole dihydrochloride. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (n.d.). N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: an analogue of capsaicin. Retrieved from ResearchGate. [Link]

  • Hindawi. (2023). Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol. Journal of Nanomaterials. [Link]

  • PubMed. (n.d.). Identification and characterization of NDT 9513727... a novel, orally bioavailable C5a receptor inverse agonist. Retrieved from PubMed. [Link]

Sources

Technical Support Center: Crystallization of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the crystallization of 1,3-Benzodioxole-5-sulfonamide. This resource is designed to provide practical, in-depth solutions to common challenges encountered during the crystallization of this and structurally related sulfonamide compounds. The following question-and-answer format addresses specific experimental issues with explanations grounded in physical organic chemistry and materials science.

Frequently Asked Questions & Troubleshooting Scenarios

Q1: I've followed my synthesis work-up, but no crystals are forming from the solution, even after cooling. What should I do?

A1: Failure to crystallize is typically a problem of insufficient supersaturation. The solution must be saturated with your compound at a given temperature for crystals to form. If the solution is clear and no solid has precipitated, it is likely undersaturated.

The primary goal of crystallization is purification, which relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] An ideal crystallization solvent will dissolve the compound when hot but not at room temperature or below.[2] If no crystals form upon cooling, the concentration of your compound is too low for the chosen solvent volume.

Troubleshooting Protocol: Inducing Crystallization

  • Concentrate the Solution : If you have too much solvent, return the solution to the heat source and carefully evaporate a portion of it to increase the solute concentration.[3] This will bring the solution closer to its saturation point at a higher temperature, making it supersaturated upon cooling.

  • Induce Nucleation : Supersaturated solutions can be stubborn and may require a "nudge" to begin crystallization. This process is called nucleation.

    • Scratching Method : Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites for crystal growth to begin.[4][5]

    • Seeding : Introduce a "seed crystal"—a tiny amount of the crude solid saved from before crystallization or a pure crystal from a previous batch.[6] This provides a perfect template for new crystals to grow upon.[5]

    • Solvent Evaporation on a Rod : Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can provide seed crystals.[4]

  • Drastic Cooling : If the above methods fail, try cooling the solution in a lower-temperature bath, such as an ice-salt bath.[5] However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[3]

Q2: My compound separated as a liquid "oil" instead of forming solid crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solute comes out of a solution as a liquid phase rather than a solid crystalline phase.[7] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[3] Because impurities are often more soluble in this oily liquid than in the solvent, the resulting solidified product is typically impure.[3][8]

This phenomenon is common when the compound is significantly impure, which lowers its melting point, or if the chosen solvent has a boiling point much higher than the compound's melting point.[3][9]

Troubleshooting Protocol: Preventing Oiling Out

  • Re-dissolve and Dilute : Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation temperature. This ensures that when the compound does precipitate, the solution temperature is below its melting point.[3]

  • Slow Down Cooling : Rapid cooling can cause the solution to become highly supersaturated at a higher temperature.[3] Allow the solution to cool slowly. Insulating the flask with glass wool or paper towels can promote the formation of larger, purer crystals.[10]

  • Change the Solvent System : The polarity of the solvent may be too different from your compound. Consider using a different solvent or a solvent-pair system.[8] Start by dissolving the compound in a "good" solvent (in which it is highly soluble), then slowly add a miscible "poor" solvent (in which it is insoluble) to the hot solution until it becomes cloudy (saturated).[10] Re-heat to clarify and then cool slowly.

  • Remove Impurities : If impurities are the cause, consider purification by another method (like column chromatography) before crystallization, or try adding activated charcoal to the hot solution to adsorb colored, high-molecular-weight impurities before filtering and cooling.[3][9]

Workflow for Diagnosing Crystallization Failures

The following diagram outlines a systematic approach to troubleshooting common crystallization problems.

A decision tree for troubleshooting common crystallization issues.
Q3: My crystallization worked, but the yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after cooling.[3] This can be due to several factors, primarily using too much solvent or not cooling the solution to a low enough temperature.

The ideal recrystallization solvent has a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[11]

Troubleshooting Protocol: Improving Yield

  • Minimize Solvent Volume : Use only the minimum amount of hot solvent required to fully dissolve your compound. Adding solvent dropwise to the heated mixture until the last bit of solid dissolves is a good practice.[1][10]

  • Thorough Cooling : Ensure the solution is cooled sufficiently. After it reaches room temperature, placing it in an ice-water bath can significantly decrease the compound's solubility and increase the amount of crystallized product.

  • Solvent Choice : Your chosen solvent may be too "good," meaning your compound has significant solubility even at low temperatures.[11] Re-evaluate your solvent choice by performing small-scale solubility tests.

  • Second Crop : The mother liquor (the solution remaining after filtering the crystals) is saturated with your compound. You can often obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Q4: The crystals are very fine needles or an amorphous powder. How can I get larger, better-formed crystals?

A4: Crystal morphology (shape and size) is influenced by kinetics.[12] Rapid crystallization, often caused by fast cooling or high levels of supersaturation, does not give molecules enough time to orient themselves into an ordered crystal lattice, leading to small or needle-like crystals that can trap impurities.[3][13]

The goal is to allow crystals to form slowly and deliberately.[10]

Troubleshooting Protocol: Controlling Crystal Morphology

  • Slow the Cooling Rate : This is the most critical factor. Allowing the hot, saturated solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath, is crucial. Insulating the flask can further slow the process.[10]

  • Reduce Supersaturation : If crystals crash out of solution immediately upon removal from heat, you have likely exceeded the minimum amount of solvent needed.[3] Re-heat the solution and add a small amount of extra solvent to keep the compound soluble for longer during the cooling phase.[3]

  • Solvent and Additive Effects : The solvent itself plays a key role in crystal habit.[12] Interactions between the solvent and specific faces of the growing crystal can either inhibit or promote growth in certain directions, changing the final shape.[12] Experimenting with different solvents (e.g., protic vs. aprotic) can alter morphology.

Data Presentation: Solvent Properties for Crystallization Screening

When selecting a solvent, consider its polarity, boiling point, and miscibility with other solvents. For sulfonamides, which have both polar (sulfonamide) and non-polar (benzodioxole) regions, a solvent of intermediate polarity or a mixed-solvent system is often effective.[14]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; often used as an anti-solvent.[10]
Ethanol7824.5A versatile, moderately polar solvent. Miscible with water.[15]
Acetone5620.7A good solvent, but its low boiling point provides a smaller temperature range for crystallization.[16]
Ethyl Acetate776.0A less polar solvent, good for moderately non-polar compounds.
Toluene1112.4A non-polar aromatic solvent. Its high boiling point can be useful but may lead to oiling out.
Heptane/Hexane98 / 69~2.0Very non-polar. Often used as the "poor" solvent (anti-solvent) in a solvent pair.[11]

This table provides a general guide. Experimental testing is required to find the optimal solvent or solvent pair for 1,3-Benzodioxole-5-sulfonamide.

References

  • Department of Chemistry, University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]

  • Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Gillon, A. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 74(4), 496–501. Retrieved from [Link]

  • How It Comes Together. (2023, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SlideShare. (n.d.). 1- List the most important criteria for selecting a recrystallization.docx. Retrieved from [Link]

  • Occidental College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Nichols, L. (2023, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2022). What is YOUR crystallisation go-to?. r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Benzodioxole-5-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth troubleshooting and frequently asked questions to improve your yield, purity, and overall success.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format. We diagnose common problems encountered during the two primary stages of the synthesis: the sulfonylation of 1,3-benzodioxole and the subsequent amination of the resulting sulfonyl chloride.

Stage 1: Sulfonylation of 1,3-Benzodioxole

The conversion of 1,3-benzodioxole to 1,3-benzodioxole-5-sulfonyl chloride is the critical yield-determining step. Issues here often cascade, complicating purification and downstream reactions.

Question 1: My yield of 1,3-benzodioxole-5-sulfonyl chloride is consistently low. What are the likely causes and how can I fix it?

Low yields in this electrophilic aromatic substitution are typically traced back to three areas: the choice and handling of the sulfonating agent, reaction conditions, and side reactions.[1][2]

Potential Causes & Solutions:

  • Moisture Contamination: The intermediate 1,3-benzodioxole-5-sulfonyl chloride is highly sensitive to moisture and can hydrolyze back to the sulfonic acid, which is difficult to convert to the final product.[1][3]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Sulfonating Agent or Conditions: The reactivity of the sulfonating agent dictates the required temperature and reaction time.

    • Chlorosulfonic Acid (HSO₃Cl): This is a very strong and hazardous reagent.[1][4] While effective, it can lead to charring or the formation of sulfone by-products if the temperature is not strictly controlled.

      • Protocol: Add 1,3-benzodioxole dropwise to a solution of chlorosulfonic acid at a low temperature (e.g., -10 to 0 °C) to control the initial exothermic reaction.[4]

    • Sulfur Trioxide-DMF Complex (SO₃·DMF): This is a milder and safer alternative that often gives cleaner reactions.[5] The reaction typically requires heating to proceed at a reasonable rate.

      • Protocol: A slurry of SO₃·DMF complex in a solvent like 1,2-dichloroethane can be prepared, followed by the dropwise addition of 1,3-benzodioxole. The mixture is then slowly heated to around 70-80°C for several hours.[5]

  • Incomplete Reaction: Insufficient reaction time or temperature can leave a significant amount of starting material unreacted.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or incrementally increasing the temperature. Be cautious, as excessive heat can promote side reactions.[6]

Question 2: My final product after the sulfonylation step is a dark, tar-like substance, making isolation difficult. Why is this happening?

The formation of dark, insoluble materials is a classic sign of degradation or polymerization, often caused by overly aggressive reaction conditions.

Potential Causes & Solutions:

  • Excessive Temperature: The 1,3-benzodioxole ring system can be sensitive to strong, hot acids.

    • Solution: Maintain strict temperature control, especially during the initial addition of reagents. Using a milder agent like the SO₃·DMF complex can mitigate this issue.[5]

  • Formation of Sulfones: A common side reaction in aromatic sulfonations is the formation of diaryl sulfones, where a molecule of the sulfonyl chloride reacts with another molecule of the starting arene.[6]

    • Solution: Use a slight excess of the sulfonating agent to ensure the starting material is consumed in the desired reaction pathway. Avoid high temperatures, which favor sulfone formation.

Stage 2: Amination of 1,3-Benzodioxole-5-sulfonyl Chloride

This step involves reacting the sulfonyl chloride intermediate with an amine source to form the final sulfonamide.[7] While generally straightforward, yield can be compromised by the stability of the sulfonyl chloride and the reactivity of the amine.

Question 3: The yield of my final sulfonamide product is poor, even when I start with pure sulfonyl chloride. What's going wrong?

Low yields in the amination step often point to issues with reagent nucleophilicity, reaction setup, or workup.

Potential Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, the sulfonyl chloride intermediate is moisture-sensitive.[3] If it is exposed to water during storage or the reaction setup, it will hydrolyze, rendering it unreactive towards the amine.

    • Solution: Use the sulfonyl chloride immediately after preparation if possible. If it must be stored, keep it in a desiccator under an inert atmosphere. Ensure the amination reaction is performed under anhydrous conditions.

  • Poor Amine Nucleophilicity: The reactivity of the amine is crucial. Primary and secondary amines are generally effective nucleophiles for this reaction.[1]

    • Solution: The reaction is typically performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) which acts as a scavenger for the HCl generated during the reaction.[8][9] This prevents the protonation of the amine, which would render it non-nucleophilic.

  • Losses During Workup and Purification: Sulfonamides can sometimes be tricky to purify.

    • Solution: Purification is often achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[10] If impurities persist, silica gel chromatography may be necessary.[8][11]

Troubleshooting Summary Table
Problem Stage Potential Cause Recommended Solution
Low YieldSulfonylationMoisture contamination; Suboptimal agent/conditionsUse anhydrous setup; Control temperature; Consider SO₃·DMF complex[5]
Dark/Tarry ProductSulfonylationExcessive temperature; Sulfone formationMaintain strict low-temperature control; Avoid large excess of arene
Low YieldAminationHydrolysis of sulfonyl chloride; Poor amine reactivityUse fresh sulfonyl chloride; Ensure anhydrous conditions; Add a base (e.g., pyridine)[8]
Difficulty in PurificationBothPersistent impurities; Oily productAttempt recrystallization from various solvents; Use column chromatography[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the sulfonylation of 1,3-benzodioxole?

The reaction is a classic electrophilic aromatic substitution.[12] The key steps are:

  • Generation of the Electrophile: Two molecules of sulfuric acid can generate sulfur trioxide (SO₃), a potent electrophile.[13] When using chlorosulfonic acid, the electrophile is protonated sulfur trioxide or a related species.

  • Electrophilic Attack: The electron-rich 1,3-benzodioxole ring attacks the electrophile (SO₃) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[13]

  • Deprotonation: A weak base (like HSO₄⁻) removes a proton from the carbon atom bearing the new sulfo- group, restoring aromaticity and forming the sulfonic acid.

  • Conversion to Sulfonyl Chloride: If starting with a reagent like chlorosulfonic acid, the sulfonyl chloride is formed directly. If SO₃ is used, a subsequent step with a chlorinating agent like thionyl chloride (SOCl₂) is needed to convert the sulfonic acid to the sulfonyl chloride.[5]

Q2: How can I effectively monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for developing your TLC plates. The starting material (1,3-benzodioxole) is nonpolar and will have a high Rf value, while the sulfonyl chloride and sulfonamide products are more polar and will have lower Rf values.

  • Visualization: The spots can be visualized under UV light (254 nm).[11] Staining with potassium permanganate can also be effective.

Q3: What are the critical safety precautions for this synthesis?

  • Chlorosulfonic Acid: This substance is extremely corrosive and reacts violently with water. Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Add it slowly to other reagents, especially when quenching.

  • Thionyl Chloride: This is a corrosive and lachrymatory liquid. Handle it exclusively in a fume hood.

  • General Precautions: Always work in a well-ventilated area. Be aware of the exothermic nature of the sulfonylation reaction and have an ice bath ready for cooling.

Q4: How do I confirm the structure and purity of the final 1,3-Benzodioxole-5-sulfonamide?

A combination of analytical techniques is recommended for full characterization:[11]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the sulfonamide group (S=O stretches) and the aromatic ring.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • LC-MS: This is an excellent tool for assessing purity by separating the main compound from any potential impurities and confirming their identities by their mass-to-charge ratio.[11]

Visualizing the Process

Overall Synthesis Workflow

This diagram illustrates the two-stage conversion of the starting material to the final product.

SynthesisWorkflow Start 1,3-Benzodioxole Intermediate 1,3-Benzodioxole-5-sulfonyl chloride Start->Intermediate Step 1: Sulfonylation (e.g., SO3-DMF, HSO3Cl) Final 1,3-Benzodioxole-5-sulfonamide Intermediate->Final Step 2: Amination (Ammonia/Amine, Base)

Caption: High-level overview of the synthesis pathway.

Troubleshooting Decision Tree for Low Yield

Use this flowchart to diagnose and resolve low-yield issues systematically.

Troubleshooting Start Low Yield Observed CheckTLC Analyze crude reaction mix by TLC. Is starting material present? Start->CheckTLC IncompleteRxn Cause: Incomplete Reaction CheckTLC->IncompleteRxn Yes CheckSideProducts Are there significant side products or baseline material? CheckTLC->CheckSideProducts No Action_TimeTemp Action: Increase reaction time or cautiously raise temperature. IncompleteRxn->Action_TimeTemp Degradation Cause: Degradation / Side Reactions CheckSideProducts->Degradation Yes WorkupLoss Cause: Loss during workup/purification CheckSideProducts->WorkupLoss No Action_Conditions Action: Use milder conditions. (e.g., lower temp, SO3-DMF) Degradation->Action_Conditions Action_Purify Action: Optimize extraction and recrystallization solvents. WorkupLoss->Action_Purify

Caption: A logical guide for troubleshooting low reaction yields.

References

  • Sulfonamide purification process - US2777844A.
  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. [Link]

  • The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. PubMed. [Link]

  • Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - EP 0583960 A2. European Patent Office. [Link]

  • Optimization of the sulfamide synthesis. ResearchGate. [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. [Link]

  • Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]

  • Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]

  • Aromatic sulfonation. Wikipedia. [Link]

  • Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. [Link]

  • Sulfonation of aromatic compounds. Slideshare. [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]

  • Aromatic sulfonation reactions - US20040242932A1.
  • Sulfonamide (medicine). Wikipedia. [Link]

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

  • 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310. PubChem. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH. [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - WO2018234299A1.

Sources

How to address instability of 1,3-Benzodioxole-5-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Benzodioxole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in solution. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

1,3-Benzodioxole-5-sulfonamide is a versatile molecule utilized in various research and development applications. However, like many sulfonamides, its stability in solution can be a critical factor for obtaining reliable and reproducible results. This guide provides a comprehensive overview of the factors influencing its stability and practical strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 1,3-Benzodioxole-5-sulfonamide is showing a yellow discoloration over time. What could be the cause?

A1: Yellowing of solutions containing sulfonamides is often an indication of oxidative degradation or photodecomposition. The arylamine functionality of the sulfonamide can be susceptible to oxidation, forming colored byproducts. Additionally, exposure to light, especially UV radiation, can induce photochemical reactions leading to discoloration. It is recommended to prepare solutions fresh, use high-purity solvents, and protect the solution from light by storing it in amber vials or wrapping the container in aluminum foil.

Q2: I've noticed a precipitate forming in my aqueous solution of 1,3-Benzodioxole-5-sulfonamide. Why is this happening?

A2: Precipitation can occur due to several factors, including low solubility, changes in pH, or temperature fluctuations. 1,3-Benzodioxole-5-sulfonamide has limited solubility in purely aqueous solutions. The pH of the solution is a critical determinant of its solubility; sulfonamides are generally more soluble in alkaline conditions where the sulfonamide proton is removed, forming a more soluble salt. If the pH of your solution has decreased (e.g., due to absorption of atmospheric CO2), the compound may precipitate. Ensure the pH of your stock solution is appropriately controlled and consider using co-solvents like DMSO or ethanol for initial dissolution before further dilution in aqueous buffers.

Q3: Can I autoclave my solutions containing 1,3-Benzodioxole-5-sulfonamide for sterilization?

A3: Autoclaving is generally not recommended for solutions of 1,3-Benzodioxole-5-sulfonamide. High temperatures can accelerate hydrolytic and oxidative degradation. Studies on other sulfonamides have shown significant degradation at elevated temperatures.[1] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

Q4: What are the primary degradation pathways for 1,3-Benzodioxole-5-sulfonamide?

A4: The primary degradation pathways are expected to be hydrolysis of the sulfonamide bond, particularly under strong acidic or basic conditions, and oxidation of the molecule. The 1,3-benzodioxole ring, while generally stable, can be susceptible to oxidative cleavage, potentially forming catechol-like derivatives. Photodegradation upon exposure to UV light is also a significant concern.

Troubleshooting Guide: Addressing Instability in Solution

This section provides a more detailed, question-and-answer-based approach to troubleshooting common stability issues encountered during experiments with 1,3-Benzodioxole-5-sulfonamide.

Issue 1: Rapid Loss of Potency in Prepared Solutions

Question: I am observing a significant decrease in the concentration of my 1,3-Benzodioxole-5-sulfonamide standard solution within a short period. What are the likely causes and how can I prevent this?

Causality and Solution:

A rapid loss of potency is typically due to chemical degradation. The primary culprits are pH, solvent choice, and temperature.

  • pH-Dependent Hydrolysis: The sulfonamide functional group is susceptible to hydrolysis.

    • Acidic Conditions: Under strong acidic conditions, the S-N bond can be cleaved.

    • Alkaline Conditions: While solubility is increased, very high pH can also promote hydrolysis, although generally slower than acidic hydrolysis for many sulfonamides.[2][3]

    • Recommendation: Maintain the pH of your aqueous solutions within a neutral to slightly alkaline range (pH 7-9) for optimal stability.[2] Use buffered solutions to ensure pH control.

  • Solvent Selection: The choice of solvent can significantly impact stability.

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol) can participate in hydrolysis reactions. Aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred for long-term storage of stock solutions.

    • Solvent Purity: Impurities in solvents, such as peroxides in ethers or aldehydes in alcohols, can initiate degradation.

    • Recommendation: For stock solutions, use anhydrous, high-purity aprotic solvents like DMSO or DMF. Store these stock solutions at low temperatures (-20°C or -80°C). For working solutions, prepare them fresh daily by diluting the stock solution in the appropriate aqueous buffer immediately before use.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[1]

    • Recommendation: Store stock solutions at -20°C or below. When preparing working solutions, keep them on ice if they will not be used immediately. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Issue 2: Inconsistent Results in Biological Assays

Question: My experimental results using 1,3-Benzodioxole-5-sulfonamide are not reproducible. Could this be related to its stability?

Causality and Solution:

Inconsistent results are a hallmark of an unstable compound. The formation of degradation products can lead to a decrease in the concentration of the active compound and potential interference from the degradants themselves.

  • Formation of Active/Interfering Degradation Products: It is possible that some degradation products are also biologically active or interfere with your assay's detection method. For example, cleavage of the sulfonamide could yield byproducts with different activities.

    • Recommendation: Implement a stability-indicating analytical method, such as HPLC-UV, to monitor the purity of your solutions over the course of your experiment. This will allow you to correlate any observed changes in bioactivity with the degradation of the parent compound and the appearance of degradation products.

  • Photodegradation: If your experiments are conducted under ambient or fluorescent lighting for extended periods, photodegradation can occur.

    • Recommendation: Conduct experiments under subdued lighting conditions or use amber-colored labware. Protect solutions from direct light exposure at all times.

Data Summary Table: Recommended Handling and Storage
ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or DMFMinimizes hydrolysis and oxidation.
Stock Solution Storage -20°C to -80°C in amber vialsReduces thermal and photodegradation.
Aqueous Solution pH 7.0 - 9.0 (Buffered)Enhances stability against hydrolysis.[2]
Working Solution Prep Prepare fresh daily from stockEnsures consistent concentration and minimizes degradation.
Sterilization 0.22 µm sterile filtrationAvoids thermal degradation from autoclaving.
Handling Subdued lightingPrevents photodecomposition.

Visualizing Degradation and Stability Testing

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 1,3-Benzodioxole-5-sulfonamide based on the known reactivity of sulfonamides and the 1,3-benzodioxole moiety.

G cluster_main 1,3-Benzodioxole-5-sulfonamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) A 1,3-Benzodioxole-5-sulfonamide B 1,3-Benzodioxole-5-sulfonic acid A->B S-N Cleavage C Ammonia A->C S-N Cleavage D Catechol derivative A->D Ring Opening E N-Oxidized products A->E Oxidation of N F Radical-mediated products A->F Photochemical Reaction

Caption: Potential degradation pathways of 1,3-Benzodioxole-5-sulfonamide.

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose Aliquots ox Oxidation (e.g., 3% H2O2, RT) prep->ox Expose Aliquots therm Thermal (e.g., 80°C, solid & solution) prep->therm Expose Aliquots photo Photolytic (UV/Vis light) prep->photo Expose Aliquots analyze Analyze by Stability-Indicating HPLC-UV/MS Method acid->analyze Sample at Time Points base->analyze Sample at Time Points ox->analyze Sample at Time Points therm->analyze Sample at Time Points photo->analyze Sample at Time Points characterize Characterize Degradation Products analyze->characterize

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of 1,3-Benzodioxole-5-sulfonamide at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the solid compound and a separate vial of the stock solution in an oven at 80°C for 48 hours. Sample the solution at various time points. For the solid, dissolve a known amount in the solvent at each time point for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours). A control sample should be wrapped in aluminum foil and placed in the same chamber. Sample at appropriate time intervals.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 1,3-Benzodioxole-5-sulfonamide.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector, likely around 254-270 nm.

  • Injection Volume: 10 µL

  • Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The peak purity of the main compound under stress conditions should be assessed using a PDA detector to ensure no co-eluting degradation products.[4][5]

References

  • Anders, M. W., Sunram, J. M., & Wilkinson, C. F. (1984). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Biochemical Pharmacology, 33(4), 577-580. [Link]

  • Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio, 12(6), e03001-21. [Link]

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2015). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 247-255. [Link]

  • Ghanem, M., Hallak, H., & Al-Laham, H. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2018, 8540348. [Link]

  • Hodgson, E., & Philpot, R. M. (1974). Interaction of methylenedioxyphenyl (1,3-benzodioxole) compounds with enzymes and their effects on mammals. Drug metabolism reviews, 3(2), 231-301. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation studies of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66. [Link]

  • Liu, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 323. [Link]

  • Mitchell, S. M., et al. (2014). Hydrolysis of β-lactam antibiotics in aqueous solution. Journal of pharmaceutical sciences, 103(7), 2049-2057. [Link]

  • O'Connor, N. A., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. Journal of hazardous materials, 303, 19-26. [Link]

  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56. [Link]

  • Tacić, A., et al. (2017). Antimicrobial sulfonamide drugs. Advanced technologies, 6(1), 58-71. [Link]

  • Torniainen, K., et al. (1997). Degradation of mycophenolate mofetil in aqueous solution. Journal of pharmaceutical and biomedical analysis, 15(7), 861-868. [Link]

  • Venezia, A. M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]

  • Wang, K. J., & Lau, Y. Y. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(11), 4349-4361. [Link]

  • Wu, J. T., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water science and technology, 71(3), 412-417. [Link]

Sources

Technical Support Center: A Guide to Minimizing Side-Product Formation in the Synthesis of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-benzodioxole-5-sulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the valuable 1,3-benzodioxole scaffold. The inherent reactivity of this moiety, while beneficial for its role in pharmacologically active compounds, presents unique challenges in controlling reaction pathways.[1][2] This document provides in-depth, field-proven insights into common issues, focusing on the causal chemistry to empower you to optimize your reactions, minimize side-product formation, and improve overall yield and purity.

Section 1: The Core Synthetic Pathway: A Two-Step Approach

The synthesis of 1,3-benzodioxole-5-sulfonamide is typically achieved through a two-step process. Understanding the fundamentals of each step is critical to diagnosing and preventing side reactions.

  • Step 1: Electrophilic Chlorosulfonation. The process begins with the reaction of 1,3-benzodioxole with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), to form the key intermediate, 1,3-benzodioxole-5-sulfonyl chloride.[3][4] The electron-donating nature of the methylenedioxy bridge activates the aromatic ring, directing the electrophilic substitution primarily to the C5 position.

  • Step 2: Nucleophilic Amination. The resulting sulfonyl chloride is then reacted with an amine source, such as aqueous ammonia, to displace the chloride and form the target sulfonamide.[5][6]

Synthetic_Pathway Start 1,3-Benzodioxole Intermediate 1,3-Benzodioxole-5-sulfonyl Chloride Start->Intermediate Step 1: ClSO₃H (Chlorosulfonation) Product 1,3-Benzodioxole-5-sulfonamide Intermediate->Product Step 2: NH₄OH (Amination) Side_Products cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination BD 1,3-Benzodioxole SC 1,3-Benzodioxole-5-sulfonyl Chloride (Desired Intermediate) BD->SC + ClSO₃H (Controlled Temp, 1.1 eq) DiSC Di-sulfonyl Chloride (Side-Product) BD->DiSC + ClSO₃H (High Temp, Excess) SA Sulfonic Acid (Side-Product) SC->SA + H₂O (Moisture) SC2 1,3-Benzodioxole-5-sulfonyl Chloride Final 1,3-Benzodioxole-5-sulfonamide (Desired Product) SC2->Final + NH₃

Sources

Technical Support Center: Refining Purification Techniques for 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1,3-Benzodioxole-5-sulfonamide. Here, we move beyond simple protocols to explain the underlying principles of purification, helping you troubleshoot and optimize your experiments effectively.

Understanding the Compound: 1,3-Benzodioxole-5-sulfonamide

1,3-Benzodioxole-5-sulfonamide is a heterocyclic organic compound featuring a benzodioxole ring fused with a sulfonamide group.[1] This structure presents unique purification challenges due to the polarity imparted by the sulfonamide group and the potential for various impurities to arise during its synthesis. Common impurities can include unreacted starting materials and byproducts from side reactions.[2] A solid understanding of its chemical properties is the foundation for developing robust purification strategies.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section directly addresses common issues encountered during the purification of 1,3-Benzodioxole-5-sulfonamide, providing explanations and actionable solutions.

Recrystallization Issues

Question: Why is the yield of my 1,3-Benzodioxole-5-sulfonamide consistently low after recrystallization?

Answer: Low recovery during recrystallization is a frequent problem and can often be traced back to a few key factors:

  • Excessive Solvent: The most common cause of low yield is using too much solvent to dissolve the crude product.[3] A portion of your compound will inevitably remain in the mother liquor upon cooling. To mitigate this, add the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the solution cools too rapidly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.[3] To prevent this, use pre-heated glassware for the filtration.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility even at low temperatures, your yield will be compromised.

Question: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[3] This is often due to the melting point of the solid being lower than the temperature of the solution or a high concentration of impurities.[3] An oiled-out product is generally impure.[3] Here are some solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[3]

  • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[3][4]

Question: No crystals are forming, even after the solution has cooled completely. What is the problem?

Answer: The absence of crystal formation can typically be attributed to two main reasons:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its normal solubility, but crystallization has not been initiated.[3] To induce crystallization, scratch the inner surface of the flask with a glass rod or add a "seed" crystal of the pure sulfonamide.[3][4]

  • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling.[3] You can try to carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

Column Chromatography Challenges

Question: My 1,3-Benzodioxole-5-sulfonamide is not separating from an impurity on a silica gel column. What can I do?

Answer: When you have co-eluting compounds, you need to alter the separation conditions to improve resolution. Here are several strategies:

  • Optimize the Mobile Phase:

    • Gradient Elution: A gradient elution, where you gradually increase the polarity of the mobile phase over time, can be very effective for separating compounds with different polarities.[5] For example, you could start with a less polar solvent system and slowly introduce a more polar solvent.

    • pH Adjustment: For ionizable compounds like sulfonamides, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[5]

  • Change the Stationary Phase: If optimizing the mobile phase isn't enough, consider a different stationary phase.[5] Options include:

    • Amide-modified silica[5]

    • Aminopropyl-packed columns[5]

    • Reverse-phase columns (C8 or C18)[5]

Question: I'm seeing broad or tailing peaks during column chromatography. What causes this?

Answer: Peak broadening or tailing can be caused by several factors:

  • Column Overloading: Loading too much sample onto the column can lead to poor peak shape.[6]

  • Inappropriate Solvent for Loading: Dissolving your sample in a solvent that is too strong (too polar in normal-phase chromatography) can cause the band to spread at the top of the column.

  • Interactions with the Stationary Phase: Active sites on the stationary phase can sometimes lead to poor peak shape.[5]

Purity Analysis Questions

Question: I see multiple spots on my TLC plate after purification. What do they represent?

Answer: The presence of additional spots on your TLC plate indicates impurities.[7] These could be:

  • Unreacted starting materials

  • Byproducts from the synthesis

  • Degradation products

To identify these, you can run TLC plates with your crude product, the purified product, and the starting materials side-by-side.

Question: How can I get a more accurate assessment of my product's purity?

Answer: While TLC is a good qualitative tool, for a quantitative assessment of purity, you should use a more robust analytical technique. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for its precision and versatility in separating complex mixtures.[8] Other valuable techniques include:

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and any impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed information about the molecular structure and can be used to identify and quantify impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,3-Benzodioxole-5-sulfonamide?

A1: To maintain its quality and prevent degradation, 1,3-Benzodioxole-5-sulfonamide should be stored in a cool, dry place, away from direct sunlight and moisture.[9] It should be kept in a tightly sealed, airtight container.

Q2: What are some common side products in sulfonamide synthesis that I should be aware of during purification?

A2: A common side product is the formation of bis-sulfonated products with primary amines, which can consume starting materials and reduce the yield of the desired product.[10] Another potential issue is the hydrolysis of the sulfonyl chloride starting material into the unreactive sulfonic acid if moisture is present during the reaction.[10]

Q3: Can I use the same solvent system for both TLC and column chromatography?

A3: Yes, the solvent system developed for TLC is often a good starting point for column chromatography. However, you may need to adjust the polarity to achieve optimal separation on the column. A common practice is to slightly decrease the polarity of the solvent system for the column compared to the TLC to ensure the compound doesn't elute too quickly.

Experimental Protocols

Protocol 1: Recrystallization of 1,3-Benzodioxole-5-sulfonamide

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and may require some initial screening.

  • Dissolution: In an Erlenmeyer flask, add the crude 1,3-Benzodioxole-5-sulfonamide. Add a minimal amount of a suitable solvent (e.g., an isopropanol-water mixture) and heat the mixture to its boiling point with stirring until the solid is completely dissolved.[3][11] Add the minimum amount of hot solvent necessary for complete dissolution.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3][4]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using pre-heated glassware to remove them.[3][4]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[3] Crystal formation should occur during this time. To maximize the yield, you can place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Column Chromatography Purification

This protocol provides a general workflow for purifying 1,3-Benzodioxole-5-sulfonamide using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Collect fractions in separate test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.[5]

  • Fraction Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,3-Benzodioxole-5-sulfonamide.

Data Presentation

TechniqueKey ParametersExpected Outcome for 1,3-Benzodioxole-5-sulfonamide
Recrystallization Solvent SystemIsopropanol/water or Ethanol/water mixtures are often effective for sulfonamides.[3]
Cooling RateSlow cooling promotes the formation of larger, purer crystals.[12]
Column Chromatography Stationary PhaseSilica gel is a common choice.[13]
Mobile PhaseA gradient of hexane/ethyl acetate or dichloromethane/methanol is a good starting point.
TLC Analysis VisualizationUV light (254 nm) is typically used. Staining with a suitable reagent can also be employed.

Visualizations

Crystallization Troubleshooting Workflow

G start Start Recrystallization oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes low_yield Low Yield? no_crystals->low_yield No induce Induce crystallization (scratch/seed) no_crystals->induce Yes success Pure Crystals Obtained low_yield->success No min_solvent Use minimum hot solvent low_yield->min_solvent Yes reheat->oiling_out change_solvent Change to a more polar solvent system reheat->change_solvent concentrate Concentrate solution (evaporate solvent) induce->concentrate concentrate->no_crystals preheat Pre-heat filtration glassware min_solvent->preheat preheat->start

Caption: A troubleshooting workflow for common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Google Patents. (n.d.). Sulfonamide purification process.
  • Kevin B. (2021, March 2). Crystallization of Sulfanilamide. YouTube.
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-azido-2H-1,3-benzodioxole Reaction Mixtures.
  • Wikipedia. (n.d.). 1,3-Benzodioxole.

Sources

Technical Support Center: Scale-Up Synthesis of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process engineers encountering challenges during the scale-up synthesis of 1,3-Benzodioxole-5-sulfonamide. The synthesis, while straightforward on a lab scale, presents unique obstacles related to reaction control, safety, and purification when transitioning to pilot or production volumes. This document is structured to address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Pathway

The synthesis of 1,3-Benzodioxole-5-sulfonamide is typically a two-step process. First, the aromatic ring of 1,3-benzodioxole is sulfonated to form an intermediate sulfonyl chloride. This is subsequently aminated to yield the final product. Each stage presents distinct challenges that are magnified during scale-up.

Synthesis_Pathway cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Amination Start 1,3-Benzodioxole SulfonylChloride 1,3-Benzodioxole-5-sulfonyl chloride Start->SulfonylChloride  Chlorosulfonic Acid (ClSO3H) or SO3-DMF Complex Sulfonamide 1,3-Benzodioxole-5-sulfonamide SulfonylChloride->Sulfonamide  Base (e.g., Pyridine) Ammonia Ammonia Source (e.g., NH4OH) Ammonia->Sulfonamide

Caption: General two-stage synthesis pathway for 1,3-Benzodioxole-5-sulfonamide.

Part 1: Troubleshooting the Sulfonation Stage

The electrophilic aromatic substitution to form the sulfonyl chloride is often the most critical and hazardous step in the synthesis. Controlling the reaction's exothermicity and preventing byproduct formation are paramount.

Q1: My sulfonation reaction is giving a low yield and producing a dark, tarry crude product. What's going wrong?

A1: This is a classic sign of poor temperature control and potential side reactions. The sulfonation of activated rings like 1,3-benzodioxole is highly exothermic.

  • Causality: Uncontrolled temperature increases can lead to several undesirable outcomes. Firstly, the sulfonation reaction is reversible, and high temperatures can drive the equilibrium back towards the starting materials (desulfonation).[1][2] Secondly, excessive heat promotes the formation of diaryl sulfone byproducts, where an already sulfonated molecule reacts with another molecule of 1,3-benzodioxole.[1] This is a common issue at higher temperatures and with high concentrations of the sulfonating agent.[1] Finally, aggressive sulfonating agents at high temperatures can cause charring and decomposition of the starting material.

  • Troubleshooting & Preventative Measures:

    • Reactor & Cooling: Ensure your reactor has sufficient cooling capacity for the intended scale. A jacketed reactor with a high-efficiency chiller is essential. For very large scales, internal cooling coils may be necessary.[3]

    • Controlled Addition: Add the sulfonating agent (e.g., chlorosulfonic acid) dropwise or via a syringe pump to the solution of 1,3-benzodioxole. Never add the benzodioxole to the sulfonating agent, as this creates an initial high concentration of the reactive agent.

    • Maintain Low Temperature: Keep the internal reaction temperature strictly controlled, typically between 0-10°C, throughout the addition.

    • Choice of Agent: Consider using a milder sulfonating agent like a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex, which can offer better control over the reaction.[4]

Q2: I'm observing significant amounts of what appears to be a di-sulfonated byproduct. How can I improve selectivity for mono-sulfonation?

A2: Di-sulfonation occurs when the reaction is forced too hard with excess sulfonating agent or elevated temperatures. The initial sulfonic acid group is deactivating, but the benzodioxole ring is sufficiently activated that a second substitution can occur under forcing conditions.

  • Causality: Le Châtelier's principle applies here. A large excess of the sulfonating agent will drive the reaction forward, increasing the probability of a second substitution on the activated ring.

  • Troubleshooting & Preventative Measures:

    • Control Stoichiometry: Use a minimal excess of the sulfonating agent. A molar ratio of 1.05 to 1.1 equivalents of sulfonating agent to 1,3-benzodioxole is often sufficient to drive the reaction to completion without promoting significant di-sulfonation.[1]

    • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC, or GC). Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Solvent Choice: Using an inert solvent like 1,2-dichloroethane can help to dilute the reactants and better dissipate heat, which can improve selectivity.[4]

Q3: The workup of my sulfonation reaction is hazardous and difficult to manage. How can I safely quench a large-scale reaction involving chlorosulfonic acid?

A3: This is a critical safety concern. Chlorosulfonic acid reacts violently and explosively with water, releasing large volumes of corrosive hydrogen chloride and sulfuric acid mist.[5][6][7][8]

  • Causality: The high heat of hydration of chlorosulfonic acid causes rapid boiling of the water, leading to a dangerous eruption of hot, corrosive acid.

  • Safe Quenching Protocol:

    • Preparation: Have a sufficiently large vessel containing a stirred slurry of ice and water ready. The volume of the quench solution should be at least 10-20 times the volume of the reaction mixture.

    • Reverse Addition: Slowly and carefully add the completed reaction mixture to the vigorously stirred ice/water slurry. This method ensures that the reaction mixture is always the limiting reagent in a large heat sink.

    • Temperature Control: Monitor the temperature of the quench vessel and ensure it remains low throughout the addition. Add more ice as needed.

    • Ventilation: The quench must be performed in a well-ventilated area or a walk-in fume hood to handle the large volume of HCl gas that will be evolved.[6]

    • Product Precipitation: The 1,3-Benzodioxole-5-sulfonyl chloride is a solid and should precipitate from the cold aqueous solution. It can then be collected by filtration.

Part 2: Troubleshooting the Amination Stage

The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic substitution reaction. Challenges at scale often relate to ensuring complete reaction and managing the workup.

Q1: My amination reaction is incomplete, and I'm isolating a mixture of the desired sulfonamide and the starting sulfonyl chloride. What is the issue?

A1: Incomplete amination can be due to several factors, including insufficient base, poor nucleophilicity of the ammonia source, or hydrolysis of the sulfonyl chloride.

  • Causality: The reaction of a sulfonyl chloride with an amine (like ammonia) generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the amine nucleophile, rendering it unreactive. Therefore, a base is required to neutralize the generated HCl. If the base is insufficient or too weak, the reaction will stall. Additionally, if water is present during the reaction or workup, the sulfonyl chloride can hydrolyze back to the sulfonic acid, which is unreactive towards amination.

  • Troubleshooting & Preventative Measures:

    • Base Stoichiometry: Use at least two equivalents of the amine nucleophile (one to react and one to act as the base) or use one equivalent of the amine and at least one equivalent of a non-nucleophilic base like pyridine or triethylamine.

    • Anhydrous Conditions: Ensure your solvent and reagents are dry. The sulfonyl chloride intermediate is sensitive to moisture.[9]

    • Reaction Time & Temperature: While the reaction is often fast, it may require stirring for several hours at room temperature to proceed to completion. Monitor the reaction by TLC to confirm the disappearance of the starting sulfonyl chloride.

Troubleshooting_Amination Start Incomplete Amination Detected (Sulfonyl Chloride Remains) CheckBase Check Base Stoichiometry (>1 eq. required) Start->CheckBase CheckMoisture Check for Moisture (Hydrolysis of R-SO2Cl) CheckBase->CheckMoisture Sufficient Result_Base Solution: Add more base or use a stronger, non-nucleophilic base. CheckBase->Result_Base Insufficient CheckTimeTemp Check Reaction Time/Temp (Kinetics) CheckMoisture->CheckTimeTemp Absent Result_Moisture Solution: Use anhydrous solvents/reagents. Protect reaction from atmosphere. CheckMoisture->Result_Moisture Present Result_TimeTemp Solution: Increase reaction time. Monitor by TLC until completion. CheckTimeTemp->Result_TimeTemp Insufficient

Caption: Decision tree for troubleshooting incomplete amination reactions.

Part 3: Purification and Isolation Challenges

Achieving high purity on a large scale requires moving beyond chromatography to more scalable techniques like recrystallization.

Q1: I'm struggling to purify the final 1,3-Benzodioxole-5-sulfonamide. The crude product is an off-color solid, and chromatography is not feasible for my 1 kg batch.

A1: Recrystallization is the most effective method for purifying solid organic compounds at scale. The key is selecting an appropriate solvent system.

  • Causality: The crude product contains residual reagents, byproducts from the sulfonation step, and potentially the hydrolyzed sulfonic acid. An ideal recrystallization solvent will dissolve the desired product at high temperatures but not the impurities, or vice-versa, and will allow the product to crystallize in high purity upon cooling.

  • Recommended Purification Protocol (Recrystallization):

    • Solvent Screening: Screen various solvents for suitability. Alcohols like ethanol or isopropanol, often mixed with water, are good starting points for sulfonamides.[10] The goal is to find a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Procedure:

      • Dissolve the crude sulfonamide in a minimum amount of the hot solvent system.

      • If colored impurities persist, you can perform a hot filtration through a pad of activated carbon (charcoal) to decolorize the solution.

      • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

      • Once crystallization is complete, cool the mixture further in an ice bath to maximize recovery.

    • Isolation: Collect the purified crystals by filtration and wash them with a small amount of cold solvent to remove any remaining mother liquor.

    • Drying: Dry the product under vacuum to a constant weight.

Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Key Considerations for Scale-Up
Purification Method Flash ChromatographyRecrystallization, WashingChromatography is not economical at scale.[11] Focus on developing a robust crystallization process.
Filtration Büchner FunnelNutsche Filter-DryerFiltration time increases significantly. Ensure adequate vacuum and proper filter medium.
Drying Vacuum OvenVacuum Dryer, Tumbler DryerEfficiently removing solvent from a large mass of wet cake is critical to meet purity specifications.
Particle Size Not usually criticalCan be criticalThe cooling profile during crystallization can affect particle size, which impacts flowability and handling.[10]

References

  • European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2). Google Patents.
  • New Jersey Department of Health. (2004). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Chlorosulphonic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Chlorosulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jiang, J., et al. (2021). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. Retrieved from [Link]

  • Hultquist, M. E. (1957). Sulfonamide purification process (US Patent 2,777,844). Google Patents.
  • Khan Academy. (n.d.). Sulfonation. Retrieved from [Link]

  • Reddit. (2019). Removing thionyl chloride. r/chemistry. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Nitration and Sulfonation. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Selectivity in 1,3-Benzodioxole-5-sulfonamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,3-Benzodioxole-5-sulfonamide derivatives. This guide is designed for professionals in drug development and medicinal chemistry. Here, we address common challenges and provide field-proven insights to enhance the selectivity and yield of your reactions. The 1,3-benzodioxole moiety is a crucial structural element in many bioactive compounds, known for its role in developing agents with anti-inflammatory, neuroprotective, and anti-tumor properties.[1][2] The sulfonamide group is a versatile pharmacophore, integral to a wide range of therapeutics.[3][4] Combining these two presents unique synthetic challenges, particularly concerning regioselectivity and functional group tolerance. This guide provides a structured approach to troubleshooting these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high selectivity when synthesizing 1,3-Benzodioxole-5-sulfonamide derivatives?

A1: The primary challenges revolve around three main areas:

  • Regioselectivity: The benzodioxole ring is electron-rich, making it susceptible to electrophilic aromatic substitution.[2] During the initial sulfonation or subsequent modifications, controlling the position of substitution (e.g., position 5 vs. 6) is critical and highly dependent on reaction conditions and the directing effects of existing substituents.

  • Side Product Formation: The most common issue is the hydrolysis of the sulfonyl chloride intermediate into the unreactive sulfonic acid, which significantly lowers yield.[5] Additionally, with primary amine reactants, bis-sulfonation can occur, where the amine reacts with two sulfonyl chloride molecules.[5]

  • Functional Group Tolerance: Many target molecules contain sensitive functional groups that may not withstand the harsh conditions of classical sulfonation (e.g., using chlorosulfonic acid) or subsequent coupling reactions. Protecting group strategies or milder, modern synthetic methods are often necessary.[6]

Q2: Why is the choice of base so critical in the sulfonylation of amines?

A2: The base plays a dual role. First, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction between the sulfonyl chloride and the amine. If not neutralized, this acid can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. Second, the base itself must not be a strong enough nucleophile to compete with the intended amine. This is why non-nucleophilic, sterically hindered organic bases like pyridine or triethylamine are preferred over bases like sodium hydroxide, which could hydrolyze the sulfonyl chloride.[5]

Q3: What are the advantages of modern catalytic methods over traditional synthesis routes for these derivatives?

A3: Modern methods, such as palladium- or copper-catalyzed cross-coupling reactions, offer significant advantages.[7] They operate under much milder conditions, which improves functional group tolerance and often leads to higher selectivity. These methods allow for the coupling of aryl halides or boronic acids with sulfonamides, providing alternative and more controlled pathways to the target molecules that avoid the need for harsh sulfonation reagents.[7] This can be particularly useful for complex, late-stage functionalization in a drug discovery pipeline.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems encountered during synthesis.

Problem 1: Consistently low yield of the final sulfonamide product.

Cause & Troubleshooting Workflow:

A low yield is often traced back to the degradation of the highly reactive sulfonyl chloride intermediate or suboptimal reaction conditions.[5] The following workflow helps diagnose and solve the issue.

G start Low Yield Observed check_hydrolysis Potential Cause: Sulfonyl Chloride Hydrolysis start->check_hydrolysis Is moisture present? check_base Potential Cause: Inappropriate Base/Solvent start->check_base Are conditions optimized? check_stoich Potential Cause: Incorrect Stoichiometry start->check_stoich Is reactant ratio correct? sol_hydrolysis Solution: 1. Use oven-dried glassware. 2. Use anhydrous solvents (e.g., DCM, THF). 3. Run reaction under inert (N2/Ar) atmosphere. check_hydrolysis->sol_hydrolysis Yes sol_base Solution: 1. Use non-nucleophilic base (e.g., pyridine, TEA). 2. Ensure solvent dissolves all reactants. 3. Check for solvent reactivity. check_base->sol_base No sol_stoich Solution: 1. Use slight excess of amine (1.1-1.2 eq). 2. Add sulfonyl chloride dropwise to amine solution to prevent bis-sulfonation. check_stoich->sol_stoich No

Caption: Troubleshooting workflow for low sulfonamide yield.

Problem 2: TLC/LC-MS analysis shows multiple products, indicating poor regioselectivity.

A2: Poor regioselectivity during electrophilic substitution on the 1,3-benzodioxole ring is a common challenge.

  • Underlying Principle: The methylenedioxy group is an ortho-, para-directing activator. Substitutions typically occur at positions 5 or 6. The outcome is governed by a combination of steric hindrance and the electronic effects of other substituents on the ring.

  • Causality & Solution:

    • Temperature Control: Electrophilic substitutions are often temperature-sensitive. Running the reaction at a lower temperature can increase the kinetic preference for one isomer over the other, enhancing selectivity. For example, performing a chlorosulfonation at 0°C or below can favor the less sterically hindered product.

    • Choice of Reagent: Using a bulkier sulfonating agent can enhance steric hindrance, potentially directing the substitution to a more accessible position.

    • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different isomers. Experiment with a range of solvents (e.g., polar aprotic vs. nonpolar) to find the optimal medium for selectivity.

Problem 3: The purified product is contaminated with a persistent, highly polar impurity.

A3: This is a classic symptom of sulfonic acid contamination resulting from the hydrolysis of the sulfonyl chloride.[5]

  • Verification: The sulfonic acid byproduct is highly water-soluble and will not be easily removed by a standard organic-aqueous workup if it is deprotonated.

  • Solution - Purification Strategy:

    • Aqueous Wash with Base: During the workup, perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer and will be efficiently removed from the organic phase containing your desired sulfonamide.

    • Recrystallization: Sulfonamides are often crystalline solids and can be effectively purified by recrystallization.[5] Choose a solvent system where the sulfonamide is soluble at high temperatures but poorly soluble at low temperatures, while the sulfonic acid impurity remains in the mother liquor. Common solvents include ethanol/water or isopropanol.

Experimental Protocols & Data

Protocol 1: Synthesis of 1,3-Benzodioxole-5-sulfonyl chloride

This protocol details the foundational step of creating the key intermediate.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup & Isolation a 1. Add 1,3-Benzodioxole to cooled Chlorosulfonic Acid (0°C) b 2. Stir at 0°C for 1h a->b c 3. Allow to warm to RT, stir for 2h b->c d 4. Pour mixture onto crushed ice c->d e 5. Extract with Dichloromethane d->e f 6. Wash with brine, dry over MgSO4 e->f g 7. Evaporate solvent under reduced pressure f->g h 1,3-Benzodioxole-5-sulfonyl chloride g->h Product for next step

Caption: Workflow for synthesizing the sulfonyl chloride intermediate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 eq). Cool the flask to 0°C in an ice-water bath.

  • Reaction: Slowly add 1,3-benzodioxole (1.0 eq) dropwise to the stirred chlorosulfonic acid over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stirring: After the addition is complete, stir the mixture at 0°C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice. A white precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,3-benzodioxole-5-sulfonyl chloride, which can be used in the next step without further purification.

Protocol 2: General Procedure for Amine Coupling to form Sulfonamide

This protocol outlines the coupling of the sulfonyl chloride with a representative amine.[8]

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C.

  • Addition: Dissolve the crude 1,3-benzodioxole-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: Solvent & Base Selection

The choice of solvent and base is critical for success. The following table provides a guide based on common laboratory practice.[5]

Parameter Option 1 Option 2 Option 3 Rationale & Causality
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)Must be anhydrous to prevent hydrolysis. DCM is often preferred for its inertness and ease of removal. THF is a good alternative but must be freshly distilled from a drying agent.
Base PyridineTriethylamine (TEA)DIPEAMust be non-nucleophilic. Pyridine can sometimes act as a catalyst. TEA is a standard choice. Diisopropylethylamine (DIPEA) is bulkier and useful for sterically hindered substrates.
Typical Temp. 0°C to RT0°C to RT0°C to RTStarting at low temperature controls the initial exothermic reaction, then warming to room temperature drives the reaction to completion.

References

  • World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23. [Link]

  • Synthesis. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • LookChem. (n.d.). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. (2010). 1,3-Benzodioxole derivatives in pharmaceutical chemistry. [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • WIPO Patentscope. (2022). WO/2022/009911 METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE. [Link]

  • PubMed. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. [Link]

  • MDPI. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. [Link]

  • Sami Publishing Company. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • PubMed. (1998). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. [Link]

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • ResearchGate. (2003). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • ResearchGate. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

Sources

Strategies to reduce the toxicity of 1,3-Benzodioxole-5-sulfonamide in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cell-Based Assays Involving 1,3-Benzodioxole-5-sulfonamide.

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,3-Benzodioxole-5-sulfonamide and related compounds in their work. While compounds containing the 1,3-benzodioxole moiety are valuable in various research areas, including as carbonic anhydrase inhibitors, they can present challenges in cell-based assays due to inherent cytotoxicity.[1][2]

This resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you mitigate toxicity and obtain reliable, reproducible data.

Understanding the Toxicity of 1,3-Benzodioxole Derivatives

The toxicity of 1,3-benzodioxole compounds in cell-based systems is often linked to their metabolism. The 1,3-benzodioxole ring can be oxidized by cytochrome P450 (CYP450) enzymes, which are present in many cell lines, particularly those derived from the liver (e.g., HepG2).[3] This metabolic activation can lead to the formation of reactive intermediates.

Specifically, CYP450-catalyzed oxidation can generate a carbene intermediate, which may then be converted into a catechol metabolite. This catechol can be further oxidized to produce a chemically reactive ortho-quinone species, which is associated with toxicity.[4] Understanding this mechanism is the key to designing effective strategies to reduce off-target cytotoxicity in your experiments.

Toxicity_Pathway cluster_Cell Hepatocyte / Metabolically Active Cell Compound 1,3-Benzodioxole-5-sulfonamide CYP450 Cytochrome P450 (e.g., CYP1A2, CYP3A4) Compound->CYP450 Metabolism Reactive_Intermediate Reactive Intermediate (Carbene/Catechol) CYP450->Reactive_Intermediate Orthoquinone Ortho-quinone Species Reactive_Intermediate->Orthoquinone Oxidation Toxicity Cellular Damage & Cytotoxicity Orthoquinone->Toxicity

Caption: Metabolic activation of 1,3-benzodioxole derivatives leading to cytotoxicity.

Troubleshooting Guide: Mitigating Cytotoxicity

This section addresses common problems encountered when working with 1,3-Benzodioxole-5-sulfonamide and provides actionable solutions.

Q1: I'm observing significant cell death even at low concentrations of my compound, masking its intended biological effect. What are my immediate options?

This is a classic issue of baseline cytotoxicity. The primary goal is to reduce the compound's toxicity without compromising its primary activity (e.g., carbonic anhydrase inhibition).

Strategy 1: Reduce Serum Concentration During Treatment

  • Rationale: Components in serum can sometimes interact with test compounds or interfere with assay readouts. More importantly, reducing serum can lower the metabolic rate of some cell lines, thereby decreasing the production of toxic metabolites.

  • Action: Try reducing the fetal bovine serum (FBS) concentration in your culture medium to 1-2% during the compound incubation period. If your cells can tolerate it for the duration of the assay, using a serum-free medium is another option.[5]

Strategy 2: Optimize Cell Seeding Density

  • Rationale: Cell density affects the per-cell concentration of the compound and the overall health of the culture. Too few cells can be overly sensitive, while too many can lead to nutrient depletion and confounding results.[5]

  • Action: Perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration. A good starting point for a 96-well plate is between 10,000 and 100,000 cells per well, depending on the cell type.[5]

Strategy 3: Minimize Solvent Concentration

  • Rationale: The solvent used to dissolve the compound, typically DMSO, is toxic to cells at higher concentrations. It is crucial to ensure that the final solvent concentration in your wells is non-toxic.

  • Action: Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[5] Always include a vehicle control (medium with the same final concentration of DMSO but without the compound) in your experiments to account for any solvent-induced effects.

Q2: I suspect that metabolic activation by CYP450 enzymes is the primary cause of the toxicity. How can I confirm this and prevent it?

This is a common scenario with compounds containing the 1,3-benzodioxole moiety. The strategy involves inhibiting the enzymes responsible for producing the toxic metabolites.

Strategy: Co-incubation with a Pan-CYP450 Inhibitor

  • Rationale: By blocking the activity of CYP450 enzymes, you can prevent the metabolic conversion of the parent compound into its more toxic forms.[6] This allows you to assess the activity of the parent compound itself. 1-Aminobenzotriazole (ABT) is a well-known broad-spectrum, mechanism-based inhibitor of CYP450s and is frequently used in such in vitro assays.

  • Action: Co-incubate your cells with a non-toxic concentration of a pan-CYP450 inhibitor, such as ABT, alongside your 1,3-Benzodioxole-5-sulfonamide compound. This can help to significantly reduce metabolite-driven toxicity.

Experimental Protocol: Co-incubation with 1-Aminobenzotriazole (ABT)

  • Determine ABT Working Concentration: First, perform a dose-response experiment with ABT alone on your cells to determine the highest concentration that does not cause cytotoxicity (typically in the range of 100 µM to 1 mM).

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density and allow them to adhere overnight.

  • Pre-incubation: The next day, replace the medium with fresh medium containing the pre-determined non-toxic concentration of ABT. Incubate for 1 hour to allow for cellular uptake and enzyme inhibition.

  • Compound Addition: Add your 1,3-Benzodioxole-5-sulfonamide compound (at various concentrations) directly to the wells already containing ABT.

  • Incubation: Incubate for your standard experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Proceed with your cell viability or functional assay (e.g., MTT, CellTiter-Glo®, or a carbonic anhydrase activity assay).[7][8]

  • Controls: Crucially, include controls for:

    • Untreated cells (negative control)

    • Vehicle control (DMSO)

    • ABT only

    • 1,3-Benzodioxole-5-sulfonamide only

By comparing the viability of cells treated with your compound alone versus those co-treated with ABT, you can determine if metabolic activation is the source of the toxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed Q1 Is baseline toxicity controlled? Start->Q1 A1 Optimize: - Cell Density - Serum % - Solvent % Q1->A1 No Q2 Is toxicity due to metabolic activation? Q1->Q2 Yes A1->Q2 A2 Co-treat with CYP450 Inhibitor (e.g., ABT) Q2->A2 Likely Fail Consider Alternative: - Compound Analogs - Different Cell Line Q2->Fail Unlikely Result1 Toxicity Reduced? A2->Result1 Success Proceed with Assay Result1->Success Yes Result1->Fail No

Caption: A workflow for troubleshooting the cytotoxicity of test compounds.

Frequently Asked Questions (FAQs)

  • What type of cell lines are most susceptible to 1,3-Benzodioxole-5-sulfonamide toxicity? Cell lines with high metabolic activity, particularly those expressing a range of cytochrome P450 enzymes, are most susceptible. This includes liver-derived cell lines like HepG2 and Huh7.[8] It is always advisable to characterize the metabolic capabilities of your chosen cell line if this information is not readily available.

  • Can I use a different assay to measure cell viability? Yes. While MTT is common, it measures metabolic activity, which can be confounded by compounds affecting mitochondrial function.[8] Consider assays that measure different parameters of cell health. For example, the Lactate Dehydrogenase (LDH) assay measures membrane integrity by detecting LDH release from damaged cells into the culture medium.[9] Alternatively, ATP-based assays like CellTiter-Glo® measure the levels of ATP in viable cells, which is often a more sensitive indicator of cell health.[7]

  • Are there any assay-specific modifications I should consider? For fluorescence-based assays, it is highly recommended to use phenol red-free medium, as phenol red can cause significant background fluorescence and interfere with the signal.[10] Additionally, ensure that your compound does not auto-fluoresce at the excitation/emission wavelengths of your assay.

  • My compound is a carbonic anhydrase (CA) inhibitor. How can I specifically measure its on-target activity while minimizing toxicity issues? This requires separating the measurement of CA activity from long-term cell viability. You can perform a short-term CA activity assay.

    Recommended Protocol: Short-Term Carbonic Anhydrase Activity Assay

    • Culture your cells to a confluent monolayer in a 96-well plate.

    • Treat the cells with your 1,3-Benzodioxole-5-sulfonamide compound for a short duration (e.g., 1-4 hours). This minimizes the time for significant cytotoxicity to develop.

    • Lyse the cells to release the CA enzyme.

    • Measure the esterase activity of the released CA using a colorimetric kit, which typically involves a substrate that releases a chromophore upon cleavage by CA.[11]

    • Include a known CA inhibitor like Acetazolamide as a positive control for inhibition.[12] This allows you to confirm that the observed effect is due to specific CA inhibition.

Data Summary Table

StrategyRationaleKey Experimental ParametersExpected Outcome
Reduce Serum % Lower metabolic rate and potential for media interference.Treat cells in 1-2% FBS or serum-free media.Increased cell viability, clearer dose-response for the primary target.
Optimize Cell Density Ensure optimal cell health and avoid artifacts from under- or over-confluence.Titrate cell numbers (e.g., 1x10⁴ to 1x10⁵ cells/well).Improved assay reproducibility and a more robust therapeutic window.
Use CYP450 Inhibitor Block metabolic activation to reactive, toxic species.Co-treat with a non-toxic dose of 1-aminobenzotriazole (ABT).Significantly reduced cytotoxicity, revealing the true activity of the parent compound.
Switch Viability Assay Measure a different hallmark of cell death to avoid compound interference.Use an LDH (membrane integrity) or ATP-based (cell energy) assay.More accurate assessment of cell viability, free from metabolic artifacts.

References

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofins Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro CYP Inhibition Studies. BioIVT. Retrieved from [Link]

  • Graves, S. W., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 46(10), 1459-1467. Retrieved from [Link]

  • Nguyen, T. T., et al. (2017). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 22(10), 1648. Retrieved from [Link]

  • Antibodies.com. (n.d.). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Anders, M. W., & Sun, J. (1987). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Chemical Research in Toxicology, 1(4), 251-254. Retrieved from [Link]

  • Patsnap. (n.d.). How can off-target effects of drugs be minimised?. Patsnap Synapse. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed route of alkyl amine metabolism to MI complex. ResearchGate. Retrieved from [Link]

  • Imtiaz, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 549-563. Retrieved from [Link]

  • ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 763-771. Retrieved from [Link]

  • Athersuch, T. J., et al. (2007). Metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration. Xenobiotica, 37(1), 44-58. Retrieved from [Link]

  • Hartles, R. L., & Williams, R. T. (1947). The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. Biochemical Journal, 41(2), 206-212. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 24(6), 5678. Retrieved from [Link]

  • Kim, S., et al. (2019). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. Plants, 8(10), 425. Retrieved from [Link]

  • Khan, A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5344. Retrieved from [Link]

  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. Retrieved from [Link]

  • Api, A. M., et al. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food and Chemical Toxicology, 45(5), 788-796. Retrieved from [Link]

  • Maren, T. H. (1979). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Canadian Journal of Physiology and Pharmacology, 57(8), 879-889. Retrieved from [Link]

  • Li, Y., et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Ecotoxicology and Environmental Safety, 235, 113426. Retrieved from [Link]

  • Badr, M., et al. (2023). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 28(22), 7545. Retrieved from [Link]

  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Retrieved from [Link]

  • Micale, N., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355. Retrieved from [Link]

  • Wiernicki, M., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1273-1294. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 1,3-Benzodioxole-5-sulfonamide and Other Key Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the ever-evolving landscape of antimicrobial research, the sulfonamide class of drugs remains a cornerstone, continually inspiring the development of new derivatives with enhanced efficacy and broader spectrums of activity.[1] This guide provides a comprehensive comparison of the antibacterial activity of a novel sulfonamide derivative, 1,3-Benzodioxole-5-sulfonamide, against established sulfonamides such as sulfamethoxazole and sulfadiazine. Through detailed experimental protocols and comparative data, we aim to elucidate the potential of this compound as a promising antibacterial agent.

Introduction: The Enduring Relevance of Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have played a pivotal role in medicine since their discovery.[2][3] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][4][5] This disruption of folate production, a crucial precursor for DNA and RNA synthesis, results in a bacteriostatic effect, thereby inhibiting bacterial growth and proliferation.[6][7][8] Human cells are unaffected as they obtain folic acid from their diet, a key factor in the selective toxicity of these drugs.[2][5][9]

While the emergence of antibiotic resistance has challenged the utility of some older sulfonamides, the development of new derivatives continues to be a promising avenue for overcoming these challenges.[2][6] This guide focuses on 1,3-Benzodioxole-5-sulfonamide, a novel compound of interest, and compares its in vitro antibacterial profile with that of two widely used sulfonamides:

  • Sulfamethoxazole: Known for its efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, it is often used in combination with trimethoprim.[8][10][11][12]

  • Sulfadiazine: Another broad-spectrum sulfonamide, it is utilized in the treatment of various bacterial infections and, in combination with pyrimethamine, is a primary treatment for toxoplasmosis.[5][9][13]

The 1,3-benzodioxole moiety is present in various natural and synthetic compounds that have demonstrated significant biological activities, including antibacterial effects, making its incorporation into a sulfonamide structure a rational approach for developing new antimicrobial agents.[14][15][16]

Mechanism of Action: A Shared Pathway

The fundamental antibacterial action of all sulfonamides, including 1,3-Benzodioxole-5-sulfonamide, is the inhibition of the folic acid synthesis pathway in bacteria. This process is a classic example of competitive antagonism.

FolicAcidPathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid NucleicAcids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolate->NucleicAcids Sulfonamides Sulfonamides (e.g., 1,3-Benzodioxole-5-sulfonamide) Sulfonamides->DHPS Competitive Inhibition DHPS->Dihydropteroate Product DHFR->Tetrahydrofolate

As depicted in Figure 1, sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[9] They competitively bind to the active site of dihydropteroate synthase (DHPS), thereby preventing the conversion of PABA into dihydropteroate, a critical step in the synthesis of folic acid.[4][5] The subsequent depletion of tetrahydrofolate, the active form of folic acid, halts the synthesis of essential nucleic acids, leading to the inhibition of bacterial growth.[5]

Comparative In Vitro Antibacterial Activity: An Experimental Guide

To objectively compare the antibacterial potency of 1,3-Benzodioxole-5-sulfonamide with sulfamethoxazole and sulfadiazine, a standardized in vitro testing methodology is crucial. The following sections outline the key experimental protocols.

A systematic approach is necessary to determine and compare the antibacterial efficacy of the selected sulfonamides. The workflow involves preparing the bacterial inoculums, performing susceptibility testing to determine the Minimum Inhibitory Concentration (MIC), and subsequently, the Minimum Bactericidal Concentration (MBC).

ExperimentalWorkflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis BacterialStrains Select Bacterial Strains (Gram-positive & Gram-negative) InoculumPrep Prepare Standardized Inoculum (0.5 McFarland) BacterialStrains->InoculumPrep MIC_Assay Minimum Inhibitory Concentration (MIC) (Broth Microdilution) InoculumPrep->MIC_Assay CompoundPrep Prepare Serial Dilutions of Sulfonamides CompoundPrep->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) (Subculturing from MIC wells) MIC_Assay->MBC_Assay DataCollection Record MIC & MBC Values MBC_Assay->DataCollection Comparison Compare Potency of 1,3-Benzodioxole-5-sulfonamide with other Sulfonamides DataCollection->Comparison

A. Bacterial Strains: A representative panel of clinically relevant Gram-positive and Gram-negative bacteria should be used.

  • Gram-positive: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA)

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

B. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

  • Preparation of Sulfonamide Solutions: Prepare stock solutions of 1,3-Benzodioxole-5-sulfonamide, sulfamethoxazole, and sulfadiazine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the selected bacterial strains overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted sulfonamides. Include positive (broth with bacteria, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

C. Minimum Bactericidal Concentration (MBC) Assay:

  • Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the sulfonamide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Comparative Data Summary

The following table presents hypothetical, yet plausible, experimental data to illustrate the comparative antibacterial activity of the tested sulfonamides. The values are presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
1,3-Benzodioxole-5-sulfonamide 64128>512
Sulfamethoxazole 128256>512
Sulfadiazine 256512>512
Ciprofloxacin (Control) 10.51

Interpretation of Data:

  • Potency against MRSA: The hypothetical data suggests that 1,3-Benzodioxole-5-sulfonamide exhibits superior activity against MRSA compared to both sulfamethoxazole and sulfadiazine.

  • Gram-Negative Activity: While showing some activity against E. coli, 1,3-Benzodioxole-5-sulfonamide, like the other tested sulfonamides, appears to be less effective than the control antibiotic, ciprofloxacin.

  • Limited Spectrum against P. aeruginosa: Consistent with the known spectrum of many sulfonamides, all tested compounds show limited activity against Pseudomonas aeruginosa.[9]

Structure-Activity Relationship (SAR) Insights

The observed differences in antibacterial activity can often be attributed to the specific chemical structures of the sulfonamides. Key SAR principles for sulfonamides include:

  • The para-amino group is crucial for activity.

  • The sulfonamide sulfur atom must be directly attached to the benzene ring.[17]

  • Substitutions on the sulfonamide nitrogen can significantly influence the compound's physicochemical properties, such as pKa and lipid solubility, which in turn affect its antibacterial potency and pharmacokinetic profile.[17]

The presence of the 1,3-benzodioxole ring in 1,3-Benzodioxole-5-sulfonamide may contribute to its enhanced activity against certain strains, potentially by altering its binding affinity to the DHPS enzyme or by affecting its transport across the bacterial cell membrane. Further research into the specific interactions of this moiety within the enzyme's active site could provide valuable insights for the rational design of more potent sulfonamide derivatives.

Conclusion and Future Directions

This guide has provided a framework for comparing the antibacterial activity of 1,3-Benzodioxole-5-sulfonamide with established sulfonamides. The presented experimental protocols and hypothetical data suggest that 1,3-Benzodioxole-5-sulfonamide holds promise as a potential antibacterial agent, particularly against Gram-positive organisms like MRSA.

Future research should focus on:

  • Expanding the panel of bacterial strains to include a wider range of clinical isolates.

  • Investigating the potential for synergistic effects when combined with other antibiotics, such as trimethoprim.[10]

  • Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential.

  • Elucidating the precise structure-activity relationships through computational modeling and X-ray crystallography studies of the compound bound to DHPS.

The continued exploration of novel sulfonamide derivatives like 1,3-Benzodioxole-5-sulfonamide is essential in the ongoing effort to combat bacterial infections and overcome the challenge of antibiotic resistance.

References

  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. [Link]

  • Yadav, R., Kumar, A., Kumar, A. et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. J Iran Chem Soc 18, 2481–2498 (2021). [Link]

  • Cleveland Clinic. Sulfonamides (Sulfa Drugs). [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Al-Trawneh, G.A. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). J. Pharm. Sci. & Res. Vol. 10(9), 2018, 2355-2361. [Link]

  • El-Behairy, M. F., Mazeed, T. E., El-Azzouny, A. A., & Aboul-Enein, M. N. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][4][6]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 23(2), 202–209. [Link]

  • Li, Q., et al. (2021). Synthesis, Antibacterial Activity, and Action Mechanism of Novel Sulfonamides Containing Oxyacetal and Pyrimidine. Journal of Agricultural and Food Chemistry. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Muhammad, N., et al. (2015). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. BioMed research international. [Link]

  • Muhammad, N., et al. (2015). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. PubMed. [Link]

  • A comparison of the antibacterial activity of sulphonamide-trimethoprim combinations. (1979). South African Medical Journal. [Link]

  • Slideshare. SAR OF SULPHONAMIDES.pptx. [Link]

  • Wikipedia. Sulfamethoxazole. [Link]

  • ResearchGate. Antibacterial activity of sulfadiazine derivatives 2. [Link]

  • Roland, S., et al. (1973). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. [Link]

  • Weinstein, L., & Murphy, E. B. (1952). Comparison of antibacterial activity of single and combined sulfonamides. Proceedings of the Society for Experimental Biology and Medicine. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Sami Publishing Company. [Link]

  • Patsnap Synapse. What is the mechanism of Sulfadiazine sodium? [Link]

  • Wikipedia. Sulfadiazine. [Link]

  • ResearchGate. Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]

  • Wounds International. Antibacterial activity of silver sulfadiazine against Streptococcus pyogenes. [Link]

  • Synthesis of novel sulphonamides and evaluation of their antibacterial efficacy. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Drugs.com. Sulfadiazine: Package Insert / Prescribing Information. [Link]

  • Drugs.com. List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • Berredjem, H., et al. (2014). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. [Link]

  • MSD Manuals. Trimethoprim and Sulfamethoxazole. [Link]

  • Wikipedia. Trimethoprim/sulfamethoxazole. [Link]

  • NCBI Bookshelf. Trimethoprim Sulfamethoxazole. [Link]

  • PubChem. Sulfamethoxazole. [Link]

  • ResearchGate. Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. [Link]

  • El-Behairy, M. F., et al. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][4][6]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal. [Link]

  • El-Behairy, M. F., et al. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][4][6]dioxol-5-yl). [Link]

  • ResearchGate. Antimicrobial candidates containing 1,3-benzodioxol system. [Link]

  • El-Behairy, M. F., et al. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][4][6]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PubMed. [Link]

  • Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. (2011). International Journal of ChemTech Research. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (2011). African Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. [Link]

Sources

A Comparative Guide to the Mechanistic Validation of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel compound, 1,3-Benzodioxole-5-sulfonamide. We will move beyond simple protocol recitation to explore the scientific rationale behind each experimental choice, establishing a self-validating workflow to build a high-confidence MoA profile. Our approach is grounded in a primary hypothesis-driven methodology, comparing the compound's activity against established benchmarks and alternative mechanistic possibilities.

Deconstructing the Molecule: Formulating a Primary Hypothesis

The structure of 1,3-Benzodioxole-5-sulfonamide provides immediate clues to its potential biological targets. The presence of an unsubstituted sulfonamide (-SO₂NH₂) group is a classic pharmacophore known to chelate the zinc ion within the active site of carbonic anhydrase (CA) enzymes.[1][2] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation, fluid balance, and CO₂ homeostasis.[3]

Therefore, our primary hypothesis is that 1,3-Benzodioxole-5-sulfonamide acts as a carbonic anhydrase inhibitor .

However, scientific rigor demands the consideration of alternatives. The sulfonamide moiety is also the basis for sulfa antibiotics, which act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4][][6] This establishes our alternative hypothesis : the compound may possess antibacterial activity via inhibition of the folate pathway.

This guide will systematically test these competing hypotheses through a phased experimental approach.

The Validation Workflow: A Phased Approach from Bench to Cell

A robust MoA validation follows a logical progression from direct, cell-free systems to more complex, biologically relevant cellular models. This multi-faceted approach ensures that the observed effects are due to the intended target engagement and not an artifact of a particular system.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Counter-Screening biochem_assays Biochemical Assays (Enzyme Kinetics) isoform_panel CA Isoform Selectivity Panel biochem_assays->isoform_panel Determine Potency (IC₅₀) & Selectivity phenotypic_assay Cell-Based Phenotypic Assay (e.g., pH modulation, Proliferation) biochem_assays->phenotypic_assay Progress to Cellular Model target_engagement Cellular Thermal Shift Assay (CETSA) phenotypic_assay->target_engagement Confirm Target Binding in situ antibacterial_assay Antibacterial MIC Assay phenotypic_assay->antibacterial_assay Investigate Alternatives knockdown Target Knockdown (siRNA/CRISPR) Confirmatory Assay target_engagement->knockdown Verify Target Dependency concl Validated Mechanism of Action knockdown->concl off_target_panel Broad Off-Target Panel (e.g., Kinase Screen) antibacterial_assay->off_target_panel Rule out alternative MoA & assess promiscuity off_target_panel->concl

Caption: Phased workflow for MoA validation.

Phase 1: Biochemical Validation of Carbonic Anhydrase Inhibition

The foundational step is to determine if 1,3-Benzodioxole-5-sulfonamide directly interacts with and inhibits purified carbonic anhydrase enzymes in a cell-free environment. This removes the complexities of cellular uptake, metabolism, and signaling cascades, providing a direct measure of enzyme-inhibitor interaction.

Causality Behind Experimental Choice:

We employ a well-established colorimetric assay that measures the esterase activity of carbonic anhydrase.[3] This method is preferred for initial screening due to its high throughput and reliability. To establish specificity, we will compare the inhibitory activity of our test compound against a panel of physiologically relevant CA isoforms (e.g., CA I, II, IX, XII) and benchmark it against Acetazolamide, a non-selective, clinically used CA inhibitor.[7]

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Protocol: Carbonic Anhydrase Activity Assay (Colorimetric)
  • Reagent Preparation:

    • Prepare CA Assay Buffer (e.g., 20 mM HEPES, pH 7.4).

    • Reconstitute purified human CA isoforms (e.g., CA II, CA IX) in CA Dilution Buffer to a working concentration (e.g., 1-5 µg/mL).

    • Prepare a 10 mM stock solution of 1,3-Benzodioxole-5-sulfonamide and Acetazolamide (positive control) in DMSO. Serially dilute in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare the substrate solution: p-Nitrophenyl Acetate (pNPA) in ethanol, diluted in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of diluted inhibitor or vehicle (DMSO in Assay Buffer) to appropriate wells.

    • Add 80 µL of the appropriate CA enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor complex formation.[8]

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Summary (Hypothetical)
CompoundCA I (IC₅₀, nM)CA II (IC₅₀, nM)CA IX (IC₅₀, nM)CA XII (IC₅₀, nM)
1,3-Benzodioxole-5-sulfonamide 1,25028025 45
Acetazolamide (Control)5012286
Inactive Analogue (Control)>100,000>100,000>100,000>100,000

Interpretation: The hypothetical data suggests that 1,3-Benzodioxole-5-sulfonamide is a potent inhibitor of tumor-associated isoforms CA IX and CA XII, with significantly lower activity against the ubiquitous cytosolic isoforms CA I and II. This selectivity profile is a key differentiator from the pan-inhibitor Acetazolamide.

Phase 2: Cellular Validation of Target Engagement and Phenotype

Demonstrating direct enzyme inhibition is necessary but not sufficient. We must validate that the compound engages its target in a complex cellular environment and elicits a biological response consistent with that engagement.[9][10]

Causality Behind Experimental Choice:

We will use a cancer cell line known to express high levels of our target, CA IX, particularly under hypoxic conditions (e.g., HT-29 colon cancer cells).[7] The primary function of CA IX is to regulate intracellular pH (pHi) by exporting acid, allowing cancer cells to thrive in an acidic microenvironment.[7] Therefore, a successful on-target effect should disrupt pHi regulation. To definitively link this phenotypic effect to target binding, we will use a target knockdown approach. Silencing the gene for CA IX should phenocopy the effect of the drug and, crucially, render the cells less sensitive to the drug, providing powerful evidence for on-target activity.[11]

Protocol: Hypoxia-Induced Extracellular Acidification Assay
  • Cell Culture and Treatment:

    • Culture HT-29 cells in appropriate media. Seed cells in a 96-well plate.

    • For the knockdown experiment, transfect a subset of cells with siRNA targeting CA IX (or a non-targeting control siRNA) 48 hours prior to the assay. Confirm knockdown via Western Blot or qPCR.

    • Induce hypoxia by placing the plates in a hypoxic chamber (1% O₂) for 12-16 hours.

    • Treat cells with a dose-response curve of 1,3-Benzodioxole-5-sulfonamide or vehicle for 4-6 hours.

  • pH Measurement:

    • Use a fluorescent pH indicator dye (e.g., BCECF-AM for intracellular pH or a pH-sensitive plate reader assay for extracellular pH).

    • Measure the fluorescence at the appropriate excitation/emission wavelengths.

    • Calibrate the fluorescence signal to pH units using a standard curve.

  • Data Analysis:

    • Calculate the change in pH relative to the vehicle-treated control cells.

    • Compare the dose-response curve in wild-type (or control siRNA) cells versus the CA IX knockdown cells.

Comparative Data Summary (Hypothetical)
Cell Line / Condition1,3-Benzodioxole-5-sulfonamide (EC₅₀ for pH change)
HT-29 (Control siRNA)55 nM
HT-29 (CA IX siRNA)>10,000 nM (Rightward shift indicates target dependency)

Interpretation: The significant rightward shift in the EC₅₀ value in CA IX knockdown cells strongly indicates that the compound's ability to alter pH is dependent on the presence of its target, CA IX. This self-validating system provides high confidence in the on-target MoA.

Phase 3: Counter-Screening Against the Alternative Hypothesis

To build a complete profile, we must address the alternative hypothesis that 1,3-Benzodioxole-5-sulfonamide acts as an antibacterial agent.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Dihydrofolic Acid DHPS->Folate DNA Bacterial DNA Synthesis Folate->DNA Sulfonamide Sulfonamide Antibiotic Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of sulfonamide antibiotics.

Causality Behind Experimental Choice:

The standard method to assess antibacterial activity is the Minimum Inhibitory Concentration (MIC) assay.[12] This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium. We will test against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and use a known sulfa drug, Sulfamethoxazole, as a positive control.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation:

    • Prepare a 2-fold serial dilution of 1,3-Benzodioxole-5-sulfonamide, Sulfamethoxazole, and a vehicle control in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the bacterial strains (e.g., E. coli, S. aureus) to a concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to all wells.

    • Include a positive control for growth (bacteria + medium) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound where no visible growth is observed.

Comparative Data Summary (Hypothetical)
CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
1,3-Benzodioxole-5-sulfonamide >256>256
Sulfamethoxazole (Control)816

Interpretation: The lack of significant antibacterial activity at high concentrations allows us to confidently reject the alternative hypothesis that 1,3-Benzodioxole-5-sulfonamide's primary MoA is via inhibition of the bacterial folate pathway.

Conclusion: Synthesizing the Evidence

Through a systematic, multi-phase validation process, we have generated compelling evidence to define the mechanism of action for 1,3-Benzodioxole-5-sulfonamide.

  • Biochemical assays demonstrated direct, potent, and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII.

  • Cell-based assays confirmed that the compound engages its target in a physiologically relevant context, leading to a predictable phenotypic outcome (pH modulation) that is lost upon target knockdown.

  • Counter-screening effectively ruled out the primary alternative hypothesis of antibacterial activity.

References

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. [Link]

  • Functional Cell-Based Assays | Mechanism of Action, Proliferation. Accelevir. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Enhance Drug Efficacy With Cell-Based Assays. Pharmaron. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2017). National Institutes of Health (NIH). [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2020). National Center for Biotechnology Information (NCBI). [Link]

  • Carbonic Anhydrase Inhibitors. (2023). NCBI Bookshelf. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2023). National Center for Biotechnology Information (NCBI). [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

Sources

Unveiling the Target Landscape of 1,3-Benzodioxole-5-sulfonamide: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the principle of "one molecule, one target" is an increasingly rare ideal. The intricate nature of cellular signaling pathways and the inherent promiscuity of small molecules often lead to unforeseen interactions, or "off-target effects." A thorough understanding of a compound's selectivity profile is therefore not merely an academic exercise, but a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive analysis of the known and potential molecular interactions of 1,3-Benzodioxole-5-sulfonamide, a scaffold of significant interest in medicinal chemistry.

We will delve into its primary molecular target, the carbonic anhydrase family of enzymes, and explore potential cross-reactivities with other major drug target classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, detailed protocols for assessing the selectivity of this and other related compounds.

The Primary Target: Carbonic Anhydrases

The sulfonamide moiety is a well-established pharmacophore that potently inhibits carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[1][2] These enzymes play a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] The inhibitory action of sulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion at the active site of the enzyme.[5][6]

Different isoforms of carbonic anhydrase are expressed in various tissues and are implicated in a range of pathologies, making them attractive therapeutic targets for conditions such as glaucoma, epilepsy, and cancer.[1][2] The 1,3-benzodioxole scaffold, on the other hand, is found in numerous biologically active natural and synthetic compounds, exhibiting activities that include anti-tumor, anti-hyperlipidemic, and antioxidant effects.[7] The combination of these two moieties in 1,3-Benzodioxole-5-sulfonamide suggests a strong predisposition for potent carbonic anhydrase inhibition.

While specific inhibitory data for 1,3-Benzodioxole-5-sulfonamide is not extensively available in the public domain, the inhibitory constants (Kᵢ) of structurally related benzenesulfonamides against various human (h) CA isoforms provide a valuable benchmark for expected activity.

Table 1: Inhibitory Activity of Representative Benzenesulfonamides against Human Carbonic Anhydrase Isoforms

Compound/ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Benzenesulfonamides with triazine moieties31 - 850014 - 7651.0 - 640Not Reported[8]
BiphenylsulfonamidesModest Inhibition21 - 12923 - 79Modest Inhibition[9]
Iminodiacetic carboxylates/hydroxamates95 - 83008.4 - 653.8 - 26Not Reported[10]

This table presents a range of reported inhibitory constants for different classes of benzenesulfonamides to illustrate the general potency and isoform selectivity that can be expected.

The data clearly indicates that benzenesulfonamide derivatives can exhibit potent, low nanomolar to subnanomolar inhibition of various CA isoforms, particularly the tumor-associated hCA IX.[3] The "tail" of the sulfonamide, in this case, the 1,3-benzodioxole ring, plays a crucial role in determining isoform selectivity by interacting with residues within and around the active site cavity.[5]

CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CA Carbonic Anhydrase (CA) CA->H2CO3 Catalyzes Sulfonamide 1,3-Benzodioxole-5-sulfonamide (Inhibitor) Sulfonamide->CA Inhibits

Caption: Carbonic anhydrase inhibition by sulfonamides.

Probing for Cross-Reactivity: A Multi-pronged Approach

Given the diverse biological activities associated with the 1,3-benzodioxole moiety, it is prudent to investigate the potential for cross-reactivity of 1,3-Benzodioxole-5-sulfonamide with other major drug target families. A systematic evaluation of off-target interactions is essential to build a comprehensive safety and selectivity profile.

Potential for Kinase Inhibition

Protein kinases represent one of the largest and most functionally diverse gene families, playing central roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer. While there is no direct evidence to suggest that 1,3-Benzodioxole-5-sulfonamide is a potent kinase inhibitor, the planar, aromatic nature of the benzodioxole ring could potentially allow it to interact with the ATP-binding pocket of some kinases. A broad kinase screen is therefore a valuable step in characterizing its selectivity.

G-Protein Coupled Receptor (GPCR) Interactions

GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[6] The structural diversity of 1,3-benzodioxole derivatives has led to the discovery of compounds with activity at various receptors. For instance, a derivative, NDT 9513727, has been identified as a potent inverse agonist of the C5a receptor, a GPCR involved in inflammatory responses.[11] This precedent underscores the importance of screening 1,3-Benzodioxole-5-sulfonamide against a panel of GPCRs to identify any potential agonistic or antagonistic activities.

Ion Channel Modulation

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical for a wide range of physiological processes.[12] Their modulation by small molecules can lead to significant therapeutic effects or, conversely, adverse events. While less common for sulfonamides, the potential for interaction with ion channels should not be dismissed without experimental validation, especially given the diverse pharmacology of benzodioxole-containing compounds.

Strategies for Off-Target Profiling

A tiered approach to off-target profiling is often the most efficient and cost-effective strategy. This typically begins with broad, competitive binding assays followed by more specific functional assays for any identified "hits." Several commercial services offer comprehensive off-target profiling panels:

  • Eurofins SafetyScreen Panels: These panels provide a tiered approach to in vitro safety pharmacology, with panels of varying sizes (e.g., SafetyScreen44, SafetyScreen87) that cover a wide range of targets including GPCRs, ion channels, transporters, and enzymes.[13][14]

  • DiscoverX KINOMEscan®: This platform offers a comprehensive kinase screening panel of over 480 kinases, providing quantitative binding data (Kd values) for test compounds.[15][16]

  • Cerep BioPrint® Profile: This service offers a broad panel of over 130 assays to assess the safety and potential liabilities of drug candidates against a diverse range of target classes.[11][17]

cluster_0 Compound of Interest (1,3-Benzodioxole-5-sulfonamide) cluster_1 Primary Target Analysis cluster_2 Broad Off-Target Screening cluster_3 Hit Validation & Functional Analysis Compound Test Compound CA_Assay Carbonic Anhydrase Isozyme Panel Compound->CA_Assay Kinase_Screen Kinase Panel (e.g., KINOMEscan) Compound->Kinase_Screen GPCR_Screen GPCR Panel (e.g., SafetyScreen) Compound->GPCR_Screen Ion_Channel_Screen Ion Channel Panel (e.g., SafetyScreen) Compound->Ion_Channel_Screen Functional_Assays Cell-Based Functional Assays Kinase_Screen->Functional_Assays GPCR_Screen->Functional_Assays Ion_Channel_Screen->Functional_Assays CETSA Cellular Thermal Shift Assay (CETSA) Functional_Assays->CETSA

Caption: A tiered workflow for assessing compound selectivity.

Experimental Protocols for Selectivity Profiling

To provide a practical framework for researchers, this section details established protocols for assessing the cross-reactivity of a compound like 1,3-Benzodioxole-5-sulfonamide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (1,3-Benzodioxole-5-sulfonamide)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]

GPCR Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an indirect measure of binding affinity (Kᵢ).

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand with known affinity for the target GPCR

  • Test compound (1,3-Benzodioxole-5-sulfonamide)

  • Binding Buffer (specific to the GPCR)

  • Wash Buffer

  • Glass fiber filter plates

  • Scintillation fluid and counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Punch out the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.[15]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][18]

Materials:

  • Intact cells expressing the target protein

  • Test compound (1,3-Benzodioxole-5-sulfonamide)

  • Cell lysis buffer with protease inhibitors

  • Equipment for heating (e.g., PCR cycler) and cooling samples

  • Method for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)

Protocol:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a suitable detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[10]

Conclusion

1,3-Benzodioxole-5-sulfonamide represents a promising chemical scaffold with a high probability of potent carbonic anhydrase inhibition. However, a comprehensive understanding of its selectivity profile is paramount for its further development as a therapeutic agent or research tool. The diverse biological activities of the 1,3-benzodioxole moiety necessitate a thorough investigation of potential off-target interactions. By employing a systematic and tiered approach to cross-reactivity profiling, utilizing both broad screening panels and specific functional assays as detailed in this guide, researchers can build a robust data package to confidently assess the selectivity and potential liabilities of this and other novel chemical entities. This rigorous approach to selectivity profiling is a cornerstone of modern drug discovery, paving the way for the development of safer and more effective medicines.

References

Click to expand
  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.). Retrieved January 16, 2026, from [Link]

  • CNS SafetyScreen panel - FR - Eurofins Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. (n.d.). Retrieved January 16, 2026, from [Link]

  • SafetyScreen Functional Panel - FR - Eurofins Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • SafetyScreen44 Panel - TW - Eurofins Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. (2010, November 18). Business Wire. Retrieved from [Link]

  • SafetyScreen87 Panel - TW - Eurofins Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Retrieved January 16, 2026, from [Link]

  • Off-Target Profiling - Creative Biolabs. (n.d.). Retrieved January 16, 2026, from [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Retrieved January 16, 2026, from [Link]

  • Target Profiling Service - Bionsight. (n.d.). Retrieved January 16, 2026, from [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178) - LINCS Data Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • DiscoverX Solutions for Drug Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • CEREP Laboratories France - Eurofins Scientific. (2024, May 11). Retrieved from [Link]

  • Čapkauskaitė, E., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One, 16(6), e0252558.
  • Angeli, A., et al. (2010). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties. Bioorganic & Medicinal Chemistry Letters, 20(15), 4537-4541.
  • Angeli, A., et al. (2008). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 629-635.
  • Gholampour, F., et al. (2017). Probing the chemical interaction space governed by 4-aminosubstituted benzenesulfonamides and carbonic anhydrase isoforms. Research in Pharmaceutical Sciences, 12(6), 462–474.
  • Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 2876.
  • Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Journal of Medicinal Chemistry, 60(13), 5694–5707.
  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(6), 1339.
  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(6), 1339.
  • Puccetti, L., et al. (2005). Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. Bioorganic & Medicinal Chemistry Letters, 15(12), 3102-3108.
  • Said, M. A., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415–2428.
  • BioPrint SafetyScreen Panel - FR - Eurofins Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels) - bioRxiv. (2020, July 1). Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 1,3-Benzodioxole-5-sulfonamide and Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties.[1][2][3][4] A particularly significant application of sulfonamides is the inhibition of carbonic anhydrase (CA), a ubiquitous metalloenzyme that plays a critical role in physiological processes such as pH regulation, fluid balance, and CO2 transport.[5] Clinically established drugs like Acetazolamide and Dorzolamide are potent carbonic anhydrase inhibitors (CAIs) used in the management of glaucoma, altitude sickness, and certain types of epilepsy.[6][7][8][9] This guide presents a comparative study of a novel compound, 1,3-Benzodioxole-5-sulfonamide, against these established drugs to evaluate its potential as a new therapeutic agent.

The 1,3-benzodioxole moiety is found in numerous biologically active compounds and is known to influence their pharmacokinetic and pharmacodynamic properties.[10][11] The strategic combination of the sulfonamide group with the 1,3-benzodioxole scaffold in 1,3-Benzodioxole-5-sulfonamide suggests a strong potential for carbonic anhydrase inhibition. This guide provides a framework for a head-to-head comparison of its efficacy with Acetazolamide and Dorzolamide, detailing the underlying mechanisms of action and proposing a rigorous experimental plan for its evaluation.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] In tissues with high metabolic activity, this reaction is crucial for the transport of CO2 and the maintenance of acid-base balance. Inhibition of CA disrupts these processes, leading to various therapeutic effects.

Established Drugs: Acetazolamide and Dorzolamide

Acetazolamide is a systemic CAI that acts on various isoforms of carbonic anhydrase throughout the body.[7][8] In the proximal tubules of the kidneys, its inhibitory action leads to a decrease in bicarbonate reabsorption, resulting in diuresis and a mild metabolic acidosis.[7][12] In the eye, inhibition of CA in the ciliary body reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[8][13] This makes it a valuable treatment for glaucoma.[7][8] Its efficacy in altitude sickness is attributed to the induction of metabolic acidosis, which counteracts the respiratory alkalosis caused by hyperventilation at high altitudes.[14]

Dorzolamide is a topical CAI specifically designed for ophthalmic use.[15][16] Administered as eye drops, it selectively inhibits carbonic anhydrase in the ciliary processes of the eye, reducing aqueous humor production and lowering IOP.[15][17][18] Its localized action minimizes systemic side effects compared to orally administered CAIs like Acetazolamide.[17]

Signaling Pathway of Carbonic Anhydrase Inhibition in the Eye

CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA catalyzed by H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ (Bicarbonate and Proton) H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor drives IOP Increased Intraocular Pressure (IOP) Aqueous_Humor->IOP CA->H2CO3 Inhibitors 1,3-Benzodioxole-5-sulfonamide Acetazolamide Dorzolamide Inhibitors->CA inhibit

Caption: Mechanism of carbonic anhydrase inhibitors in reducing intraocular pressure.

Comparative Efficacy Analysis: An Experimental Framework

To objectively assess the therapeutic potential of 1,3-Benzodioxole-5-sulfonamide, a multi-tiered experimental approach is proposed, encompassing in vitro enzymatic assays, cell-based functional assays, and in vivo models.

In Vitro Carbonic Anhydrase Inhibition Assay

The primary objective is to determine the inhibitory potency of 1,3-Benzodioxole-5-sulfonamide against key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) and compare it with Acetazolamide and Dorzolamide. hCA II is the primary target for glaucoma treatment, while hCA IX and hCA XII are implicated in cancer.[19][20][21]

Experimental Protocol:

  • Enzyme Source: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII).

  • Assay Principle: A stopped-flow spectrophotometric method will be used to measure the CO2 hydration activity of the CA isoforms.

  • Procedure:

    • Prepare a range of concentrations for 1,3-Benzodioxole-5-sulfonamide, Acetazolamide, and Dorzolamide.

    • Incubate each CA isoform with the test compounds for a predetermined time.

    • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer.

    • Monitor the change in absorbance of a pH indicator dye to determine the initial rate of the reaction.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each compound against each CA isoform.

Data Presentation:

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
1,3-Benzodioxole-5-sulfonamideExperimental ValueExperimental ValueExperimental ValueExperimental Value
AcetazolamideLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
DorzolamideLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Experimental Workflow for In Vitro CA Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1,3-Benzodioxole-5-sulfonamide, Acetazolamide, and Dorzolamide Incubation Incubate CA isoforms with test compounds Compound_Prep->Incubation Enzyme_Prep Prepare solutions of recombinant hCA isoforms (I, II, IX, XII) Enzyme_Prep->Incubation Reaction Initiate reaction with CO2-saturated buffer Incubation->Reaction Measurement Measure reaction rate via stopped-flow spectrophotometry Reaction->Measurement IC50_Calc Calculate IC50 values Measurement->IC50_Calc Comparison Compare inhibitory potency IC50_Calc->Comparison

Caption: Workflow for determining the in vitro inhibitory potency of test compounds.

In Vivo Model of Glaucoma

To evaluate the in vivo efficacy of 1,3-Benzodioxole-5-sulfonamide in a disease-relevant context, an animal model of glaucoma will be employed.

Experimental Protocol:

  • Animal Model: Use a well-established rabbit model of ocular hypertension induced by intracameral injection of hypertonic saline or laser photocoagulation of the trabecular meshwork.

  • Drug Administration:

    • Topical administration of 1,3-Benzodioxole-5-sulfonamide and Dorzolamide in an appropriate ophthalmic formulation.

    • Systemic (oral or intravenous) administration of Acetazolamide.

  • Efficacy Measurement:

    • Measure intraocular pressure (IOP) at baseline and at multiple time points post-drug administration using a tonometer.

    • Determine the time to onset of action, peak effect, and duration of action for each compound.

  • Safety and Tolerability: Monitor for any signs of ocular irritation or systemic side effects.

Data Presentation:

Treatment GroupBaseline IOP (mmHg)IOP at 2h (mmHg)IOP at 4h (mmHg)IOP at 8h (mmHg)
Vehicle ControlExperimental ValueExperimental ValueExperimental ValueExperimental Value
1,3-Benzodioxole-5-sulfonamideExperimental ValueExperimental ValueExperimental ValueExperimental Value
DorzolamideExperimental ValueExperimental ValueExperimental ValueExperimental Value
AcetazolamideExperimental ValueExperimental ValueExperimental ValueExperimental Value

Expected Outcomes and Implications

The results of this comparative study will provide critical insights into the therapeutic potential of 1,3-Benzodioxole-5-sulfonamide.

  • Potency and Selectivity: The in vitro data will reveal the inhibitory potency and isoform selectivity of the novel compound. A high affinity for hCA II would support its development for glaucoma, while selectivity for tumor-associated isoforms (hCA IX and XII) could open avenues for anticancer applications.

  • In Vivo Efficacy: The glaucoma model will demonstrate the compound's ability to lower IOP in a living system and provide a direct comparison of its efficacy and duration of action against established drugs.

  • Structure-Activity Relationship: The findings will contribute to a deeper understanding of the structure-activity relationship of sulfonamide inhibitors, particularly the role of the 1,3-benzodioxole moiety in modulating biological activity.

Should 1,3-Benzodioxole-5-sulfonamide demonstrate comparable or superior efficacy to Dorzolamide with a favorable safety profile, it would represent a promising new candidate for the topical treatment of glaucoma. Further preclinical and clinical development would then be warranted to fully characterize its therapeutic utility.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of 1,3-Benzodioxole-5-sulfonamide against the established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. By elucidating its mechanism of action and quantifying its efficacy in relevant in vitro and in vivo models, this research will determine the potential of this novel compound to address unmet needs in the treatment of glaucoma and potentially other conditions associated with carbonic anhydrase activity.

References

  • Vertex AI Search. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor.
  • National Center for Biotechnology Information. (2023, July 2).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?
  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.
  • Patsnap Synapse. (2024, July 17).
  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors | Concise Medical Knowledge.
  • Drugs.com. (2018, December 31).
  • YouTube. (2025, January 18). Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • AAP Publications. (n.d.).
  • Glaucoma Research Foundation. (2012, November 27).
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Dorzolamide/timolol.
  • PharmaCompass.com. (n.d.).
  • Drugs.com. (n.d.).
  • ResearchGate. (2026, January 5). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.
  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC.
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • National Center for Biotechnology Information. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC.
  • PubMed. (n.d.). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells.
  • PubMed. (n.d.). novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX.
  • Frontiers. (n.d.).
  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • PubChem. (n.d.). 1,3-benzodioxole-5-sulfonamide (C7H7NO4S).
  • PubMed. (n.d.). N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.
  • ResearchGate. (2025, August 8). (PDF) Biological activities of sulfonamides.
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

Sources

Independent Validation and Comparative Analysis of Synthetic Routes to 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the reproducibility of synthetic protocols is paramount. 1,3-Benzodioxole-5-sulfonamide is a key heterocyclic scaffold, and its efficient synthesis is of significant interest. This guide provides an in-depth analysis of a plausible, literature-derived synthesis of this target molecule, a rigorous protocol for its independent validation, and a comparative look at a modern alternative synthetic strategy. The objective is to equip researchers with the necessary details to make informed decisions in their synthetic endeavors, emphasizing causality in experimental choices and the principles of self-validating protocols.

Part 1: A Proposed Primary Synthesis of 1,3-Benzodioxole-5-sulfonamide

The most direct and classically-rooted approach to aromatic sulfonamides involves the electrophilic sulfonation of an activated aromatic ring, followed by conversion to the sulfonamide. The synthesis of 1,3-Benzodioxole-5-sulfonamide can be efficiently approached via a two-step sequence starting from the commercially available 1,3-benzodioxole.

Step 1: Synthesis of 1,3-Benzodioxole-5-sulfonyl Chloride

This step employs a sulfonylating agent to introduce the -SO2Cl group onto the electron-rich 1,3-benzodioxole ring. The reaction leverages the formation of a complex between sulfur trioxide and N,N-dimethylformamide (DMF) as the electrophile. This method avoids the harshness of chlorosulfonic acid, which can lead to side reactions with such an activated substrate. A procedure adapted from established methods for bicyclic aromatic sulfonyl chlorides provides a reliable route[1].

  • Rationale: The sulfur trioxide-DMF complex is a milder and more selective sulfonating agent compared to neat SO3 or chlorosulfonic acid. 1,2-dichloroethane is chosen as an inert solvent that facilitates temperature control. The subsequent addition of thionyl chloride (SOCl2) converts the initially formed sulfonic acid into the desired sulfonyl chloride[1].

Step 2: Amination of 1,3-Benzodioxole-5-sulfonyl Chloride

The conversion of the sulfonyl chloride to the primary sulfonamide is a standard nucleophilic substitution reaction. Aqueous ammonia serves as a readily available and effective source of the amine nucleophile.

  • Rationale: Sulfonyl chlorides are highly reactive towards nucleophiles. The use of excess aqueous ammonia ensures the reaction goes to completion and also neutralizes the HCl byproduct generated during the reaction. The reaction is typically exothermic and requires cooling to control the rate and minimize potential side reactions.

Visualizing the Primary Synthetic Pathway

Primary Synthesis cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 1,3-Benzodioxole 1,3-Benzodioxole SO3-DMF_complex 1. SO3-DMF 2. SOCl2 1,3-Benzodioxole->SO3-DMF_complex Sulfonyl_Chloride 1,3-Benzodioxole-5-sulfonyl chloride SO3-DMF_complex->Sulfonyl_Chloride Sulfonyl_Chloride_2 1,3-Benzodioxole-5-sulfonyl chloride Sulfonyl_Chloride->Sulfonyl_Chloride_2 Intermediate Ammonia aq. NH3 Sulfonyl_Chloride_2->Ammonia Sulfonamide 1,3-Benzodioxole-5-sulfonamide Ammonia->Sulfonamide

Caption: Proposed two-step synthesis of 1,3-Benzodioxole-5-sulfonamide.

Part 2: Protocol for Independent Validation

An independent validation is crucial to confirm the reliability and reproducibility of the proposed synthesis. A separate laboratory should follow the prescribed protocol meticulously, with a strong emphasis on the characterization of the final product to ensure its identity and purity.

Experimental Protocol for Validation

Objective: To synthesize 1,3-Benzodioxole-5-sulfonamide according to the proposed primary route and to unequivocally confirm its structure and purity.

Step 1: Synthesis of 1,3-Benzodioxole-5-sulfonyl Chloride

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, prepare a slurry of sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmol) in 1,2-dichloroethane (20 ml) under a nitrogen atmosphere.

  • Add 1,3-benzodioxole (6.1 g, 50 mmol) dropwise to the stirred slurry at room temperature.

  • Slowly heat the reaction mixture to 80°C, at which point the slurry should become a clearer solution. Maintain this temperature for 5 hours.

  • Cool the mixture to 60°C and add thionyl chloride (7.2 g, 60 mmol) dropwise. An initial temperature drop will be observed.

  • Slowly heat the mixture to 75-80°C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (100 g).

  • Extract the aqueous mixture with dichloromethane (3 x 50 ml).

  • Combine the organic layers, wash with brine (50 ml), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 1,3-Benzodioxole-5-sulfonamide

  • Dissolve the crude 1,3-benzodioxole-5-sulfonyl chloride (assuming 100% conversion from the previous step, ~11.0 g, 50 mmol) in acetone (50 ml) in an Erlenmeyer flask.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add concentrated aqueous ammonia (28-30%, 25 ml) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

  • Pour the reaction mixture into cold water (200 ml).

  • Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water.

  • Dry the solid product in a vacuum oven at 50°C to a constant weight.

Structural and Purity Verification

The identity and purity of the synthesized 1,3-Benzodioxole-5-sulfonamide must be confirmed using a suite of analytical techniques. The data obtained should be compared with expected values.

Analytical Technique Expected Outcome / Observation
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Expect characteristic peaks for the aromatic protons of the benzodioxole ring system, the methylene protons of the dioxole ring, and the protons of the -SO₂NH₂ group.
¹³C NMR Expect distinct signals for each carbon atom in the molecule, including the aromatic carbons and the methylene carbon.
FT-IR Spectroscopy Look for characteristic absorption bands for N-H stretching (sulfonamide), S=O stretching (asymmetric and symmetric), and C-O-C stretching (dioxole ring).
Mass Spectrometry (ESI-MS) The molecular ion peak corresponding to the calculated mass of C₇H₇NO₄S should be observed.
Purity by HPLC A high-performance liquid chromatography analysis should show a single major peak, indicating high purity (ideally >95%).
Workflow for Independent Validation

Validation Workflow start Receive Proposed Synthetic Protocol synthesis Execute Synthesis: Step 1 & Step 2 start->synthesis isolation Isolate and Purify Crude Product synthesis->isolation characterization Full Analytical Characterization isolation->characterization data_analysis Compare Experimental Data with Expected Values characterization->data_analysis ¹H NMR, ¹³C NMR, FT-IR, MS, HPLC, M.P. conclusion Conclusion on Reproducibility data_analysis->conclusion

Caption: Workflow for the independent validation of the synthesis.

Part 3: An Alternative Synthetic Approach: Palladium-Catalyzed Methods

While the classical chlorosulfonation route is robust, modern organic synthesis offers more versatile and often milder alternatives. Palladium-catalyzed cross-coupling reactions, such as those developed for C-N bond formation, represent a powerful alternative for synthesizing aryl sulfonamides[2][3].

One such strategy would involve the coupling of an aryl halide or triflate with a sulfonamide source. For instance, starting from 5-bromo-1,3-benzodioxole, a palladium-catalyzed reaction with a suitable sulfonamide surrogate could be employed.

Proposed Alternative Route: A one-pot synthesis from an aryl halide using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by reaction with an amine in the presence of an oxidant represents a modern approach[3].

  • Palladium-Catalyzed Sulfination: 5-bromo-1,3-benzodioxole is reacted with DABSO in the presence of a palladium catalyst and a suitable ligand to form an intermediate ammonium sulfinate.

  • In Situ Oxidative Amination: This intermediate is then reacted in the same pot with an amine source (e.g., aqueous ammonia) and an oxidant like sodium hypochlorite to form the final sulfonamide product.

Comparative Overview
Feature Primary Route (Chlorosulfonation) Alternative Route (Pd-Catalyzed)
Starting Material 1,3-Benzodioxole5-Bromo-1,3-benzodioxole
Key Reagents SO₃-DMF, SOCl₂, aq. NH₃Pd catalyst, ligand, DABSO, oxidant
Reaction Conditions Elevated temperatures (80°C)Generally milder conditions
Functional Group Tolerance Limited, sensitive groups may not surviveBroader, tolerates a wider range of functional groups
Advantages Uses inexpensive, readily available reagents. Well-established methodology.High functional group tolerance. Can be performed in one pot. Often higher yielding for complex substrates.
Disadvantages Use of corrosive reagents. Can have regioselectivity issues with more complex substrates.Higher cost of palladium catalysts and ligands. Requires careful exclusion of oxygen for some catalyst systems.
Visualizing the Alternative Synthetic Pathway

Alternative Synthesis Aryl_Bromide 5-Bromo-1,3-benzodioxole Coupling Pd Catalyst, Ligand DABSO, NH3, Oxidant Aryl_Bromide->Coupling Sulfonamide 1,3-Benzodioxole-5-sulfonamide Coupling->Sulfonamide

Caption: Palladium-catalyzed one-pot synthesis of 1,3-Benzodioxole-5-sulfonamide.

Conclusion

This guide has detailed a robust, classical synthesis for 1,3-Benzodioxole-5-sulfonamide and a comprehensive protocol for its independent validation. The successful execution of the validation protocol, with analytical data matching the expected values, would confirm the reliability of the primary synthetic route. Furthermore, the comparison with a modern palladium-catalyzed approach highlights the evolving landscape of synthetic chemistry. While the classical method offers cost-effectiveness and simplicity for this specific target, the palladium-catalyzed route provides superior functional group tolerance and versatility, making it a more attractive option for the synthesis of more complex, substituted analogues in a drug discovery program. The choice of synthetic route will ultimately depend on the specific goals of the research, scale, and the complexity of the target molecules.

References

  • Biscoe, M. R., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • EP 0583960 A2. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office. [Link]

  • Royal Society of Chemistry. (2024). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers. [Link]

  • Boyd, S. G., & Cernak, T. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Haj Hossen, M., et al. (2022). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Scientific Organization. [Link]

  • Sussex Drug Discovery Centre. (2015). Aryl Sulfonamides made easy. WordPress.com. [Link]

Sources

A Comparative Benchmarking Guide to 1,3-Benzodioxole-5-sulfonamide Derivatives in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the preclinical performance of sulfonamide-based anticancer agents, with a primary focus on compounds containing the 1,3-benzodioxole-5-sulfonamide moiety. We will extensively review the well-characterized compound, Indisulam (E7070), as a prime exemplar of this class. The performance of Indisulam will be benchmarked against other relevant therapeutic strategies, including alternative carbonic anhydrase inhibitors and agents with distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Introduction: The Therapeutic Potential of Sulfonamides in Oncology

The sulfonamide functional group has been a cornerstone in medicinal chemistry, leading to the development of a diverse range of therapeutic agents.[1][2] In oncology, aryl sulfonamides have emerged as a promising class of compounds with multifaceted mechanisms of action.[1][3] This guide will delve into the preclinical data of a key representative, Indisulam, which features the 1,3-benzodioxole-5-sulfonamide core structure.

Indisulam (also known as E7070) was initially identified as a cell cycle inhibitor that induces G1 phase arrest.[4][5] More recent and detailed mechanistic studies have revealed a novel mode of action: Indisulam functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39 through its recruitment to the DCAF15 E3 ubiquitin ligase complex.[6][7][8] This leads to widespread splicing abnormalities and subsequent cancer cell death.[7][8] Additionally, Indisulam exhibits carbonic anhydrase inhibitory activity, which is relevant in the context of tumor hypoxia and pH regulation.[5][9][10]

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

The unique therapeutic efficacy of Indisulam stems from its ability to simultaneously target two critical cellular processes: RNA splicing and pH homeostasis.

2.1. RBM39 Degradation and Splicing Modulation:

Indisulam promotes the formation of a ternary complex between RBM39 and the DCAF15 component of the CRL4 E3 ubiquitin ligase.[6][7] This interaction leads to the polyubiquitination and subsequent proteasomal degradation of RBM39. The loss of RBM39, a key splicing factor, results in aberrant pre-mRNA splicing, affecting a multitude of transcripts essential for cancer cell survival, proliferation, and cell cycle progression.[3][7][8]

2.2. Carbonic Anhydrase Inhibition:

Tumor microenvironments are often characterized by hypoxia, which leads to the upregulation of carbonic anhydrase isoforms, particularly CA IX and CA XII.[9][11][12] These enzymes play a crucial role in maintaining intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby promoting cancer cell survival and proliferation in an acidic environment.[10][11] Sulfonamide-based inhibitors like Indisulam can target these enzymes, disrupting pH regulation and potentially enhancing the efficacy of other anticancer therapies.[10][12]

Indisulam_Mechanism_of_Action cluster_0 Molecular Glue Action cluster_1 Carbonic Anhydrase Inhibition cluster_2 Cellular Effects Indisulam Indisulam RBM39 RBM39 (Splicing Factor) Indisulam->RBM39 Binds DCAF15 DCAF15-E3 Ligase Indisulam->DCAF15 Recruits Proteasome Proteasome RBM39->Proteasome Degradation Splicing Aberrant RNA Splicing DCAF15->RBM39 Ubiquitination CAIX Carbonic Anhydrase IX/XII pH_disruption Disrupted pH Homeostasis Indisulam_CA Indisulam Indisulam_CA->CAIX Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Splicing->Apoptosis pH_disruption->Apoptosis

Caption: Dual mechanism of action of Indisulam.

Comparative Preclinical Performance

To provide a comprehensive benchmark, we will compare the preclinical performance of Indisulam with other relevant compounds across various cancer models.

3.1. In Vitro Cytotoxicity:

The cytotoxic activity of Indisulam has been evaluated in a wide range of human cancer cell lines. The following table summarizes the reported IC50 values in comparison to other agents.

CompoundCancer TypeCell LineIC50 (µM)Reference
Indisulam (E7070) Colon CancerHCT116Time-dependent[4]
LeukemiaP388G1 arrest observed[4][5]
NeuroblastomaMultipleHighly sensitive[7][8][13]
SLC-0111 Breast CancerMDA-MB-231Not specified[14]
5-Fluorouracil Colon CancerHCT116Less effective than E7070[4]
CPT-11 (Irinotecan) Colon CancerHCT116Less effective than E7070[4]

3.2. In Vivo Antitumor Efficacy:

The in vivo antitumor activity of Indisulam has been demonstrated in various xenograft and transgenic mouse models.

CompoundCancer ModelAdministrationKey FindingsReference
Indisulam (E7070) HCT116 Colon XenograftIV daily for 4 daysSuperior to 5-FU, MMC, CPT-11[4]
LX-1 Lung XenograftIV daily for 4 daysComplete regression in 80% of mice[4]
Neuroblastoma XenograftNot specifiedComplete tumor remission[7]
Th-MYCN NeuroblastomaNot specifiedComplete tumor regression[13]
S4 (Ureido-sulfonamide) MDA-MB-231 Breast Orthotopic10 mg/kgSignificant reduction of primary tumor and metastases[14]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of 1,3-benzodioxole-5-sulfonamide derivatives and their alternatives.

4.1. In Vitro Cell Proliferation Assay (MTT Assay):

This protocol outlines a standard procedure to assess the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Indisulam) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with compounds & vehicle incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Sources

A Head-to-Head Comparison of 1,3-Benzodioxole-5-sulfonamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole scaffold, a key structural motif in numerous natural and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2] When functionalized with a sulfonamide group at the 5-position, the resulting 1,3-benzodioxole-5-sulfonamide core gives rise to a class of derivatives with a wide spectrum of biological applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[3][4] This guide provides a head-to-head comparison of select 1,3-benzodioxole-5-sulfonamide derivatives, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR) to aid researchers in drug discovery and development.

The Enduring Appeal of the 1,3-Benzodioxole-5-sulfonamide Scaffold

The unique arrangement of the 1,3-benzodioxole ring fused to a sulfonamide moiety creates a pharmacophore with the potential to interact with various biological targets. The sulfonamide group, a well-established pharmacophore in its own right, is known to bind to the active sites of enzymes such as carbonic anhydrases.[5][6] The 1,3-benzodioxole ring system can engage in hydrophobic and hydrogen bonding interactions, contributing to the overall binding affinity and selectivity of the derivatives.[2] The versatility of this scaffold allows for substitutions at the sulfonamide nitrogen, leading to a diverse library of compounds with tailored biological activities.

Synthesis of 1,3-Benzodioxole-5-sulfonamide Derivatives: A Generalized Approach

The synthesis of N-substituted 1,3-benzodioxole-5-sulfonamide derivatives typically follows a straightforward two-step process, as illustrated in the workflow below. The initial step involves the reaction of 1,3-benzodioxol-5-amine with a sulfonyl chloride, such as tosyl chloride, under basic conditions to form the core sulfonamide structure.[7] Subsequent N-alkylation or N-arylation of the sulfonamide nitrogen with various electrophiles in the presence of a base yields the final target compounds.[7]

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: N-Substitution start 1,3-Benzodioxol-5-amine intermediate N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide start->intermediate Base (e.g., NaOH) reagent1 Tosyl Chloride reagent1->intermediate final_product N-Substituted Derivatives intermediate->final_product Base (e.g., NaH) in DMF reagent2 Electrophile (R-X) reagent2->final_product

Caption: Generalized synthetic workflow for N-substituted 1,3-benzodioxole-5-sulfonamide derivatives.

Experimental Protocol: General Procedure for N-Substitution

The following protocol is a generalized procedure for the synthesis of N-substituted derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide.[7]

  • Dissolve the starting sulfonamide (0.1 mmol) in N,N-dimethylformamide (DMF).

  • Add sodium hydride (0.1 mmol) to the solution in a round bottom flask.

  • Stir the mixture to allow for the formation of the sodium salt.

  • Add the desired electrophile (e.g., alkyl halide, aryl halide) to the reaction mixture.

  • Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using appropriate chromatographic techniques.

Head-to-Head Comparison of Biological Activities

The true potential of 1,3-benzodioxole-5-sulfonamide derivatives is realized in their diverse biological activities. This section provides a comparative analysis of their performance as anticancer, antimicrobial, and carbonic anhydrase inhibiting agents.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Several 1,3-benzodioxole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9] For instance, a novel derivative, (E)-3-(benzo[d][3][7]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), exhibited potent activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 4.92 ± 1.09 μM, outperforming the standard chemotherapeutic agent 5-fluorouracil (5-Fu).[8] The mechanism of action for many of these derivatives involves the induction of apoptosis and the inhibition of key cellular processes like proliferation, adhesion, and migration.[3][8]

DerivativeCancer Cell LineIC₅₀ (µM)Reference
YL201MDA-MB-231 (Breast)4.92 ± 1.09[8]
5-FluorouracilMDA-MB-231 (Breast)18.06 ± 2.33[8]
MAZ2 (Arsenical Conjugate)Molm-13 (Leukemia)< 1[1][10]
1lLS180 (Colorectal)- (13.8-fold improvement in doxorubicin IC₅₀)[11]

Table 1: Comparative in vitro anticancer activity of selected 1,3-benzodioxole derivatives.

The anti-angiogenic properties of these compounds have also been investigated. Derivative 1l , a 3-(benzo[d][3][7]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, has been shown to inhibit VEGFR1, a key receptor in angiogenesis, and also inhibit P-glycoprotein efflux pumps, suggesting a dual mechanism to overcome chemoresistance.[11]

Antimicrobial Activity: A Broad Spectrum of Inhibition

The sulfonamide moiety is a classic antibacterial pharmacophore, and its inclusion in the 1,3-benzodioxole scaffold has yielded compounds with promising antimicrobial activity.[7][12][13] A series of N-alkyl/aralkyl substituted sulfonamides derived from 1,3-benzodioxol-5-amine showed moderate activity against Pseudomonas aeruginosa when compared to the standard drug ciprofloxacin.[7] Another study on 5-(benzo[d][3][7]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria.[14]

DerivativeBacterial StrainActivityReference
N-alkyl/aralkyl sulfonamidesP. aeruginosaModerate[7]
Schiff base derivative (2)S. aureus (MRSA)Active[12]
Pyrrolidinomethanone derivative (4e)SarcinaMIC: 80 nM[14]
Pyrrolidinomethanone derivative (4e)S. aureusMIC: 110 nM[14]

Table 2: Comparative antimicrobial activity of selected 1,3-benzodioxole-5-sulfonamide and related derivatives.

The Schiff base derivative 2 from a series of 1,3-benzodioxole derivatives was able to inhibit 4 out of 5 tested pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[12]

Carbonic Anhydrase Inhibition: Targeting a Key Enzyme Family

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[5][6][15] Sulfonamides are the cornerstone of CA inhibitor design.[4] While direct inhibition data for 1,3-benzodioxole-5-sulfonamide derivatives on specific CA isoforms is an area for further focused research, the structural similarity to known potent sulfonamide inhibitors suggests their potential in this domain. For instance, novel sulfonamides incorporating 1,3,5-triazine moieties have shown selective inhibition of the tumor-associated hCA IX isoform.[16] The 1,3-benzodioxole scaffold could be explored as a "tail" to enhance the inhibitory potency and selectivity of sulfonamides against various CA isoforms.

CA_Inhibition cluster_enzyme Carbonic Anhydrase (CA) cluster_inhibitor 1,3-Benzodioxole-5-sulfonamide Derivative CA Active Site Zn²⁺ Inhibitor Sulfonamide Moiety (SO₂NH₂) 1,3-Benzodioxole Tail Inhibitor:f0->CA:f1 Coordinates to Zinc Ion Inhibitor:f1->CA:f0 Interacts with Active Site Residues

Caption: Proposed binding mode of a 1,3-benzodioxole-5-sulfonamide derivative to the active site of carbonic anhydrase.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3-benzodioxole-5-sulfonamide derivatives is significantly influenced by the nature of the substituent on the sulfonamide nitrogen.

  • Anticancer Activity: The incorporation of bulky and lipophilic groups, such as the trifluoromethylpiperazine moiety in YL201, has been shown to enhance antitumor effects.[8] The presence of a vinyl linker between the 1,3-benzodioxole ring and the amide functionality also appears to be beneficial for activity.[8]

  • Antimicrobial Activity: The nature of the N-substituent plays a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, the introduction of a pyrrolidinomethanone group in 4e resulted in potent activity against Sarcina and S. aureus.[14]

  • Carbonic Anhydrase Inhibition: For CA inhibitors, the "tail" portion of the molecule, in this case, the 1,3-benzodioxole ring and its substituents, can be modified to achieve isoform selectivity.[17]

Conclusion and Future Directions

1,3-Benzodioxole-5-sulfonamide derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Future research should focus on a more systematic exploration of the structure-activity relationships to design derivatives with enhanced potency and selectivity. In particular, the evaluation of these compounds against a broader panel of cancer cell lines, microbial strains, and carbonic anhydrase isoforms will be crucial for identifying lead candidates for further preclinical and clinical development. The dual-action potential, such as the combined anti-angiogenic and P-glycoprotein inhibitory effects, warrants further investigation as a strategy to combat drug resistance in cancer therapy.

References

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. (2026).
  • Structure–activity relationship (SAR)
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022).
  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (n.d.). PubMed.
  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. (n.d.).
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025). PubMed.
  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. (n.d.).
  • The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025).
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PMC.
  • Antimicrobial candidates containing 1,3-benzodioxol system. (n.d.).
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026).
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). MDPI.
  • 3-(Benzo[d][3][7]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. (2015). PubMed.

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.).
  • Design, synthesis and antibacterial potential of 5-(benzo[d][3][7]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. (n.d.). PMC.

  • Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. (2005). PubMed.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC.
  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. (2003). PubMed. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). MDPI.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of. (2021). FLORE.
  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activ
  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (n.d.).

Sources

A Senior Application Scientist's Guide to Confirming Drug Binding Sites with Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Confirming the Binding Site of 1,3-Benzodioxole-5-sulfonamide through Mutagenesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond 'If' it Binds to 'Where' and 'How' it Binds

In drug discovery, identifying a compound that modulates a protein's function is a critical first step. However, to transition a "hit" into a "lead," we must understand the precise molecular interactions underpinning its activity. This guide focuses on a robust, hypothesis-driven approach to identify the binding site of a small molecule—using 1,3-Benzodioxole-5-sulfonamide as our model compound—through the powerful technique of site-directed mutagenesis.

The sulfonamide moiety is a well-known pharmacophore, famously targeting a class of enzymes called Carbonic Anhydrases (CAs).[1][2] These enzymes play crucial roles in physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[3] Sulfonamides typically bind to a zinc ion within the CA active site, forming key interactions with surrounding amino acid residues.[4][5]

Part 1: The Blueprint - Formulating a Testable Hypothesis

Before a single pipette is touched, a robust binding site hypothesis must be established. Mutagenesis is a precise tool for testing a hypothesis, not for finding one from scratch. Initial hypotheses are typically generated from a combination of structural and computational data.

  • Structural Analogy & Homology Modeling: The 1,3-benzodioxole-5-sulfonamide scaffold is closely related to known CA inhibitors.[3][6] By examining existing crystal structures of similar sulfonamides bound to CAs (e.g., human Carbonic Anhydrase II, or hCAII), we can identify a conserved binding pocket and key interacting residues.[1] If a crystal structure for the target protein is unavailable, homology modeling can provide a reliable structural prediction, though its accuracy is dependent on the sequence identity to the template structure.[7]

  • Molecular Docking: Computational docking simulations can predict the preferred orientation of our compound within the hypothesized active site. These models provide specific, testable predictions about which amino acid side chains are likely to form hydrogen bonds, hydrophobic interactions, or coordinate with the sulfonamide's zinc-binding group.

For our model, we hypothesize that the sulfonamide nitrogen coordinates with the active site Zn²⁺ ion, while the rest of the molecule makes critical hydrogen bonds and van der Waals contacts with residues such as Threonine-199 (Thr199) and Glutamate-106 (Gln106) in hCAII.[4] This forms the basis of our mutagenesis strategy.

Part 2: The Toolkit - A Comparative Guide to Mutagenesis Techniques

Site-directed mutagenesis allows for the precise alteration of a protein's amino acid sequence.[8][9] The choice of technique depends on the goal of the experiment.

Technique Principle Best For... Considerations
Site-Directed Mutagenesis (SDM) Introduces a specific point mutation (e.g., Thr199 to Alanine) using primers containing the desired change.[10]Hypothesis testing of single, key residues. Validating interactions predicted by docking or crystallography.Requires a strong, pre-existing hypothesis.
Alanine Scanning Mutagenesis Systematically replaces residues in a target region with alanine.[11]Mapping the energetic contribution of individual side chains across a binding interface. Identifying "hot spots" critical for binding.[12][13][14]Can be labor-intensive if the target region is large. Assumes alanine substitution doesn't disrupt overall protein folding.[11]
Saturation Mutagenesis Replaces a single residue with all 19 other possible amino acids.Unbiased exploration of the functional role of a critical residue. Can reveal unexpected interactions or requirements.Generates a large number of mutants requiring high-throughput screening and complex data analysis.

For our objective—confirming the specific interactions of 1,3-Benzodioxole-5-sulfonamide—a targeted Site-Directed Mutagenesis approach is the most efficient and direct strategy. We will mutate the hypothesized interacting residues (e.g., Thr199) and a non-interacting residue as a negative control.

Part 3: The Workflow - From In Silico to In Vitro Validation

The experimental process can be broken down into a logical flow, starting with the generation of mutants and culminating in biophysical analysis.

Mutagenesis Workflow cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Molecular Biology cluster_2 Phase 3: Protein Production cluster_3 Phase 4: Biophysical Analysis Hypothesis Generate Binding Hypothesis (Docking/Homology) Primer Design Mutagenic Primers (e.g., T199A) Hypothesis->Primer Select key residues PCR Site-Directed Mutagenesis PCR Primer->PCR Digestion DpnI Digestion of Parental DNA PCR->Digestion Transform Transformation into E. coli Digestion->Transform Sequence Sequence Verification Transform->Sequence Expression Protein Expression (WT & Mutants) Sequence->Expression Purification Purification (e.g., Ni-NTA) Expression->Purification QC Protein Quality Control (SDS-PAGE, CD) Purification->QC Assay Biophysical Binding Assays (ITC, TSA) QC->Assay Analysis Data Analysis & Interpretation Assay->Analysis

Caption: Experimental workflow for mutagenesis-based binding site confirmation.

Protocol: Site-Directed Mutagenesis (QuikChange™ Method)

This protocol is adapted from the widely used QuikChange™ method for creating point mutations.[15][16][17][18]

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the Thr199 codon ACC to the Alanine codon GCC). The mutation should be in the center of the primer, flanked by 10-15 bases of correct sequence on each side.[18]

  • PCR Amplification: Set up a PCR reaction containing the plasmid DNA template (encoding the wild-type protein), the mutagenic primers, a high-fidelity DNA polymerase (like Pfu), and dNTPs.[15][18]

    • Cycling Parameters (Example):

      • Initial Denaturation: 95°C for 30 sec

      • 18 Cycles:

        • 95°C for 30 sec

        • 55°C for 1 min

        • 68°C for 1 min/kb of plasmid length

      • Final Extension: 68°C for 7 min

  • DpnI Digestion: Following PCR, add the DpnI restriction enzyme directly to the amplification product. DpnI specifically digests methylated and hemimethylated DNA, which includes the original parental plasmid DNA, leaving only the newly synthesized, unmethylated mutant plasmid.[15] Incubate at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated plasmid into a competent strain of E. coli (e.g., XL1-Blue).[18] Plate on selective media (e.g., LB-agar with the appropriate antibiotic) and incubate overnight.

  • Verification: Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and ensure no other unintended mutations were introduced.

Protein Expression, Purification, and Quality Control

Once the mutant plasmids are sequence-verified, both wild-type (WT) and mutant proteins must be expressed and purified. A common method involves expressing the proteins in E. coli with an affinity tag (e.g., a polyhistidine-tag) and purifying them using immobilized metal affinity chromatography (IMAC).

Crucial Step - Quality Control: A mutation can inadvertently cause protein misfolding, which would invalidate any binding data. Therefore, it is essential to perform quality control.

  • SDS-PAGE: To confirm purity and correct molecular weight.

  • Circular Dichroism (CD) Spectroscopy: To compare the secondary structure of the mutant protein to the wild-type. A significant change in the CD spectrum suggests the mutation has disrupted the protein's overall fold.

Part 4: The Verdict - Quantifying the Impact of Mutation on Binding

With pure, correctly folded WT and mutant proteins in hand, the final step is to quantitatively measure how the mutation affects ligand binding. A combination of biophysical techniques provides a comprehensive picture.[19][20][21]

Comparative Biophysical Assays
Technique Measures Why It's Useful Key Output
Isothermal Titration Calorimetry (ITC) Heat released or absorbed during binding.[22]The "gold standard" for thermodynamics. Directly measures binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[23][24]KD, ΔH, ΔS
Thermal Shift Assay (TSA) / DSF Change in protein melting temperature (Tm) upon ligand binding.[25][26]High-throughput and low sample consumption. Excellent for screening and validating binding.[27][28][29]ΔTm (Shift in melting temp)
Surface Plasmon Resonance (SPR) Changes in refractive index as ligand binds to immobilized protein.Provides kinetic data (on-rate, kon; off-rate, koff) in addition to affinity (KD).KD, kon, koff

For this guide, we will focus on ITC as the primary method for its ability to provide a complete thermodynamic profile of the interaction.[22][30]

Interpretation Logic Start Measure Binding Affinity (KD) for WT and Mutant (e.g., T199A) Compare Compare KD(WT) vs. KD(Mutant) Start->Compare Result1 KD(Mutant) >> KD(WT) (e.g., >10-fold increase) Compare->Result1 Significant Change Result2 KD(Mutant) ≈ KD(WT) (e.g., <3-fold change) Compare->Result2 No Significant Change Result3 No binding detected for mutant OR Protein is misfolded (from QC) Compare->Result3 Other Conclusion1 Conclusion: Residue is critical for binding. Result1->Conclusion1 Conclusion2 Conclusion: Residue is not critical for direct binding. Result2->Conclusion2 Conclusion3 Conclusion: Residue is critical for binding OR structural integrity. Inconclusive. Result3->Conclusion3

Caption: Logical framework for interpreting mutagenesis binding data.

Interpreting the Data: A Hypothetical Example

Let's analyze hypothetical ITC data for our experiment targeting hCAII.

ConstructKD (nM)ΔΔG (kcal/mol)¹Interpretation
Wild-Type (WT) 15-Baseline binding affinity.
Thr199 -> Ala (T199A) 2500+2.5Critical Interaction. A >160-fold loss in affinity strongly suggests Thr199 forms a key hydrogen bond with the ligand.[31]
Gln106 -> Ala (E106A) 45+0.6Minor Contribution. A 3-fold loss in affinity suggests this residue contributes to the binding environment but is not a primary anchor point.
Met241 -> Ala (M241A) 20+0.2No Direct Role. This surface-exposed residue, distant from the active site, shows no significant change in binding when mutated, serving as a negative control.

¹ΔΔG = RTln(KD,mutant / KD,WT). A positive value indicates a loss of binding energy.

A significant increase in the dissociation constant (KD) for a mutant compared to the wild-type protein is strong evidence that the mutated residue is directly involved in binding the ligand.[31][32] If the KD remains largely unchanged, the residue's side chain is likely not critical for the interaction.

Conclusion: Building a Defensible Model

By systematically mutating residues within a hypothesized binding pocket and quantifying the resulting change in ligand affinity, we can build a high-confidence map of a drug's binding site. The combination of computational modeling to generate a hypothesis, site-directed mutagenesis to test it, and quantitative biophysical assays to validate the results provides a rigorous, self-validating framework.

This approach not only confirms where a compound binds but also reveals the energetic contributions of individual interactions, providing invaluable insights for structure-activity relationship (SAR) studies and the rational optimization of lead compounds.

References

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Isothermal titration calorimetry in drug discovery. (2001). PubMed. Retrieved January 16, 2026, from [Link]

  • Thermal shift assays for early-stage drug discovery. (n.d.). Axxam SpA. Retrieved January 16, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved January 16, 2026, from [Link]

  • Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. (n.d.). Nuvisan. Retrieved January 16, 2026, from [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. Retrieved January 16, 2026, from [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (2016). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Site Directed Mutagenesis (QuickChange Method) Cornell iGEM 2012 Protocol. (2012). Cornell iGEM. Retrieved January 16, 2026, from [Link]

  • Thermal Shift Assays (TSA). (n.d.). NanoTemper Technologies. Retrieved January 16, 2026, from [Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021, July 30). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • QuikChange Multi Site-Directed Mutagenesis Kit. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]

  • Indirect Detection of Ligand Binding by Thermal Melt Analysis. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • Manual: QuikChange® II XL Site-Directed Mutagenesis Kit. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]

  • QuikChange™ Site-Directed Mutagenesis Kit. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016, October 12). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022, January 31). ACS Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter. Retrieved January 16, 2026, from [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024, April 10). ACS Omega. Retrieved January 16, 2026, from [Link]

  • QuikChange Site-Directed Mutagenesis Kit. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]

  • Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Alanine scanning. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Alanine scanning. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]

  • Biophysical characterization of protein- protein interactions. (2012, December 12). EMBL Hamburg. Retrieved January 16, 2026, from [Link]

  • How Is Site-Directed Mutagenesis Used in Protein Engineering?. (2025, May 9). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. (2011, April 1). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Site-directed mutagenesis & binding studies. (n.d.). o2h discovery. Retrieved January 16, 2026, from [Link]

  • Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS. (2024, June 10). Rapid Novor. Retrieved January 16, 2026, from [Link]

  • Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots". (2021, April 20). GenScript. Retrieved January 16, 2026, from [Link]

  • Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]

  • Systematic evaluation of computational tools to predict the effects of mutations on protein stability in the absence of experimental structures. (2022, February 21). NIH. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. (2026, January 5). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Using AlphaFold to predict the impact of single mutations on protein stability and function. (2023, March 16). PLOS ONE. Retrieved January 16, 2026, from [Link]

  • Bioinformatics Praktikum Homepage » Predicting protein folding and the impact of mutations. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved January 16, 2026, from [Link]

  • When performing validation experiments, how should I determine which amino acid to mutate the binding site residues of the ligand-protein into?. (2025, February 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Site-Directed Mutagenesis to Study Protein Folding and Stability. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 10). NIH. Retrieved January 16, 2026, from [Link]

  • SODIUM 1,3-BENZODIOXOLE-5-SULFONATE. (n.d.). gsrs. Retrieved January 16, 2026, from [Link]

  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. (2021, September 16). PubMed. Retrieved January 16, 2026, from [Link]

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in In Vitro Studies of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the reproducibility of in vitro experiments stands as a cornerstone of scientific integrity and a critical determinant for the successful translation of promising compounds from the bench to the clinic. This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro experiments with a focus on sulfonamide-based carbonic anhydrase inhibitors, a class of compounds with broad therapeutic potential. While we will use the 1,3-benzodioxole-5-sulfonamide scaffold as a recurring structural motif for discussion, the principles and protocols outlined herein are broadly applicable to the wider class of sulfonamide-based enzyme inhibitors.

The Reproducibility Crisis: A Challenge in Preclinical Research

The inability to reproduce findings from preclinical studies is a significant impediment to scientific progress, leading to wasted resources and a delay in the development of new therapies.[1][2][3] Several factors contribute to this "reproducibility crisis," ranging from biological variables to technical inconsistencies in experimental execution.[4][5] For a class of compounds as ubiquitous as sulfonamides, which are investigated for their antibacterial, anticancer, and anti-glaucoma activities, ensuring the reliability of in vitro data is of paramount importance.[6][7][8]

Key factors that can compromise the reproducibility of in vitro experiments include:

  • Biological Variables:

    • Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines can lead to significant variations in experimental outcomes.[3]

    • Passage Number: Serial passaging of cell lines can alter their phenotype and response to therapeutic agents.[3]

  • Technical Variables:

    • Reagent Quality and Consistency: Variations in the purity and concentration of compounds, as well as the quality of media and supplements, can introduce significant variability.

    • Protocol Standardization: Lack of detailed and standardized protocols can lead to subtle but impactful differences in how experiments are performed across different laboratories or even by different researchers within the same lab.[4]

    • Data Analysis and Reporting: Inconsistent methods of data normalization and a lack of transparency in reporting can make it difficult to compare results across studies.[4]

Comparative Analysis of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10] Several CA isoforms are implicated in various diseases, making them attractive drug targets.[10][11] Sulfonamides are a well-established class of CA inhibitors.[10][11] The following table provides a comparative overview of the in vitro inhibitory activity of several sulfonamide-based compounds against different human (h) CA isoforms. This data highlights the importance of standardized assays for comparing the potency and selectivity of different inhibitors.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide>10,00096045.04.5[9]
SLC-0111>10,00096045.04.5[9]
Compound 3 (a synthesized sulfonamide)40145.855.79.1[11]
Dorzolamide>10000155.79.1[11]

Note: Lower Ki values indicate greater inhibitory potency. Data is compiled from multiple sources and serves as an illustration of the range of activities observed for sulfonamide-based CA inhibitors.

Mechanism of Action: Sulfonamides as Carbonic Anhydrase Inhibitors

The primary mechanism by which sulfonamides inhibit carbonic anhydrase is through the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding event displaces a water molecule that is essential for the catalytic activity of the enzyme.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn2+ Zn2+ H2O_1 H₂O Zn2+->H2O_1 Coordination His_1 His Zn2+->His_1 His_2 His Zn2+->His_2 His_3 His Zn2+->His_3 R-SO2NH2 R-SO₂NH₂ H2O_2 H₂O H2O_3 H₂O Inhibited_Zn2+ Zn²⁺ R-SO2NH2->Inhibited_Zn2+ Binding Inhibited_His_1 His Inhibited_Zn2+->Inhibited_His_1 Inhibited_His_2 His Inhibited_Zn2+->Inhibited_His_2 Inhibited_His_3 His Inhibited_Zn2+->Inhibited_His_3 Inhibited_Sulfonamide R-SO₂NH⁻ Inhibited_Zn2+->Inhibited_Sulfonamide Coordination

Caption: Sulfonamide inhibition of carbonic anhydrase.

Standardized Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

To ensure the reproducibility of in vitro CA inhibition studies, a detailed and standardized protocol is essential. The following is a generalized protocol for a stopped-flow CO2 hydration assay, a gold-standard method for measuring CA activity.[10]

I. Reagent and Material Preparation
  • Rationale: The quality and consistency of all reagents are critical for reproducible results.

  • Buffer Preparation: Prepare a 20 mM HEPES buffer, pH 7.4. Filter sterilize and store at 4°C.

  • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (specific isoform) in the assay buffer. The final concentration in the assay should be in the low nanomolar range. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the sulfonamide inhibitor (e.g., a 1,3-benzodioxole-5-sulfonamide derivative) in a suitable solvent like DMSO.

  • CO2-Saturated Water: Prepare fresh daily by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.

  • pH Indicator: Prepare a stock solution of a pH indicator dye (e.g., phenol red) in the assay buffer.

II. Experimental Procedure
  • Rationale: Precise and consistent execution of each step minimizes variability.

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested.

  • Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, mix the enzyme solution with each inhibitor dilution (or buffer for the control) and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding to reach equilibrium.

  • Stopped-Flow Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.

    • Load the CO2-saturated water containing the pH indicator into the other syringe.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time (typically for a few seconds).

  • Data Acquisition: Record the initial rate of the reaction (the linear phase of the absorbance change).

III. Data Analysis
  • Rationale: Standardized data analysis ensures that results can be compared accurately.

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of enzyme activity inhibited compared to the control (no inhibitor).

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Calculate Ki (Inhibition Constant): If the mechanism of inhibition is known to be competitive, the Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Inhibitor, CO₂ Solution, pH Indicator) B Perform Serial Dilutions of Inhibitor A->B C Pre-incubate Enzyme with Inhibitor B->C D Rapid Mixing in Stopped-Flow Instrument C->D E Monitor Absorbance Change D->E F Calculate Initial Reaction Velocity E->F G Determine IC₅₀ Values F->G H Calculate Kᵢ Values (e.g., Cheng-Prusoff Equation) G->H

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Conclusion

Ensuring the reproducibility of in vitro experiments is a collective responsibility of the scientific community. By adopting standardized protocols, meticulously controlling for biological and technical variables, and transparently reporting experimental details and data, researchers can significantly enhance the reliability of their findings. This guide provides a framework for conducting robust and reproducible in vitro studies of sulfonamide-based carbonic anhydrase inhibitors, with the ultimate goal of accelerating the discovery and development of novel therapeutics.

References

  • Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. PubMed. Available at: [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link]

  • Indisulam: an anticancer sulfonamide in clinical development. PubMed. Available at: [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. ResearchGate. Available at: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC. Available at: [Link]

  • Mechanisms of Action of the Novel Sulfonamide Anticancer Agent E7070 on Cell Cycle Progression in Human Non-Small Cell Lung Cancer Cells. Request PDF. ResearchGate. Available at: [Link]

  • Factors affecting Research Reproducibility in Biomedical Research. Kosheeka. Available at: [Link]

  • Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. PMC. Available at: [Link]

  • 5 Main Factors Affecting Reproducibility in Research. DoNotEdit. Available at: [Link]

  • Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies. MDPI. Available at: [Link]

  • Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed. Available at: [Link]

  • Table 1 : Commonly used sulfonamides and non-sulfonamide alternatives. ResearchGate. Available at: [Link]

  • Elisa kits Manual. ATZ Labs. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. ResearchGate. Available at: [Link]

  • N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin. PubMed. Available at: [Link]

  • Replacing sulfa drugs with novel DHPS inhibitors. PMC. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. ResearchGate. Available at: [Link]

  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: an analogue of capsaicin. ResearchGate. Available at: [Link]

  • 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). PubChem. Available at: [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • Sulfonamides: Mechanism of action. YouTube. Available at: [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. PubMed. Available at: [Link]

  • Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. PubMed. Available at: [Link]

  • Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed. Available at: [Link]

  • Synthesis and antibacterial evaluation of novel sulfonamide based[9][12][13]-triazoles. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. PubMed. Available at: [Link]

  • Metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration. PubMed. Available at: [Link]

  • In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. PubMed. Available at: [Link]

  • A Novel Series of[1][9][12]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI. Available at: [Link]

Sources

A Researcher's Guide to Navigating the Target Landscape of 1,3-Benzodioxole-5-sulfonamide: A Comparative Assessment of Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the initial promise of a novel compound is always tempered by the critical need to understand its full biological interaction profile. 1,3-Benzodioxole-5-sulfonamide, a molecule combining the biologically active benzodioxole moiety with the versatile sulfonamide group, presents a compelling case for such in-depth analysis. This guide offers a comprehensive, data-supported framework for assessing the off-target effects of this compound, comparing its performance with relevant alternatives, and providing the experimental methodologies necessary for rigorous evaluation.

The sulfonamide functional group is a well-established pharmacophore, renowned for its antibacterial properties through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1] However, this same chemical motif is also a potent inhibitor of human carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes involved in a wide array of physiological processes.[2][3] This inherent promiscuity necessitates a thorough investigation of the off-target effects of any new sulfonamide-based compound to mitigate the risk of unforeseen side effects and to ensure the development of safe and effective therapeutics.

This guide will first explore the potential on-target antibacterial activity of 1,3-Benzodioxole-5-sulfonamide and then delve into its likely significant off-target inhibition of carbonic anhydrases. We will compare its profile with non-sulfonamide alternatives for CA inhibition and alternative antibacterial agents. Detailed experimental protocols are provided to empower researchers to conduct their own comparative assessments.

On-Target vs. Off-Target: A Tale of Two Activities

The core challenge in the development of 1,3-Benzodioxole-5-sulfonamide lies in balancing its intended therapeutic action with its potential for unintended biological interactions.

The Intended Target: Antibacterial Activity

While specific data for 1,3-Benzodioxole-5-sulfonamide is limited, a structurally related compound, N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide, has been synthesized and investigated for its antibacterial activity.[4] This suggests that 1,3-Benzodioxole-5-sulfonamide may also exhibit activity against various bacterial strains.

To provide a tangible comparison, we will consider Nitrofurantoin , a non-sulfonamide antibiotic commonly used for urinary tract infections.[3][5][6][7][8][9]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundEscherichia coliStaphylococcus pseudintermedius
1,3-Benzodioxole-5-sulfonamide (Hypothetical)16 - 1288 - 16
Nitrofurantoin1 - 128[3]4 - 16[3]

Note: The antibacterial activity for 1,3-Benzodioxole-5-sulfonamide is hypothetical and based on the activity of structurally similar compounds. Experimental validation is essential.

The Unintended Target: Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-documented inhibitor of carbonic anhydrases (CAs).[10] This off-target activity can lead to a range of side effects, including metallic taste, frequent urination, and tingling in the extremities, as CAs are involved in pH regulation, ion transport, and fluid balance throughout the body.[11][12][13][14][15][16][17][18][19]

For comparison, we will examine two classes of non-sulfonamide CA inhibitors: phenols and coumarins .[2][5][20][10][11][12][13][21][22][23]

Table 2: Comparative Carbonic Anhydrase Inhibition (Kᵢ in nM)

Compound/ClasshCA I (off-target)hCA II (off-target)hCA IX (potential anti-cancer target)
1,3-Benzodioxole-5-sulfonamide (as a representative sulfonamide) 87 - 6506[24]7.8 - 4500[24]4.7 - 416[24]
Phenol Derivatives 2,700 - 11,500[25]2,700 - 11,500[25]2,700 - 11,500[25]
Coumarin Derivatives >10,000[13]>10,000[13]9.4 - 243.1[13]

Note: The Kᵢ values for 1,3-Benzodioxole-5-sulfonamide are representative of the sulfonamide class and are not specific experimental values for this exact compound. The data for phenol and coumarin derivatives are from published studies.[13][25][24]

This comparison highlights the potential for 1,3-Benzodioxole-5-sulfonamide to be a potent, but non-selective, inhibitor of multiple CA isoforms. In contrast, coumarin derivatives show remarkable selectivity for the tumor-associated isoform hCA IX over the ubiquitous cytosolic isoforms hCA I and II, making them attractive candidates for anti-cancer therapies with a potentially better side-effect profile.[2][13][23]

Experimental Protocols for Off-Target Assessment

To empower researchers to validate these potential off-target effects, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay is the gold standard for measuring the inhibitory potency of compounds against different CA isoforms.[20]

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the rate of this reaction is proportional to the active enzyme concentration.[20] An inhibitor will reduce the reaction rate.[20]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Buffer (e.g., Tris-HCl) - Purified CA isoform - Test Compound (e.g., 1,3-Benzodioxole-5-sulfonamide) - CO₂-saturated water - pH indicator (e.g., phenol red) P2 Prepare serial dilutions of the test compound P1->P2 A1 Pre-incubate CA enzyme with the test compound P2->A1 A2 Rapidly mix enzyme-inhibitor complex with CO₂-saturated water in a stopped-flow instrument A1->A2 A3 Monitor the change in absorbance of the pH indicator over time A2->A3 D1 Calculate the initial reaction velocity (V₀) A3->D1 D2 Plot V₀ against inhibitor concentration to determine IC₅₀ D1->D2 D3 Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation D2->D3

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Methodology:

  • Reagent Preparation:

    • Prepare a 20 mM Tris-HCl buffer, pH 7.4.

    • Reconstitute purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in the assay buffer to a final concentration of 10 µM.

    • Prepare a stock solution of 1,3-Benzodioxole-5-sulfonamide in DMSO and perform serial dilutions in the assay buffer.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

    • Add a pH indicator (e.g., phenol red) to the assay buffer.

  • Enzyme-Inhibitor Incubation:

    • In a stopped-flow cuvette, mix the CA enzyme solution with the test compound at various concentrations.

    • Allow the mixture to incubate for a defined period (e.g., 15 minutes) to reach binding equilibrium.

  • Initiation of Reaction and Data Acquisition:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the decrease in absorbance of the pH indicator at the appropriate wavelength (e.g., 557 nm for phenol red) over a short time course (e.g., 10-20 seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Protocol 2: Broader Off-Target Screening - Kinase Panel

To assess for unintended interactions with the human kinome, a kinase inhibitor profiling service can be utilized.

Principle: These services typically employ either radiometric assays that measure the transfer of ³³P from ATP to a substrate or fluorescence-based assays. The test compound is incubated with a panel of kinases, and its effect on their activity is measured.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Screening cluster_analysis Data Analysis P1 Provide test compound (e.g., 1,3-Benzodioxole-5-sulfonamide) to a specialized CRO A1 Compound is screened against a large panel of purified human kinases at a fixed concentration (e.g., 10 µM) P1->A1 A2 Kinase activity is measured (e.g., radiometric or fluorescence-based assay) A1->A2 D1 Percentage of inhibition is calculated for each kinase A2->D1 D2 Hits (significant inhibition) are identified D1->D2 D3 Follow-up dose-response studies are performed to determine IC₅₀ values for hits D2->D3

Caption: Workflow for kinase inhibitor profiling.

Methodology:

  • Compound Submission: Submit a sample of 1,3-Benzodioxole-5-sulfonamide to a contract research organization (CRO) that offers kinase profiling services.

  • Primary Screen: The CRO will typically perform a single-point screen at a high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >400 kinases).

  • Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified based on a predefined threshold (e.g., >50% inhibition).

  • Follow-up Studies: For any identified hits, dose-response experiments are conducted to determine the IC₅₀ values, providing a quantitative measure of the compound's potency against the off-target kinase.

Protocol 3: hERG Channel Liability Assessment

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[26][27][28] Therefore, assessing the potential for 1,3-Benzodioxole-5-sulfonamide to block this channel is a critical safety evaluation.

Principle: The automated patch-clamp technique is used to measure the electrical current flowing through hERG channels expressed in a stable cell line. The effect of the test compound on this current is then quantified.[27]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Electrophysiology cluster_analysis Data Analysis P1 Culture cells stably expressing the hERG channel (e.g., HEK293 cells) A1 Cells are captured on a patch-clamp chip, and a whole-cell recording configuration is established P1->A1 A2 A specific voltage protocol is applied to elicit hERG currents A1->A2 A3 The test compound is applied at increasing concentrations A2->A3 D1 The peak tail current is measured at each concentration A3->D1 D2 A dose-response curve is generated to determine the IC₅₀ D1->D2

Caption: Workflow for hERG channel liability assessment.

Methodology:

  • Cell Culture: Maintain a cell line (e.g., HEK293) stably expressing the hERG potassium channel under standard cell culture conditions.

  • Automated Patch-Clamp Recording:

    • Harvest the cells and place them in the automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp recordings from individual cells.

    • Apply a voltage-step protocol designed to activate and deactivate the hERG channels, and record the resulting currents.

  • Compound Application:

    • After a stable baseline recording is established, apply 1,3-Benzodioxole-5-sulfonamide at a range of concentrations.

    • Record the hERG currents in the presence of each concentration of the compound.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of inhibition relative to the control (vehicle) recording.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion: A Path Forward for Informed Drug Development

The assessment of off-target effects is an indispensable component of modern drug discovery. For a compound like 1,3-Benzodioxole-5-sulfonamide, which carries a well-known "promiscuous" pharmacophore, a proactive and rigorous evaluation of its interaction with unintended targets is not just recommended, but essential. By understanding its potential for carbonic anhydrase inhibition and screening for other off-target liabilities, researchers can make more informed decisions about the future development of this and similar molecules. The comparative data and detailed protocols provided in this guide serve as a valuable resource for navigating this complex but crucial aspect of drug development, ultimately contributing to the creation of safer and more effective medicines.

References

  • Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. (2023). National Institutes of Health. Available at: [Link].
  • Glaucoma - Diagnosis and treatment. (2024). Mayo Clinic. Available at: [Link].
  • How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. (2021). RxList. Available at: [Link].
  • Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation. (2022). National Institutes of Health. Available at: [Link].
  • Carbonic anhydrase inhibitors: interactions of phenols with the 12 catalytically active mammalian isoforms (CA I-XIV). FLORE. Available at: [Link].
  • Benzolamide is not a membrane-impermeant carbonic anhydrase inhibitor. (2004). PubMed. Available at: [Link].
  • Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. (2020). BMJ Open. Available at: [Link].
  • Kinetic and docking studies of phenol-based inhibitors of carbonic anhydrase isoforms I, II, IX and XII evidence a new binding mode within the enzyme active site. (2011). PubMed. Available at: [Link].
  • What are the alternative antibiotic options for a patient with a known sulfa (sulfonamide) allergy?. (2025). Dr.Oracle. Available at: [Link].
  • Sulfa Drugs: List of Antibiotics and Other Sulfonamides. (2025). Verywell Health. Available at: [Link].
  • New coumarin derivatives as carbonic anhydrase inhibitors. (2025). ResearchGate. Available at: [Link].
  • Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis. Available at: [Link].
  • Evaluating off-label uses of acetazolamide. (2018). ResearchGate. Available at: [Link].
  • MIC of Nitrofurantoin for Escherichia coli and Klebsiella pneumonia by... (2021). ResearchGate. Available at: [Link].
  • Mean nitrofurantoin and garlic MIC values for the tested isolates when grown planktonically. (2014). ResearchGate. Available at: [Link].
  • Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. (2014). ResearchGate. Available at: [Link].
  • Acetazolamide. (2023). National Institutes of Health. Available at: [Link].
  • Minimum inhibitory concentration creep in Enterobacterales – A rising concern. (2024). Semantic Scholar. Available at: [Link].
  • Acetazolamide: Uses, Side Effects, Interactions & More. GoodRx. Available at: [Link].
  • Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. (2020). PubMed Central. Available at: [Link].
  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. (2021). National Institutes of Health. Available at: [Link].
  • Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. (2023). American Academy of Allergy, Asthma & Immunology. Available at: [Link].
  • The influence of the carbonic anhydrase inhibitor, benzolamide (CL-11366), on the reabsorption of chloride, sodium, and bicarbonate in the proximal tubule of the rat. PubMed. Available at: [Link].
  • Inhibitory effect of carboxylic acid group on hERG binding. (2006). PubMed. Available at: [Link].
  • Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/ in vitro discovery of the lead SB-203207. (2025). PubMed Central. Available at: [Link].
  • Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. (2019). PubMed. Available at: [Link].
  • Carbonic Anhydrase Inhibitors. Synthesis, and Molecular Structure of Novel Series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. (2014). PubMed. Available at: [Link].
  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. (2014). ResearchGate. Available at: [Link].
  • Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach. (2010). PubMed. Available at: [Link].
  • Indexing molecules for their hERG liability. PubMed. Available at: [Link].
  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (2012). ResearchGate. Available at: [Link].
  • Ensemble of structure and ligand-based classification models for hERG liability profiling. (2023). Frontiers in Chemistry. Available at: [Link].
  • N-(2H-1,3-Benzodioxol-5-yl)acetamide. PubChem. Available at: [Link].
  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link].
  • Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. (2008). PubMed. Available at: [Link].
  • Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing. (2016). PubMed Central. Available at: [Link].
  • Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery. (2024). ResearchGate. Available at: [Link].
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Available at: [Link].
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. Available at: [Link].
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available at: [Link].
  • N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. PubChem. Available at: [Link].
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PubMed Central. Available at: [Link].
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. Available at: [Link].

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to the advancement of science, our commitment extends beyond discovery to the safe and responsible management of the chemical compounds we handle. This guide provides a detailed protocol for the proper disposal of 1,3-Benzodioxole-5-sulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are synthesized from established hazardous waste management principles and data from structurally related molecules, providing a robust framework for safe laboratory practice.

Understanding the Compound: An Evidence-Based Hazard Assessment

While a specific Safety Data Sheet (SDS) for 1,3-Benzodioxole-5-sulfonamide is not always readily available, a reliable hazard assessment can be constructed by examining its core chemical structures: the 1,3-benzodioxole moiety and the sulfonamide group.

  • 1,3-Benzodioxole Core: Compounds containing the 1,3-benzodioxole ring system are common in pharmaceutical and chemical research. The parent compound, 1,3-Benzodioxole, is classified as a flammable liquid that is harmful if swallowed or inhaled.[1] Furthermore, related structures are noted for potential toxicity, necessitating careful handling to avoid exposure.[2][3][4]

  • Sulfonamide Group: The sulfonamide functional group is a well-known pharmacophore. While not acutely hazardous in the same manner as strong corrosives or reactives, sulfonamides are physiologically active, and their release into the environment should be avoided. The related compound, 1,3-Benzodioxole-5-sulfonyl chloride, is classified as a substance that causes severe skin burns and eye damage, highlighting the potential reactivity of derivatives.[5]

Given these characteristics, 1,3-Benzodioxole-5-sulfonamide must be treated as a potentially hazardous chemical waste. Prudent practice dictates that in the absence of complete data, a conservative approach is always the safest. Therefore, disposal via standard trash or sanitary sewer is strictly prohibited.[6][7]

Core Principles of Chemical Waste Management

The disposal of 1,3-Benzodioxole-5-sulfonamide must adhere to the foundational principles of hazardous waste management, as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and institutional Environmental Health & Safety (EHS) departments.[8][9]

  • Waste Minimization: Design experiments to use the minimum amount of material necessary, thereby reducing the volume of waste generated.[10]

  • Segregation: Never mix incompatible waste streams. 1,3-Benzodioxole-5-sulfonamide waste should be collected separately from halogenated solvents, strong acids, bases, and oxidizers to prevent dangerous reactions.[7][10][11]

  • Identification: All waste must be clearly and accurately identified. Chemical formulas or abbreviations are not acceptable.[7][8]

  • Containment: Waste must be stored in appropriate, sealed, and leak-proof containers that are compatible with the chemical nature of the waste.[6][11]

ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (Non-Halogenated Organics)Based on the toxicological profile of the benzodioxole moiety and the physiological activity of sulfonamides.
Container Type Glass or high-density polyethylene (HDPE) bottle with a secure screw cap.Must be compatible with the chemical and prevent leaks or vapor release.[11]
Primary Hazard Toxic, IrritantPrecautionary classification due to structural alerts and data on related compounds.[5][12]
Storage Location Designated Satellite Accumulation Area (SAA) within the lab.[6][8]Ensures waste is under the control of trained personnel near the point of generation.
Disposal Method Licensed Hazardous Waste Vendor (via institutional EHS).Incineration in a licensed facility is the typical method for organic chemical waste.[2]
Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and disposal of waste containing 1,3-Benzodioxole-5-sulfonamide.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[13][14]

  • Lab Coat: A standard laboratory coat to protect from spills.

Step 2: Waste Collection and Segregation

  • Designate a Waste Container: Select a clean, empty, and compatible container. A glass bottle is often preferred for solid or dissolved organic waste.

  • Label the Container: Immediately affix a "Hazardous Waste" label to the container.[8][11] Fill in the required information:

    • Full Chemical Name: "1,3-Benzodioxole-5-sulfonamide"

    • Concentration/Quantity: Estimate the percentage of each component if it is a mixed waste stream.

    • Hazard: Mark as "Toxic" and "Irritant."

  • Collect Waste: Carefully transfer all waste containing 1,3-Benzodioxole-5-sulfonamide, including residual amounts, contaminated solids (e.g., weighing paper, contaminated wipes), and solutions, into the designated container.

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste. Do not leave a funnel in the opening.[8][11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Place the sealed and labeled waste container in your lab's designated SAA.

  • Ensure the SAA is away from sinks, drains, and ignition sources.[15]

  • Store the container within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[11]

Step 4: Requesting Disposal

  • Monitor the waste level in the container. Do not fill it more than 90% full to allow for expansion.[6]

  • Once the container is full or has been accumulating for a set period (typically 6-12 months, per institutional policy), submit a chemical waste pickup request to your institution's EHS office.[6][9]

Decontamination of Empty Containers

Empty containers that once held 1,3-Benzodioxole-5-sulfonamide must be decontaminated before being discarded as regular lab glass or trash.[16]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinse, and often all three, must be collected and disposed of as hazardous waste.[11] Add the rinsate to your non-halogenated organic waste container.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[6][7]

  • Final Disposal: After rinsing and defacing the label, the container can be disposed of in the appropriate receptacle for clean lab glassware or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Benzodioxole-5-sulfonamide waste.

G start Waste Generation (1,3-Benzodioxole-5-sulfonamide) ppe Step 1: Don Appropriate PPE start->ppe spill Spill Occurs start->spill container Step 2: Select & Label Compatible Waste Container (Non-Halogenated Organic) ppe->container collect Step 3: Collect Waste (Solid, Liquid, Contaminated Items) container->collect close_container Keep Container Securely Closed collect->close_container store Step 4: Store in Secondary Containment within SAA collect->store collect->spill full Container >90% Full or Pickup Date Reached? store->full full->store No request Step 5: Request Pickup from EHS/Waste Management full->request Yes end Proper Disposal Complete request->end spill_proc Follow Institutional Spill Cleanup Protocol spill->spill_proc

Caption: Decision workflow for the safe disposal of 1,3-Benzodioxole-5-sulfonamide waste.

References

  • Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide. Benchchem.
  • Essential Guide to the Safe Disposal of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole. Benchchem.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
  • 1,3-Benzodioxole - Safety D
  • SAFETY DATA SHEET - 1,3-Benzodioxole. Sigma-Aldrich.
  • Chemical Waste Guide.
  • 1,3-Benzodioxole-5-sulfonyl chloride - SAFETY D
  • SAFETY DATA SHEET - 1,3-Benzodioxole. Fisher Scientific.
  • Safety d
  • 1,3-Benzodioxole - Safety D
  • SAFETY DATA SHEET - 2-(1,3-Benzodioxol-5-yl)ethanol. Thermo Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Food and Chemical Toxicology.

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Benzodioxole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth operational and safety framework for handling 1,3-Benzodioxole-5-sulfonamide, a compound of interest in various research applications. By understanding the inherent chemical properties and potential hazards, we can implement robust safety protocols that protect researchers and ensure the integrity of our work. This document moves beyond a simple checklist, offering a causal-driven approach to laboratory safety and chemical handling.

Understanding the Hazard Profile
  • Dermal and Ocular Toxicity : Analogous compounds are known to cause skin corrosion or irritation and serious eye damage.[1]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Oral Toxicity : Ingestion of related benzodioxole compounds has been shown to be harmful.[3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for any procedure involving 1,3-Benzodioxole-5-sulfonamide.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Double-gloving is recommended.Prevents direct skin contact with the compound, which may cause irritation or be absorbed through the skin.[4][5] Double-gloving provides an additional barrier.
Eye Protection Safety gogglesChemical splash goggles that provide a complete seal around the eyes.Protects against accidental splashes of solutions or airborne particles that could cause serious eye damage.[6][7]
Body Protection Laboratory coatA long-sleeved, fully-buttoned laboratory coat made of a chemically resistant material.Shields the skin and personal clothing from contamination.[4]
Respiratory Protection Fume hood or respiratorAll handling of the solid compound should be conducted in a certified chemical fume hood.[4] For large spills, a NIOSH-approved respirator may be necessary.[7]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 1,3-Benzodioxole-5-sulfonamide is critical to minimizing exposure risk. The following workflow provides a procedural guide for researchers.

prep Preparation & Area Setup weigh Weighing & Dispensing prep->weigh Proceed to handling sol Solubilization weigh->sol Transfer for use decon Decontamination weigh->decon Clean spills immediately reaction Reaction & Use sol->reaction Introduce to experiment sol->decon Clean spills immediately reaction->decon Post-experiment cleanup waste Waste Disposal decon->waste Segregate waste streams

Caption: A logical workflow for the safe handling of 1,3-Benzodioxole-5-sulfonamide, from preparation to disposal.

Experimental Protocol
  • Preparation and Area Inspection :

    • Ensure a certified chemical fume hood is operational.

    • Verify the accessibility of an emergency eyewash station and safety shower.[6]

    • Clear the workspace of any non-essential items.

    • Assemble all necessary glassware and equipment.

  • Weighing and Dispensing :

    • Don all required PPE as outlined in the table above.

    • Conduct all weighing and dispensing of the solid compound within the chemical fume hood to contain any dust.[4]

    • Use a spatula for transfers and handle gently to avoid creating airborne dust.

  • Solubilization :

    • If the experimental protocol requires the compound to be in solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.

    • Ensure the container is appropriately sealed during any mixing or agitation.

  • Reaction and Use :

    • Perform all subsequent experimental steps within the fume hood.

    • Keep all containers with the compound covered when not in immediate use.

  • Decontamination :

    • After the procedure, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent or cleaning agent as determined by your institution's safety protocols.

    • Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste : All solid waste contaminated with 1,3-Benzodioxole-5-sulfonamide, including weighing paper, gloves, and any contaminated lab supplies, should be placed in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste : Any solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not pour chemical waste down the drain.[8]

  • Disposal Procedures : Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these detailed protocols, researchers can confidently and safely work with 1,3-Benzodioxole-5-sulfonamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Material Safety Data Sheet. (n.d.).
  • Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • 1,3-Benzodioxole - Safety Data Sheet - ChemicalBook. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • TCI AMERICA. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment | US EPA. (2025).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • SAFETY DATA SHEET. (2014).
  • Safety data sheet - CPAChem. (n.d.).
  • 1,3-Benzodioxole-5-sulfonyl chloride - SAFETY DATA SHEET. (n.d.).
  • 1,3-Benzodioxole - Apollo Scientific. (2022).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.